Methyl 2-fluorobenzoate
Description
Properties
IUPAC Name |
methyl 2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJIJWLEBLXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059941 | |
| Record name | Benzoic acid, 2-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-35-4 | |
| Record name | Benzoic acid, 2-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 2-fluorobenzoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-fluorobenzoate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-fluoro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.268 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-FLUOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3G278U4YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-fluorobenzoate (CAS No. 394-35-4) is a fluorinated aromatic ester of significant interest in modern organic synthesis and medicinal chemistry. The strategic placement of a fluorine atom ortho to the methyl ester functionality imparts unique electronic properties and conformational constraints, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and key applications, with a focus on its utility as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental procedures, mechanistic insights, and spectroscopic data are presented to equip researchers with the practical knowledge required for its effective utilization in the laboratory.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions. The introduction of the highly electronegative fluorine atom at the ortho position significantly influences the molecule's reactivity, polarity, and metabolic stability in derivative compounds.
| Property | Value | Source(s) |
| CAS Number | 394-35-4 | [1][2][3] |
| Molecular Formula | C₈H₇FO₂ | [1][3] |
| Molecular Weight | 154.14 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Density | 1.21 g/mL at 25 °C | [2] |
| Boiling Point | 109-110 °C at 35 mmHg | [2] |
| Refractive Index (n20/D) | 1.502 | [2] |
| Flash Point | 93.8 °C (200.8 °F) - closed cup | [2] |
| Purity (typical) | ≥ 97% | [2][5] |
Synthesis of this compound: The Fischer-Speier Esterification
The most common and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of 2-fluorobenzoic acid with methanol, catalyzed by a strong acid.
Underlying Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of 2-fluorobenzoic acid, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.
To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.[6]
Self-Validating Laboratory Protocol
This protocol is adapted from established procedures for benzoic acid esterification.[2][6] The success of the reaction is validated by the work-up procedure, where the removal of the starting carboxylic acid by a basic wash confirms the conversion to the neutral ester.
Materials:
-
2-Fluorobenzoic acid (14.0 g, 0.1 mol)
-
Methanol, anhydrous (80 mL, ~2.0 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 3.0 mL)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottomed flask, add 2-fluorobenzoic acid and methanol. Add a magnetic stir bar.
-
Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid to the mixture. An exotherm may be observed.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Continue refluxing for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 150 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Neutralization Wash: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted 2-fluorobenzoic acid and the sulfuric acid catalyst. Causality: This step is critical. The basic wash deprotonates the acidic carboxylic acid, forming a water-soluble carboxylate salt which partitions into the aqueous layer, while the neutral ester remains in the organic phase. Effervescence (CO₂ evolution) indicates successful neutralization.
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water and dissolved inorganic salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Decant or filter the dried solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Synthetic Chemistry
This compound is not merely a final product but a crucial intermediate. Its ester and fluoro-substituted aryl functionalities provide two distinct handles for further chemical transformations.
Grignard Reaction: Synthesis of Tertiary Alcohols
The ester group of this compound can react with two equivalents of a Grignard reagent to form a tertiary alcohol. This is a powerful carbon-carbon bond-forming reaction. For example, reaction with phenylmagnesium bromide yields (2-fluorophenyl)diphenylmethanol.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic sources like water. All glassware must be flame-dried, and anhydrous solvents must be used.[7]
-
Two Equivalents: The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[7]
Role in Palladium-Catalyzed Cross-Coupling
While the fluorine atom itself is generally unreactive in standard palladium cross-coupling, derivatives of this compound are cornerstones in such reactions. For instance, a bromo- or iodo-substituent can be introduced elsewhere on the aromatic ring, making the molecule an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings. The 2-fluoro-ester moiety then serves to modulate the electronic properties and bioactivity of the resulting coupled product. This strategy is widely employed in drug discovery to build biaryl scaffolds.[8][9]
Spectroscopic and Analytical Data
Accurate characterization is essential for verifying the identity and purity of synthesized this compound.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | δ = 7.94 (dt, J = 7.6, 1.6 Hz, 1H), 7.55 – 7.50 (m, 1H), 7.21 (dt, J = 8.0, 1.2 Hz, 1H), 7.17 – 7.12 (m, 1H), 3.94 (s, 3H, -OCH₃).[10] |
| IR (Infrared) | Strong C=O stretch (ester) ~1720-1740 cm⁻¹, C-O stretch ~1250-1300 cm⁻¹, Aromatic C=C stretches ~1600-1450 cm⁻¹, C-F stretch ~1200-1300 cm⁻¹.[11][12] |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 154. Key fragments often include loss of the methoxy group ([M-31]⁺ at m/z=123) and loss of the carbomethoxy group ([M-59]⁺ at m/z=95).[3][13][14] |
Safety and Handling
This compound is considered a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[17]
-
First Aid:
Conclusion
This compound is a foundational intermediate whose utility extends far beyond its simple structure. The strategic placement of the fluorine atom provides a subtle yet powerful tool for chemists to fine-tune molecular properties. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to leverage this versatile building block for the innovation of novel pharmaceuticals, high-performance materials, and specialized agrochemicals.
References
- 1. rsc.org [rsc.org]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. This compound [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. rsc.org [rsc.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. This compound 97 394-35-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of Methyl 2-fluorobenzoate
Abstract
This technical guide provides a comprehensive overview of the core physical properties of methyl 2-fluorobenzoate (CAS No: 394-35-4), a key intermediate in the pharmaceutical and agrochemical industries.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes critically evaluated data with field-proven methodologies for property determination. The guide covers structural and molecular data, key physical constants, spectroscopic analysis, and essential safety and handling protocols. Each section is designed to provide not only accurate data but also the scientific rationale behind the experimental determination of these properties, ensuring a self-validating and trustworthy resource for laboratory applications.
Introduction: The Significance of this compound
This compound, a fluorinated aromatic ester, serves as a versatile building block in organic synthesis. The strategic placement of the fluorine atom on the benzene ring imparts unique electronic properties, enhancing the compound's reactivity and stability.[1] This makes it an invaluable precursor in the synthesis of a wide array of more complex molecules, including anti-inflammatory drugs, analgesics, and potent agrochemicals.[1] A thorough understanding of its physical properties is paramount for its effective use in these applications, from process design and optimization to ensuring safe handling and storage. This guide aims to provide a holistic and in-depth understanding of these critical parameters.
Molecular and Structural Characteristics
The foundational properties of a molecule are dictated by its structure. This compound is a monosubstituted benzene derivative with a methyl ester group and a fluorine atom at the ortho position.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 394-35-4 | [2][3] |
| Molecular Formula | C₈H₇FO₂ | [2][3] |
| Molecular Weight | 154.14 g/mol | [3] |
| SMILES String | COC(=O)c1ccccc1F | [3] |
| InChI Key | QAFJIJWLEBLXHH-UHFFFAOYSA-N | [2][3] |
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Caption: Molecular Structure of this compound.
Core Physical Properties
The following table summarizes the key physical properties of this compound, compiled from verified sources. These values are critical for a range of applications, from predicting reaction kinetics to designing purification processes.
| Property | Value | Conditions | Source |
| Appearance | Colorless to almost colorless clear liquid | Ambient | |
| Density | 1.21 g/mL | 25 °C | [3] |
| Boiling Point | 109-110 °C | 35 mmHg | [3] |
| Melting Point | 93 °C | [4] | |
| Refractive Index (nD) | 1.502 | 20 °C | [3] |
| Flash Point | 93.80 °C | Closed cup | [3] |
| Vapor Pressure | 0.3 ± 0.4 mmHg | 25 °C | |
| Solubility | Slightly soluble in water; easily soluble in organic solvents such as ethanol, methanol, and ether.[5] |
Methodologies for Physical Property Determination
The accurate determination of physical properties is fundamental to chemical research. This section outlines the standard, field-proven protocols for measuring the key physical constants of liquid samples like this compound.
Determination of Density
The density of a liquid is a measure of its mass per unit volume. For a substance like this compound, this property is crucial for accurate volumetric transfers and for understanding intermolecular forces.
Experimental Protocol:
-
Mass Measurement: Accurately weigh a clean, dry pycnometer (or a graduated cylinder for less precise measurements) on an analytical balance.
-
Volume Measurement: Fill the pycnometer with this compound to the calibration mark, ensuring there are no air bubbles.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until the sample reaches the desired temperature (e.g., 25 °C).
-
Final Mass Measurement: Reweigh the pycnometer containing the sample.
-
Calculation: The density is calculated by dividing the mass of the sample (final mass - initial mass) by the known volume of the pycnometer.
dot graph "density_determination_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Workflow for Density Determination.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This is a key indicator of a substance's volatility and purity.
Experimental Protocol (Micro-boiling point method):
-
Sample Preparation: Place a small amount of this compound into a capillary tube.
-
Apparatus Setup: Attach the capillary tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating: Gradually heat the bath while stirring to ensure even temperature distribution.
-
Observation: Observe the sample for the formation of a rapid and continuous stream of bubbles.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
dot graph "boiling_point_determination_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Workflow for Boiling Point Determination.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a highly sensitive physical property that is useful for identifying and assessing the purity of liquid samples.
Experimental Protocol (Using an Abbe Refractometer):
-
Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).
-
Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Record Value: Read the refractive index from the instrument's scale.
dot graph "refractive_index_determination_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Workflow for Refractive Index Determination.
Spectroscopic Profile
Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and the elucidation of its structure.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is consistent with its structure.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.94 (dt, J = 7.6, 1.6 Hz, 1H), 7.55 – 7.50 (m, 1H), 7.21 (dt, J = 8.0, 1.2 Hz, 1H), 7.17 – 7.12 (m, 1H), 3.94 (s, 3H).[6]
Interpretation:
-
The singlet at 3.94 ppm corresponds to the three protons of the methyl ester group.
-
The aromatic protons appear as complex multiplets between 7.12 and 7.94 ppm, with couplings to each other and to the fluorine atom.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.[7]
-
C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.
-
C-O stretch (ester): Absorption bands are expected in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
C-F stretch: A strong absorption band is expected in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H stretch: Absorption bands are expected just above 3000 cm⁻¹.
-
Aromatic C=C stretch: Absorption bands are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound is available in the NIST WebBook.[8] The molecular ion peak (M⁺) would be observed at m/z = 154.
Safety and Handling
This compound is a combustible liquid and can cause skin and eye irritation.[3][9] Proper safety precautions must be taken when handling this chemical.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[10] Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
First Aid:
GHS Classification:
-
Flammable liquids: Category 4
-
Skin corrosion/irritation: Category 2
-
Serious eye damage/eye irritation: Category 2
-
Specific target organ toxicity (single exposure), Respiratory tract irritation: Category 3[9]
Conclusion
This technical guide has provided a detailed and authoritative overview of the physical properties of this compound. By integrating established data with clear, actionable experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding and application of this information are crucial for the safe and effective utilization of this important chemical intermediate in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound 97 394-35-4 [sigmaaldrich.com]
- 4. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 5. csnvchem.com [csnvchem.com]
- 6. rsc.org [rsc.org]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Authored by a Senior Application Scientist
An In-depth Technical Guide to Methyl 2-fluorobenzoate: Structure, Synthesis, and Applications
This guide provides an in-depth analysis of this compound, a pivotal intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the compound's structural characteristics, spectroscopic signature, synthesis protocols, and its versatile applications. We will explore the causal relationships behind its reactivity and utility, grounding the discussion in established scientific principles and field-proven insights.
Introduction: The Significance of a Fluorinated Building Block
This compound (CAS No: 394-35-4) is a fluorinated aromatic ester that has emerged as a valuable building block in the synthesis of complex organic molecules.[1][2] Its structure, comprising a benzene ring substituted with a fluorine atom and a methyl ester group at the ortho position, imparts unique electronic properties that enhance reactivity and stability.[1] This compound is instrumental in the development of novel pharmaceuticals, agrochemicals, and high-performance materials.[1][3] The strategic placement of the fluorine atom significantly influences the molecule's biological activity and metabolic pathways when incorporated into larger drug candidates, making it a compound of high interest in medicinal chemistry.[1][3][4]
Key Identifiers:
Chemical Structure and Physicochemical Properties
The defining feature of this compound is the ortho-relationship between the electron-withdrawing fluorine atom and the methyl carboxylate group. The high electronegativity of fluorine exerts a strong inductive effect (-I), pulling electron density from the aromatic ring. This electronic influence is critical to its reactivity profile, particularly in electrophilic and nucleophilic aromatic substitution reactions.
Caption: Chemical structure of this compound.
The physical properties of this compound are consistent with a small, polar organic molecule, existing as a colorless liquid at room temperature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless to almost colorless clear liquid | [1][8] |
| Boiling Point | 102 °C at 20.3 mmHg; 109-110 °C at 35 mmHg | [1][6] |
| Density | 1.21 g/mL at 25 °C | [1][6] |
| Refractive Index (n20/D) | 1.500 - 1.504 | [6][8] |
| Flash Point | 93.8 °C (200.8 °F) - closed cup | [6][9] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous identification of this compound and offers deep insight into its electronic and structural nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is characteristic of an ortho-disubstituted benzene ring. The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings. The methyl ester protons appear as a sharp singlet further downfield.[10]
-
Aromatic Protons (H3, H4, H5, H6): Expected to appear in the range of δ 7.1-8.0 ppm. The proton ortho to the fluorine (H3) and the proton ortho to the ester (H6) are most affected. For example, a reported spectrum shows peaks at δ 7.94 (dt, J = 7.6, 1.6 Hz, 1H), 7.55–7.50 (m, 1H), 7.21 (dt, J = 8.0, 1.2 Hz, 1H), and 7.17–7.12 (m, 1H).[10]
-
Methyl Protons (-OCH₃): A distinct singlet is observed around δ 3.9 ppm (e.g., δ 3.94 (s, 3H)).[10] The integration of this peak (3H) relative to the aromatic protons (4H) confirms the structure.
¹³C NMR: The carbon spectrum is notable for the large coupling constant between the fluorine atom and the carbon to which it is attached (C2).
-
Carbonyl Carbon (C=O): ~165 ppm
-
Aromatic Carbons: 115-162 ppm. The C-F bond results in a large ¹JCF coupling constant, making the C2 signal a doublet. Other carbons will also show smaller couplings (²JCF, ³JCF).
-
Methyl Carbon (-OCH₃): ~52 ppm
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups present in the molecule. Data is available from the NIST Chemistry WebBook.[5][11]
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.[12]
-
C-O Stretch (Ester): Strong bands are typically observed in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.[12]
-
Aromatic C=C Stretches: Medium intensity peaks appear in the 1450-1600 cm⁻¹ region.[12]
-
C-F Stretch: A strong band is expected in the range of 1100-1250 cm⁻¹.
-
Aromatic C-H Stretches: These appear above 3000 cm⁻¹.[13]
-
Methyl C-H Stretches: These are observed just below 3000 cm⁻¹.[13]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of the compound.[14]
-
Molecular Ion (M⁺): A peak at m/z = 154 corresponds to the molecular weight of C₈H₇FO₂.
-
Key Fragments: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 123 (fluorobenzoyl cation) and the loss of the entire ester functionality.
Synthesis: A Reliable and Scalable Protocol
The most prevalent and industrially viable method for synthesizing this compound is the Fischer esterification of 2-fluorobenzoic acid with methanol, catalyzed by a strong acid. This reaction is a classic, equilibrium-driven process favored for its simplicity and use of readily available materials.[15]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system where the progress and purity can be monitored at various stages using techniques like Thin Layer Chromatography (TLC) and NMR.
Materials:
-
2-Fluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol, which serves as both a reactant and the solvent (typically 10-20 eq).
-
Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of methanol, ~65 °C). The reaction progress is monitored by TLC until the starting material (2-fluorobenzoic acid) is consumed (typically 4-12 hours).
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water or ice.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x). The organic layers are combined.
-
Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid and any unreacted benzoic acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound as a colorless liquid.
Reactivity and Applications in Synthesis
This compound is a versatile intermediate primarily because its functional groups can be selectively transformed. The fluorine atom enhances the compound's utility in creating molecules with improved pharmacokinetic properties, such as increased metabolic stability and better membrane permeability.[3][4]
Key Application Areas:
-
Pharmaceutical Development: It serves as a precursor for a wide range of active pharmaceutical ingredients (APIs), including anti-inflammatory agents, analgesics, and targeted therapies for oncology.[1][16] For instance, related fluorinated benzoate intermediates are crucial for synthesizing drugs like Dabrafenib.[16][17]
-
Agrochemicals: The compound is used in the synthesis of advanced pesticides and herbicides where the fluorinated moiety contributes to the potency and environmental profile of the final product.[1]
-
Materials Science: It is employed in the creation of specialty polymers, resins, and dyes, where the fluorine atom imparts desirable properties like thermal stability and chemical resistance.[1]
-
Organic Synthesis: It is a starting material for more complex molecules. For example, it can be used to synthesize 2-fluoro-α-methylstyrene and 2-fluorophenyldiphenylmethanol.[9] It also reacts with hydrazide to form 2-fluorobenzoic hydrazide.[9]
Caption: Role of this compound as a key intermediate.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in the chemical and pharmaceutical industries. Its well-defined structure, characterized by the influential ortho-fluoro substituent, provides a predictable platform for constructing complex molecular architectures. A thorough understanding of its spectroscopic properties, coupled with robust and scalable synthetic protocols, ensures its reliable application in research and development. As the demand for sophisticated, high-performance molecules continues to grow, the importance of foundational building blocks like this compound will only increase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound 97 394-35-4 [sigmaaldrich.com]
- 7. This compound [oakwoodchemical.com]
- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound 97 394-35-4 [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. This compound [webbook.nist.gov]
- 12. brainly.com [brainly.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound [webbook.nist.gov]
- 15. mdpi.com [mdpi.com]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to Methyl 2-Fluorobenzoate for Advanced Research
Abstract: This guide provides an in-depth analysis of methyl 2-fluorobenzoate (CAS 394-35-4), a key fluorinated building block in modern organic synthesis. With a molecular weight of 154.14 g/mol , this compound is pivotal in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document details its physicochemical properties, comprehensive spectroscopic profile, validated synthesis and purification protocols, and key chemical transformations. A significant focus is placed on the strategic role of the ortho-fluoro substitution in medicinal chemistry, elucidating its impact on metabolic stability, binding affinity, and overall pharmacological profiles of target molecules. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.
Physicochemical and Structural Properties
This compound is a colorless liquid at room temperature, distinguished by its aromatic ester structure with a fluorine atom at the ortho position. This substitution is critical, as it imparts unique electronic and steric properties that are highly valued in synthetic applications. Its core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 154.14 g/mol | [1][2] |
| Molecular Formula | C₈H₇FO₂ | [1][2] |
| CAS Number | 394-35-4 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl o-fluorobenzoate, 2-Fluorobenzoic acid methyl ester | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | ~1.21 g/mL at 25 °C | [1] |
| Boiling Point | 102 °C at 20.3 mmHg; 109-110 °C at 35 mmHg | [1] |
| Refractive Index (n²⁰/D) | ~1.502 | [1] |
| Flash Point | 93.8 °C (200.8 °F) - Closed Cup | [1] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization is paramount for ensuring purity and confirming structural integrity. The following section details the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. The ortho-fluorine atom introduces characteristic couplings that are key identifiers.
| ¹H NMR (Proton) | (Predicted, CDCl₃, 400 MHz) | Interpretation |
| Chemical Shift (δ) | Multiplicity | Assignment |
| ~7.90 ppm | ddd (J ≈ 7.8, 1.8, 0.5 Hz) | 1H, Aromatic (H6, ortho to -COOCH₃) |
| ~7.50 ppm | m | 1H, Aromatic (H4, para to -F) |
| ~7.15 ppm | m | 2H, Aromatic (H3, H5) |
| 3.92 ppm | s | 3H, Methyl (-OCH₃) |
| ¹³C NMR (Carbon) | (Predicted, CDCl₃, 100 MHz) | Interpretation |
| Chemical Shift (δ) | C-F Coupling (JCF) | Assignment |
| ~165.0 ppm | d, J ≈ 3 Hz | C=O (Carbonyl) |
| ~161.5 ppm | d, J ≈ 250 Hz | C2 (C-F) |
| ~134.0 ppm | d, J ≈ 8 Hz | C4 |
| ~131.5 ppm | s | C6 |
| ~124.0 ppm | d, J ≈ 4 Hz | C5 |
| ~119.0 ppm | d, J ≈ 15 Hz | C1 (ipso to -COOCH₃) |
| ~116.5 ppm | d, J ≈ 22 Hz | C3 |
| ~52.5 ppm | s | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2955 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~1730 | Strong | C=O Stretch (Ester Carbonyl) |
| ~1610, ~1490 | Medium | C=C Aromatic Ring Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~760 | Strong | C-F Stretch / C-H Out-of-plane bend |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and characteristic fragmentation patterns.[2]
| m/z Ratio | Relative Intensity | Proposed Fragment Ion | Interpretation |
| 154 | High | [C₈H₇FO₂]⁺ | Molecular Ion (M⁺) |
| 123 | 100% (Base Peak) | [C₇H₄FO]⁺ | Loss of methoxy radical (•OCH₃) |
| 95 | High | [C₆H₄F]⁺ | Loss of carbonyl group (-CO) from m/z 123 |
| 59 | Medium | [COOCH₃]⁺ | Methoxycarbonyl cation |
Synthesis and Purification Protocol
This compound is most reliably synthesized via the Fischer esterification of 2-fluorobenzoic acid. This acid-catalyzed reaction is driven to completion by using an excess of the alcohol (methanol), which also serves as the solvent.[3][4]
Synthesis: Fischer Esterification of 2-Fluorobenzoic Acid
Causality Statement: The mechanism relies on the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This protonation renders the carbonyl carbon significantly more electrophilic, allowing it to be attacked by the weakly nucleophilic methanol. The subsequent elimination of a water molecule, facilitated by the acidic medium, is the thermodynamic driving force for the reaction. Using methanol in excess shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[5]
Step-by-Step Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzoic acid (14.0 g, 100 mmol).
-
Reagent Addition: Add anhydrous methanol (100 mL, ~2.5 mol). The large excess serves as both solvent and reactant.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) using a heating mantle. Continue refluxing for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
Work-up and Purification
-
Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Dissolve the oily residue in diethyl ether (150 mL) and transfer it to a 500 mL separatory funnel.
-
Neutralization: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 75 mL) to neutralize the sulfuric acid catalyst and any unreacted 2-fluorobenzoic acid. (Caution: CO₂ evolution ).
-
Deionized water (1 x 75 mL).
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to remove residual water.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product as a clear, colorless liquid.
Caption: Workflow for Synthesis and Purification
Applications in Drug Discovery & Materials Science
The utility of this compound stems directly from the properties imparted by the fluorine atom. In medicinal chemistry, the strategic introduction of fluorine is a well-established method for optimizing drug candidates.
The Strategic Advantage of Ortho-Fluoro Substitution
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position (like an aromatic ring) with fluorine can block oxidative metabolism by cytochrome P450 enzymes. This increases the drug's half-life and bioavailability.
-
Enhanced Binding Affinity: Fluorine is the most electronegative element. Its powerful electron-withdrawing nature can alter the pKa of nearby functional groups or modulate the electronic character of the aromatic ring. This can lead to more favorable interactions—such as dipole-dipole or hydrogen bonding—with amino acid residues in a target protein's binding pocket, thereby increasing potency and selectivity.
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity compared to a hydrogen atom. This can enhance a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.
This compound serves as a versatile starting material for introducing this valuable 2-fluorophenyl moiety into larger, more complex molecules. It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs, as well as in the development of specialized polymers and agrochemicals where fine-tuning of chemical properties is essential.[1]
Caption: Role as a Synthetic Intermediate
Safety and Handling
This compound is classified as a combustible liquid. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles (eyeshields), and a lab coat are mandatory.[1]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
An In-Depth Technical Guide to the Boiling Point of Methyl 2-fluorobenzoate
Abstract: This technical guide provides a comprehensive analysis of the boiling point of methyl 2-fluorobenzoate (CAS No. 394-35-4), a key intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1] We will explore the physicochemical properties of this compound, the theoretical principles governing its boiling point, and validated experimental protocols for its determination. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for its characterization. All data and protocols are supported by authoritative references to ensure scientific integrity.
Introduction to this compound
This compound, also known as 2-Fluorobenzoic acid methyl ester, is an aromatic ester with the molecular formula C₈H₇FO₂.[1][2] Its structure, featuring a fluorine atom at the ortho position relative to the methyl ester group on a benzene ring, imparts unique chemical properties. This fluorination enhances reactivity and metabolic stability in derivative compounds, making it a valuable building block in organic synthesis.[1] Its primary applications are found in the development of novel anti-inflammatory drugs, advanced agrochemicals, and high-performance specialty polymers.[1] A thorough understanding of its physical properties, particularly its boiling point, is critical for purification, reaction engineering, and safety during its handling and application.
Physicochemical Properties and Boiling Point Data
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[3] Consequently, boiling points are highly dependent on pressure. For this compound, several values have been reported under vacuum conditions, which is common for compounds that may decompose at their atmospheric boiling point.
General Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing essential context for its handling and use.
| Property | Value | Source(s) |
| CAS Number | 394-35-4 | [1][4][5] |
| Molecular Formula | C₈H₇FO₂ | [1][2] |
| Molecular Weight | 154.14 g/mol | [1][2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.21 g/mL at 25 °C | [1][4][5] |
| Refractive Index (n20/D) | 1.502 | [4][5] |
| Flash Point | 93.8 °C (200.8 °F) - closed cup | [4] |
Reported Boiling Point Values
The experimentally determined boiling point of this compound varies significantly with pressure. A predicted value at standard atmospheric pressure (760 mmHg) is also available.
| Boiling Point | Pressure | Source(s) |
| 102 °C | 20.3 mmHg | [1] |
| 109-110 °C | 35 mmHg | [4][5] |
| 200.8 ± 23.0 °C | 760 mmHg (Predicted) | [6] |
This pressure dependence underscores the necessity of performing distillations under controlled vacuum for consistent purification and to prevent thermal degradation.
Theoretical Framework: Factors Influencing Boiling Point
The energy required to transition a liquid to a gas is dictated by the strength of its intermolecular forces (IMFs).[7][8] For this compound, several factors are at play.
Intermolecular Forces (IMFs)
The boiling point is a direct reflection of the strength of IMFs.[9] this compound is a polar molecule and exhibits the following forces:
-
London Dispersion Forces: Present in all molecules, these forces arise from temporary fluctuations in electron distribution. Their strength increases with molecular size and surface area.[8][9] As a molecule with 154.14 g/mol molecular weight, these forces are significant.
-
Dipole-Dipole Interactions: These are electrostatic attractions between the permanent partial positive and partial negative ends of polar molecules. In this compound, the highly electronegative fluorine and oxygen atoms create significant bond dipoles (C-F and C=O), resulting in a net molecular dipole and strong dipole-dipole attractions.[7]
Unlike compounds with -OH or -NH groups, this compound cannot act as a hydrogen bond donor, limiting its IMFs to the two types above. The combined strength of these forces is substantially greater than that of non-polar molecules of similar size, leading to a relatively high boiling point.
Caption: Molecular structure and key bond dipoles in this compound.
Molecular Weight and Shape
For molecules with similar functional groups, boiling point generally increases with molecular weight because larger molecules have more electrons, leading to stronger London dispersion forces.[7][8] For example, benzoic acid (122.12 g/mol ), which can hydrogen bond, has a much higher atmospheric boiling point of 250 °C.[10] Methyl 3-bromo-2-fluorobenzoate (233.03 g/mol ), a heavier analogue, has a reported boiling point of approximately 255.4 °C at atmospheric pressure, illustrating the effect of increased mass.[11]
Molecular shape also plays a role. Highly branched isomers tend to have lower boiling points than their linear counterparts because their more spherical shape reduces the surface area available for intermolecular contact.[9][12] While this compound is not branched, the ortho position of the fluorine atom influences its overall shape and dipole moment compared to its meta and para isomers, which can lead to subtle differences in boiling points.
Experimental Determination of Boiling Point
Accurate determination of the boiling point is a fundamental technique for identifying a pure liquid compound.[3][13] Two common, reliable methods are presented below.
Protocol 1: Micro-Boiling Point Determination
This method is ideal when only a small amount of sample is available (<1 mL) and is a convenient and reasonably accurate technique.[14]
Principle: A sample is heated in a small test tube alongside a thermometer. An inverted capillary tube traps vapor. The boiling point is the temperature at which, upon cooling, the contracting vapor pressure inside the capillary equals the atmospheric pressure, drawing liquid into the capillary.[3]
Methodology:
-
Apparatus Setup: Attach a small test tube containing 0.5 mL of this compound to a thermometer using a rubber band or wire.
-
Capillary Insertion: Place a small, inverted capillary tube (sealed at one end) into the test tube.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) ensuring the sample is below the oil level.
-
Heating Application: Gently heat the side arm of the Thiele tube. Observe for an initial expulsion of air bubbles, followed by a rapid, continuous stream of bubbles from the capillary as the liquid boils.[14]
-
Observation: Once a steady stream of bubbles is observed, remove the heat.
-
Boiling Point Reading: The boiling point is the temperature recorded the instant the bubbling stops and the liquid just begins to enter the capillary tube.[14]
Caption: Workflow for micro-boiling point determination using the capillary method.
Protocol 2: Boiling Point Determination by Simple Distillation
For larger sample volumes, distillation is an excellent method for both purification and boiling point determination.[13]
Principle: The liquid is heated to a boil, the vapor travels to a condenser where it is cooled and collected as a purified liquid (distillate). The temperature of the vapor remains constant throughout the distillation of a pure compound, and this temperature is the boiling point.[13][14]
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. Place the this compound sample in the distilling flask with boiling chips.
-
Thermometer Placement: Position the thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures it measures the temperature of the vapor in equilibrium with the liquid.
-
Heating: Gently heat the distilling flask.
-
Observation: Observe the temperature as the liquid heats and begins to condense on the thermometer bulb.
-
Boiling Point Reading: When the temperature stabilizes with vapor continuously bathing the thermometer bulb and condensate dripping into the collection flask, record this stable temperature as the boiling point.[13]
-
Pressure Recording: Record the ambient atmospheric pressure, or the pressure of the vacuum system, as the boiling point is dependent on it.
Safety and Handling Considerations
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazards: The compound is classified as a skin and eye irritant.[5][15] Ingestion and inhalation should be avoided.[15] It is a combustible liquid.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[4][16]
-
Handling: All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[15] Avoid contact with skin, eyes, and clothing. Keep away from open flames, hot surfaces, and oxidizing agents.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and ignition sources.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]
Conclusion
The boiling point of this compound is a critical physicochemical property, with reported values of 102 °C at 20.3 mmHg and 109-110 °C at 35 mmHg.[1][4][5] This property is governed primarily by the compound's significant dipole-dipole interactions, stemming from its C-F and C=O bonds, and its substantial London dispersion forces. Accurate experimental determination, using methods such as micro-boiling point analysis or simple distillation, is essential for identity confirmation, purification, and process control. Adherence to strict safety protocols is mandatory when handling this combustible and irritant chemical. This guide provides the theoretical foundation and practical methodologies required for professionals working with this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. jove.com [jove.com]
- 4. This compound 97 394-35-4 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound | CAS#:394-35-4 | Chemsrc [chemsrc.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Supplemental Topics [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Benzoic acid - Wikipedia [en.wikipedia.org]
- 11. innospk.com [innospk.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. vernier.com [vernier.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. fishersci.com [fishersci.com]
- 16. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Density of Methyl 2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 2-fluorobenzoate in Modern Chemistry
This compound, a fluorinated aromatic ester, is a pivotal building block in the landscape of contemporary organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms into molecular scaffolds can significantly enhance the metabolic stability, binding affinity, and overall efficacy of active compounds.[1] This guide provides a comprehensive examination of a fundamental physicochemical property of this compound: its density. An accurate understanding of density is critical for a multitude of applications, from reaction engineering and fluid dynamics calculations to the formulation of commercial products. This document will delve into the established density values, the methodologies for its precise measurement, and the practical implications for laboratory and industrial settings.
Core Physicochemical Properties of this compound
A foundational understanding of the key identifiers and properties of this compound is essential for any researcher. This information ensures the correct substance is being handled and allows for accurate calculations and experimental design.
| Property | Value | Source(s) |
| CAS Number | 394-35-4 | [1][2][3] |
| Molecular Formula | C₈H₇FO₂ | [1][2] |
| Molecular Weight | 154.14 g/mol | [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 109-110 °C at 35 mmHg | [2][3] |
| Refractive Index | n20/D 1.502 | [2][3] |
| Flash Point | 93.80 °C (200.8 °F) - closed cup | [2][3] |
The Density of this compound: A Critical Parameter
The density of a substance is defined as its mass per unit volume. For this compound, the established density is:
Methodologies for the Experimental Determination of Density
The accurate determination of a liquid's density is a fundamental laboratory practice. The choice of method often depends on the required precision, the sample volume available, and the experimental conditions.
Gravimetric Methods
Gravimetric methods are considered the gold standard for density determination due to their high precision and reliance on fundamental measurements of mass and volume.
1. Pycnometer Method:
A pycnometer is a flask with a precisely calibrated volume. This method offers high accuracy and is a common choice for establishing reference values.
-
Step 1: Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is measured again. The exact volume of the pycnometer is then calculated.
-
Step 2: Sample Measurement: The calibrated pycnometer is emptied, cleaned, and dried. It is then filled with this compound at the desired temperature.
-
Step 3: Mass Determination: The mass of the pycnometer filled with the sample is measured.
-
Step 4: Density Calculation: The density of the this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
2. Graduated Cylinder and Analytical Balance Method:
This is a more straightforward but less precise method suitable for applications where high accuracy is not paramount.
-
Step 1: An empty, dry graduated cylinder is weighed on an analytical balance.
-
Step 2: A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Step 3: The graduated cylinder containing the sample is reweighed.
-
Step 4: The mass of the this compound is determined by subtracting the mass of the empty cylinder.
-
Step 5: The density is calculated by dividing the mass of the sample by the measured volume.
Buoyancy-Based Methods
Hydrometer:
A hydrometer is a simple and rapid method for determining the density of a liquid. It consists of a weighted, sealed glass tube that floats in the liquid. The density is read directly from a calibrated scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem. This method is less accurate than gravimetric methods but is useful for quick measurements and monitoring changes in density.
Caption: A flowchart illustrating the primary experimental workflows for determining the density of a liquid.
Practical Implications and Applications in Research and Development
An accurate value for the density of this compound is crucial in various scientific and industrial contexts:
-
Chemical Synthesis: In process chemistry, density is used to calculate the mass of a liquid from a measured volume, which is often more convenient than weighing, especially for large quantities. It is also essential for calculating molar concentrations and reaction stoichiometry.
-
Fluid Dynamics: For the design of chemical reactors and piping systems, density is a key parameter in fluid flow calculations, including determining pressure drops and mixing efficiencies.
-
Product Formulation: In the development of pharmaceuticals and agrochemicals, the density of intermediates and final products is important for ensuring consistent and accurate dosing in liquid formulations.
-
Quality Control: Density measurements can serve as a rapid and effective quality control check to verify the purity and identity of incoming raw materials and finished products.[1]
Safety and Handling Considerations
This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area.[2][3] Always consult the Safety Data Sheet (SDS) before handling this chemical.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Compatible chemical-resistant gloves should be worn.
-
Skin and Body Protection: A lab coat and appropriate footwear should be worn.
Storage:
Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.
Conclusion
The density of this compound, established as 1.21 g/mL at 25 °C, is a fundamental physical constant with significant practical implications for researchers and professionals in drug development and other chemical industries. A thorough understanding of this property, coupled with the knowledge of accurate measurement techniques, is essential for ensuring the safety, reproducibility, and success of experimental and manufacturing processes. This guide has provided a comprehensive overview of the density of this compound, the methodologies for its determination, and its relevance in a professional context.
References
A Senior Application Scientist's Guide to Methyl 2-fluorobenzoate for Pharmaceutical Development
Introduction: The Strategic Importance of Methyl 2-fluorobenzoate in Modern Drug Discovery
This compound (CAS 394-35-4), a seemingly simple aromatic ester, is a cornerstone intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). Its strategic importance lies in the introduction of a fluorine atom at the ortho position of the benzoate ring. This single atomic substitution can profoundly influence the physicochemical and pharmacological properties of a drug molecule. The fluorine atom, owing to its high electronegativity and small size, can modulate factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound serves as a critical building block in the development of novel therapeutics, particularly in areas like anti-inflammatory and analgesic drugs.[1]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for this compound, delves into the critical aspects of quality control for this starting material, and offers insights into its synthesis and potential impurity profile. The aim is to equip you with the necessary knowledge to source high-quality material and implement a robust quality control strategy, thereby ensuring the integrity and success of your drug development programs.
The Commercial Supplier Landscape: Navigating a Fragmented Market
The commercial availability of this compound spans a wide spectrum, from small-scale research quantities to bulk cGMP (current Good Manufacturing Practice) grade material suitable for pharmaceutical manufacturing. The choice of supplier is a critical decision that can impact the quality, consistency, and regulatory compliance of your final drug product.
Key Commercial Suppliers
A survey of the market reveals a mix of established multinational chemical suppliers and specialized manufacturers. For research and development purposes, companies like Sigma-Aldrich (now part of MilliporeSigma) [2], Thermo Scientific Chemicals (formerly Alfa Aesar) [3][4], and Chem-Impex [1] offer various grades and pack sizes. For larger scale and cGMP requirements, it is often necessary to engage with manufacturers directly, many of whom are based in China. Platforms like ECHEMI list several such suppliers, including those advertising "Pharmaceutical Grade" and "GMP Factory Supply".[5]
Here is a summary of prominent suppliers and their typical offerings:
| Supplier Category | Key Companies | Typical Purity | Key Characteristics |
| Global Research Chemical Suppliers | Sigma-Aldrich, Thermo Scientific Chemicals, Chem-Impex, Oakwood Chemical | 97-98% (GC)[1][2] | Wide range of pack sizes, readily available, detailed online catalogs with basic specifications and safety data. Ideal for early-stage research and process development. |
| Specialized Fine Chemical Manufacturers | CP Lab Safety, BLD Pharm | ≥98% | Often provide more detailed analytical data upon request. May offer custom synthesis and scale-up capabilities. |
| Bulk and cGMP Manufacturers | Honour Enterprise Company Limited (via ECHEMI)[5] | ≥99.5% (Pharmaceutical Grade)[5] | Capable of producing large quantities under cGMP conditions, crucial for clinical trial and commercial manufacturing. Require direct engagement for detailed specifications and auditing. |
Comparative Analysis of Supplier Specifications
The quality of this compound can vary between suppliers. A thorough evaluation of the Certificate of Analysis (CoA) is paramount before committing to a purchase, especially for drug development applications. Below is a comparative table of typical specifications based on available data from various suppliers.
| Parameter | Research Grade (Typical) | Pharmaceutical Grade (Target) | Analytical Method |
| Appearance | Colorless to almost colorless clear liquid[1] | Clear, colorless liquid | Visual |
| Assay (Purity) | ≥97% to ≥98%[1][2] | ≥99.5% | Gas Chromatography (GC)[1], High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | Conforms to structure | ¹H NMR, FT-IR |
| Water Content | Not always specified | ≤0.1% | Karl Fischer Titration |
| Residual Solvents | Not always specified | Complies with ICH Q3C limits | Headspace GC |
| Heavy Metals | Not always specified | ≤10 ppm | ICP-MS or equivalent |
| Specific Impurities | Not always specified | Each specified impurity ≤0.1%, Total impurities ≤0.5% | GC, HPLC |
A Robust Quality Control Workflow for Incoming Material
For drug development professionals, the adage "you are what you start with" holds immense significance. A comprehensive quality control (QC) workflow for incoming starting materials like this compound is not just a regulatory expectation but a scientific necessity. This workflow should be designed to confirm the identity, purity, and quality of the material before it enters the manufacturing process.
The following diagram illustrates a logical workflow for the quality control of incoming this compound:
Caption: Quality Control Workflow for this compound.
Experimental Protocols for Key Quality Control Tests
The following are detailed, step-by-step methodologies for the essential QC tests for this compound.
Rationale: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. The chemical shifts, splitting patterns, and integration of the proton signals provide a unique fingerprint of the compound.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer. Lock and shim the instrument on the deuterium signal of CDCl₃.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing and Interpretation: Process the free induction decay (FID) with a Fourier transform. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. The expected chemical shifts for this compound are approximately:
-
δ 7.94 (dt, J = 7.6, 1.6 Hz, 1H, Ar-H)
-
δ 7.55 – 7.50 (m, 1H, Ar-H)
-
δ 7.21 (dt, J = 8.0, 1.2 Hz, 1H, Ar-H)
-
δ 7.17 – 7.12 (m, 1H, Ar-H)
-
δ 3.94 (s, 3H, -OCH₃)[6]
-
-
Acceptance Criteria: The obtained spectrum must be consistent with the reference spectrum of this compound, and the integration values should correspond to the number of protons in each environment.
Rationale: Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for determining the purity of volatile and semi-volatile organic compounds. It effectively separates the main component from potential impurities.
Protocol:
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as acetone or ethyl acetate.
-
Instrument Setup:
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Acquisition and Processing: Inject the sample and record the chromatogram. Integrate all peaks.
-
Calculation of Purity: Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Acceptance Criteria: The purity should meet the pre-defined specification (e.g., ≥99.5%). Individual impurities should also be below their specified limits.
Synthesis and Potential Impurity Profile: A Chemist's Perspective
A thorough understanding of the synthetic route used to manufacture this compound is crucial for predicting and controlling potential impurities. The most common and economically viable method is the Fischer esterification of 2-fluorobenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.
Caption: Fischer Esterification of 2-Fluorobenzoic Acid.
Potential Process-Related Impurities
Based on this synthetic route, several process-related impurities can be anticipated:
-
Unreacted 2-Fluorobenzoic Acid: Incomplete esterification can lead to the presence of the starting carboxylic acid. This is a critical impurity to monitor as it can affect the reactivity in subsequent synthetic steps and may be difficult to remove.
-
Isomeric Methyl Fluorobenzoates: If the starting 2-fluorobenzoic acid contains isomeric impurities (3-fluorobenzoic acid or 4-fluorobenzoic acid), these will also be esterified, leading to the corresponding methyl esters in the final product.
-
Methanol: Residual methanol from the reaction may be present.
-
By-products from Side Reactions: Under harsh reaction conditions (e.g., high temperatures), side reactions such as ether formation from methanol or degradation of the aromatic ring can occur, although these are generally minor.
Impurities from the Starting Material (2-Fluorobenzoic Acid)
The quality of the starting 2-fluorobenzoic acid directly impacts the purity of the final product. Common methods for synthesizing 2-fluorobenzoic acid include the diazotization of anthranilic acid followed by a Schiemann reaction, or the oxidation of 2-fluorotoluene.[7] Potential impurities from these routes include:
-
Unreacted Starting Materials: Anthranilic acid or 2-fluorotoluene.
-
Isomeric Fluorobenzoic Acids: As mentioned previously.
-
Phenolic By-products: Such as salicylic acid, which can form from the reaction of the diazonium salt with water.
A robust supplier qualification program for 2-fluorobenzoic acid is therefore essential to control the impurity profile of the final this compound.
Regulatory Context and Authoritative Grounding
In the context of drug development, this compound is considered a starting material for the synthesis of an Active Pharmaceutical Ingredient (API). As such, its quality and control are subject to regulatory scrutiny. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines that are globally recognized.
ICH Q11: Development and Manufacture of Drug Substances is particularly relevant. This guideline emphasizes the importance of understanding the manufacturing process of the drug substance, including how impurities are formed, carried over, and purged.[1][2][3][5][8] A comprehensive understanding of the synthesis and impurity profile of this compound, as outlined in this guide, is a key component of a successful regulatory submission.
The control strategy for this compound should be justified based on a scientific understanding of its potential impact on the quality of the final API. This includes setting appropriate specifications for purity, identity, and specific impurities.
Conclusion: A Foundation for Quality in Pharmaceutical Development
This compound is more than just a chemical commodity; it is a critical starting material that lays the foundation for the quality and safety of the final drug product. A deep understanding of its commercial landscape, a robust quality control strategy, and a thorough knowledge of its synthesis and potential impurities are essential for any researcher, scientist, or drug development professional working with this versatile intermediate. By implementing the principles and methodologies outlined in this guide, you can ensure the quality and consistency of your starting material, thereby de-risking your drug development programs and contributing to the successful delivery of new medicines to patients.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 394-35-4 [sigmaaldrich.com]
- 3. A16133.14 [thermofisher.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 2-fluorobenzoate
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-fluorobenzoate (CAS No: 394-35-4), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document synthesizes core spectroscopic data with field-proven insights into experimental design and data interpretation. We will explore the structural information revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing not only the data but also the causality behind the analytical choices.
Molecular Profile and Physicochemical Properties
This compound is an aromatic ester characterized by a fluorine atom at the ortho position relative to the methyl ester group. This substitution pattern imparts unique electronic properties that are reflected in its spectroscopic signatures.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂ | --INVALID-LINK-- |
| Molecular Weight | 154.14 g/mol | --INVALID-LINK-- |
| Appearance | Clear, colorless liquid | --INVALID-LINK-- |
| Density | 1.21 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 109-110 °C at 35 mmHg | --INVALID-LINK-- |
| Refractive Index | n20/D 1.502 | --INVALID-LINK-- |
Molecular Structure Diagram
The structural arrangement is fundamental to understanding the subsequent spectroscopic data. The proximity of the electronegative fluorine atom to the ester group significantly influences the chemical environment of the aromatic protons and carbons.
Caption: Structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.[1] The principle relies on the absorption of radiofrequency energy by proton nuclei in a strong magnetic field.
Expert Analysis & Data Interpretation
The ¹H NMR spectrum of this compound is a classic example of a substituted aromatic system. The data, acquired in deuterated chloroform (CDCl₃), shows four distinct signals in the aromatic region and one singlet in the aliphatic region. The choice of CDCl₃ is standard for its excellent solubilizing power for non-polar to moderately polar organic compounds and its single, easily identifiable residual solvent peak.
The aromatic proton adjacent to the fluorine (H-6) is expected to be the most downfield due to the combined deshielding effects of the fluorine and the ester group. However, the most downfield signal is assigned to H-3, likely due to the anisotropic effect of the carbonyl group. The couplings observed are consistent with the ortho, meta, and para relationships between the protons, with the additional splitting caused by the fluorine atom (H-F coupling).
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 7.94 | dt | J = 7.6, 1.6 |
| H-5 | 7.55 - 7.50 | m | - |
| H-6 | 7.21 | dt | J = 8.0, 1.2 |
| H-4 | 7.17 - 7.12 | m | - |
| -OCH₃ | 3.94 | s | - |
| Data sourced from The Royal Society of Chemistry. |
Field-Proven Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2] Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manual insertion spinner.
-
Shimming: Homogenize the magnetic field (shimming) by optimizing the deuterium lock signal from the CDCl₃. This is a critical step to achieve high-resolution spectra with sharp, symmetrical peaks.
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve an excellent signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different chemical environments of carbon atoms within a molecule. Due to the low natural abundance of the ¹³C isotope, spectra typically require a larger number of scans compared to ¹H NMR.[1]
Expert Analysis & Data Interpretation
While direct experimental data for this compound was not found in the searched literature, we can reliably predict the spectrum based on data from methyl benzoate and 2-fluorobenzoic acid.[3][4] The spectrum is expected to show 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.
The carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 165 ppm. The carbon directly bonded to the fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF) and will be significantly downfield due to the electronegativity of fluorine. The other aromatic carbons will appear in the 115-135 ppm range, with their exact shifts influenced by the fluorine and ester substituents. The methoxy carbon (-OCH₃) will appear as a sharp singlet around 52 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Key Features |
| C=O | ~165 | Quaternary, weak signal |
| C-2 (C-F) | ~162 | Doublet due to ¹JCF coupling |
| C-4 | ~134 | - |
| C-6 | ~132 | - |
| C-1 | ~124 | Doublet due to ²JCF coupling |
| C-5 | ~120 | - |
| C-3 | ~117 | Doublet due to ²JCF coupling |
| -OCH₃ | ~52 | Intense singlet |
| Predicted values based on analogous compounds.[3][4] |
Workflow for NMR Structural Assignment
The following workflow illustrates the logical process of assigning NMR signals to the molecular structure.
Caption: Standard workflow for NMR data acquisition and structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that is highly useful for structural confirmation.[5]
Expert Analysis & Data Interpretation
The EI mass spectrum of this compound provides clear evidence for its molecular weight and characteristic fragmentation pathways. The molecular ion peak ([M]⁺) is observed at m/z 154, confirming the molecular weight of 154.14 g/mol .[6]
The fragmentation pattern is dominated by cleavages typical for benzoate esters. The base peak at m/z 123 is a result of the loss of a methoxy radical (•OCH₃, 31 Da), forming the stable 2-fluorobenzoyl cation. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment yields the fluorophenyl cation at m/z 95.
| m/z Value | Relative Intensity (%) | Proposed Fragment Identity | Neutral Loss |
| 154 | 75 | [C₈H₇FO₂]⁺ (Molecular Ion) | - |
| 123 | 100 | [FC₆H₄CO]⁺ (Base Peak) | •OCH₃ |
| 95 | 65 | [FC₆H₄]⁺ | CO |
| 59 | 10 | [COOCH₃]⁺ | •C₆H₄F |
| Data sourced from NIST Chemistry WebBook.[6] |
Mass Spectrometry Fragmentation Pathway
Caption: Primary fragmentation pathway of this compound under EI-MS.
Field-Proven Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a dilute solution of this compound (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC) system for purification and controlled introduction.
-
Ionization: In the ion source, vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5] This energy is sufficient to eject a valence electron, forming a positively charged molecular ion ([M]⁺), and induce fragmentation.
-
Mass Analysis: The newly formed ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector records the abundance of ions at each m/z value.
-
Spectrum Generation: The instrument's software plots the relative abundance of ions against their m/z ratio to generate the mass spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). It is an excellent tool for identifying the presence of specific functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
Expert Analysis & Data Interpretation
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent feature is the intense C=O stretching vibration of the ester functional group. The presence of the aromatic ring is confirmed by C=C stretching and C-H stretching vibrations. The C-F bond also gives rise to a strong absorption in the fingerprint region.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 3000-3100 | C-H Stretch (Aromatic) | Confirms the presence of the benzene ring. |
| 2850-2960 | C-H Stretch (Aliphatic) | Corresponds to the methyl (-CH₃) group. |
| ~1730 | C=O Stretch (Ester) | Strong, sharp peak characteristic of a carbonyl group. |
| 1580-1610 | C=C Stretch (Aromatic) | Confirms the aromatic ring skeleton. |
| 1250-1300 | C-O Stretch (Ester) | Asymmetric stretch of the ester linkage. |
| ~1250 | C-F Stretch | Strong absorption confirming the C-F bond. |
| Data interpretation based on the gas-phase spectrum from NIST Chemistry WebBook.[6] |
Field-Proven Experimental Protocol: ATR-FTIR
-
Background Scan: Before analyzing the sample, record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe). This accounts for any atmospheric (CO₂, H₂O) or instrumental absorptions.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal, ensuring it is fully covered.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (eyeshields) and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified as a combustible liquid.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes.
-
Skin: Wash with plenty of soap and water.
-
Conclusion
The structural elucidation of this compound is definitively achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and reveals key structural motifs through fragmentation, and IR Spectroscopy rapidly identifies the essential functional groups. The data presented in this guide are mutually consistent and provide a robust analytical profile of the molecule, underscoring the synergistic power of these methods in chemical research and development.
References
- 1. rsc.org [rsc.org]
- 2. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2-Fluorobenzoic acid(445-29-4) 13C NMR spectrum [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound 97 394-35-4 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-fluorobenzoate
This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl 2-fluorobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the observed spectral features, offers practical insights into experimental design, and provides a detailed protocol for data acquisition.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic ester of significant interest in organic synthesis and medicinal chemistry. The presence of two distinct substituents on the benzene ring—a fluorine atom and a methoxycarbonyl group—in an ortho relationship creates a unique electronic environment. This, in turn, gives rise to a ¹H NMR spectrum with characteristic chemical shifts and coupling patterns. A thorough understanding of this spectrum is paramount for verifying the structure of the molecule and for tracking its transformations in chemical reactions. This guide will dissect the spectrum, explaining the causal relationships between the molecular structure and the observed NMR signals.
Molecular Structure and Proton Environments
The structure of this compound features two distinct proton environments: the aromatic protons on the benzene ring and the methyl protons of the ester group. Due to the substitution pattern, the four aromatic protons are chemically non-equivalent, leading to four separate signals in the ¹H NMR spectrum. The three protons of the methyl group are equivalent and thus give rise to a single signal.
A diagram showing the significant through-bond spin-spin coupling interactions.
Experimental Protocol for ¹H NMR Data Acquisition
Acquiring a high-quality ¹H NMR spectrum of this compound requires careful sample preparation and appropriate instrument parameter selection.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like this one.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If desired, add a small amount of an internal standard such as tetramethylsilane (TMS).
-
Transfer to NMR Tube: Gently vortex or sonicate the sample to ensure complete dissolution. Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette. [1][2]5. Final Checks: Ensure the sample height in the tube is approximately 4-5 cm. Cap the tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
Instrument Parameters (for a 400 MHz Spectrometer)
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.
-
Tuning and Matching: Tune the probe to the ¹H frequency to ensure efficient signal detection.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.
-
Acquisition Time: An acquisition time of 2-3 seconds will ensure good digital resolution.
-
-
Data Processing: After data acquisition, apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each signal.
Diagram 3: Workflow for ¹H NMR Data Acquisition and Processing
A flowchart outlining the key steps from sample preparation to final spectral analysis.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. The chemical shifts of the aromatic protons are dictated by the combined electronic influences of the ortho-fluoro and meta-methoxycarbonyl substituents. The multiplicities of these signals are further defined by both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) spin-spin couplings. By carefully analyzing these spectral features, researchers can confidently confirm the identity and purity of this important chemical compound. The experimental protocol outlined in this guide provides a robust methodology for obtaining high-quality, reproducible ¹H NMR data for this and similar small organic molecules.
References
13C NMR of Methyl 2-fluorobenzoate
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 2-fluorobenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (C₈H₇FO₂) is a halogenated aromatic ester with applications in organic synthesis. For researchers in materials science, medicinal chemistry, and drug development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, and ¹³C NMR, in particular, provides a direct map of a molecule's carbon skeleton.
The presence of a fluorine atom introduces both opportunity and complexity into the ¹³C NMR spectrum. While the chemical shift effects of the fluorine and ester substituents are reasonably predictable, the true diagnostic power lies in the spin-spin coupling between the ¹⁹F nucleus (100% natural abundance, I=½) and the ¹³C nuclei. This interaction splits carbon signals into distinct doublets, with coupling constants (J-values) that provide invaluable, through-bond and through-space information about the molecule's connectivity and conformation.
This guide provides a comprehensive analysis of the theoretical principles, spectral interpretation, and practical experimental considerations for acquiring and understanding the ¹³C NMR spectrum of this compound.
Theoretical Principles: Decoding the Spectrum
A rigorous interpretation of the ¹³C NMR spectrum of this compound requires an understanding of two fundamental phenomena: substituent-induced chemical shifts and heteronuclear C-F coupling.
Substituent Effects on Aromatic Chemical Shifts
The chemical shift (δ) of each carbon atom in the benzene ring is highly sensitive to its electronic environment. The two substituents, fluorine (-F) and methyl ester (-COOCH₃), exert distinct and predictable electronic effects that alter the shielding of the aromatic carbons relative to unsubstituted benzene (δ ≈ 128.5 ppm).
-
Fluorine (-F): As the most electronegative element, fluorine exerts a strong negative inductive effect (-I), withdrawing electron density through the sigma bond network. This effect is strongest on the directly attached carbon (C-2) and diminishes with distance. Conversely, fluorine exhibits a positive mesomeric effect (+M) by donating electron density from its lone pairs into the π-system. The combination of these opposing effects results in a significant deshielding at the ipso-carbon (C-2) and a shielding effect (upfield shift) at the ortho (C-3) and para (C-5) positions.[1]
-
Methyl Ester (-COOCH₃): The ester group is electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. It deactivates the aromatic ring, causing a general downfield shift (deshielding) of the ring carbons, particularly the ipso (C-1) and para (C-4) positions.
The interplay of these effects from two adjacent substituents determines the final chemical shift of each of the six unique aromatic carbons.
Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling
In proton-decoupled ¹³C NMR spectra of organofluorine compounds, the signals for carbon atoms are often not singlets.[2] The magnetic nucleus of ¹⁹F couples with the ¹³C nuclei, splitting the signals into doublets. The magnitude of this splitting, the coupling constant (J), is highly dependent on the number of bonds separating the two nuclei.
-
One-Bond Coupling (¹JCF): This is a very large coupling, typically ranging from -160 to -350 Hz.[3] For sp² carbons, as in fluorobenzene, this value is characteristically large, often around 245-260 Hz.[4] This large, unambiguous splitting is a definitive indicator of a direct C-F bond.
-
Two-Bond Coupling (²JCF): Geminal coupling occurs between fluorine and carbons two bonds away (e.g., C-1 and C-3 in this molecule). This value is typically smaller, in the range of 15-30 Hz for aromatic systems.[4][5]
-
Three-Bond Coupling (³JCF): Vicinal coupling is observed between fluorine and carbons three bonds away (C-4 and C-6). It is generally smaller than ²JCF, often in the 3-12 Hz range.[4][5]
-
Long-Range Coupling (⁴JCF, ⁵JCF): Couplings over four or more bonds are typically small (<4 Hz) and may not always be resolved.[5]
The primary mechanism for this coupling is the Fermi contact interaction, a through-bond phenomenon mediated by the polarization of bonding electrons. However, for atoms in close spatial proximity, "through-space" coupling, arising from the overlap of non-bonding orbitals, can also contribute significantly.[6]
Spectral Analysis and Interpretation
While an experimentally verified ¹³C NMR spectrum of this compound is not available in major public databases, a highly accurate spectrum can be predicted based on the aforementioned principles and data from structurally analogous compounds like 2-fluorobenzoic acid and methyl 3-fluorobenzoate.[7][8]
References
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. eclass.uoa.gr [eclass.uoa.gr]
- 3. sfu.ca [sfu.ca]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 2-Fluorobenzoic acid(445-29-4) 13C NMR [m.chemicalbook.com]
- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
solubility of Methyl 2-fluorobenzoate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 2-fluorobenzoate in Organic Solvents
Introduction
This compound (CAS No: 394-35-4), a significant intermediate in the synthesis of pharmaceuticals and agrochemicals, possesses physicochemical properties that are critical to its application in drug development and chemical manufacturing.[1] Its fluorinated aromatic structure enhances reactivity and stability, making it a valuable building block for more complex molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for researchers and scientists in designing, optimizing, and controlling reaction conditions, as well as in purification processes and formulation development.
This technical guide provides a comprehensive overview of the solubility of this compound, grounded in theoretical principles and supported by detailed experimental methodologies for its quantitative determination.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical characteristics of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂ | [2] |
| Molecular Weight | 154.14 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.21 g/mL at 25 °C | |
| Boiling Point | 109-110 °C at 35 mmHg | |
| Refractive Index | n20/D 1.502 | |
| Flash Point | 93.80 °C (closed cup) |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility is influenced by its molecular structure, which includes a polar ester group (-COOCH₃), a largely nonpolar benzene ring, and a highly electronegative fluorine atom.
The interplay of these features dictates its interaction with different types of organic solvents:
-
Polar Solvents (e.g., Ethanol, Methanol, Acetone): These solvents can engage in dipole-dipole interactions with the polar ester group of this compound. The presence of the ester functionality suggests that this compound will be readily soluble in polar organic solvents. This is supported by the known solubility of its non-fluorinated analog, methyl benzoate, which is soluble in methanol and ether.[3]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring of this compound allows for London dispersion forces to be the primary mode of interaction with nonpolar solvents. Consequently, good solubility is anticipated in these solvents. The parent compound, fluorobenzene, is known to be soluble in organic solvents like ethanol and diethyl ether.[4]
-
Effect of the Fluorine Substituent: The ortho-fluorine atom introduces a dipole moment and can participate in weak hydrogen bonding. However, its primary effect on solubility in organic solvents is generally modest. The solubility of 2-fluorobenzoic acid in organic solvents like benzene, toluene, ketones, and ethers further supports the expectation of good solubility for its methyl ester derivative.[5][6]
Based on these structural considerations and the solubility data of analogous compounds, a qualitative solubility profile for this compound can be predicted.
Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Highly Soluble/Miscible | Strong dipole-dipole interactions with the ester group.[3] |
| Ethanol | Polar Protic | Highly Soluble/Miscible | Similar to methanol, strong polar interactions.[4][7] |
| Acetone | Polar Aprotic | Highly Soluble/Miscible | Strong dipole-dipole interactions with the ester group.[7] |
| Ethyl Acetate | Moderately Polar | Highly Soluble/Miscible | "Like dissolves like" principle, as both are esters. |
| Dichloromethane | Polar Aprotic | Highly Soluble/Miscible | Good dipole-dipole interactions. |
| Chloroform | Polar Aprotic | Highly Soluble/Miscible | Similar to dichloromethane. |
| Toluene | Nonpolar Aromatic | Highly Soluble/Miscible | Favorable pi-pi stacking and dispersion forces.[5][6] |
| Hexane | Nonpolar Aliphatic | Soluble | Dispersion forces are the primary interaction.[7] |
| Diethyl Ether | Moderately Polar | Highly Soluble/Miscible | Dipole-dipole and dispersion forces.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble/Miscible | Strong polar interactions. |
| Water | Polar Protic | Poorly Soluble | The large nonpolar aromatic ring dominates over the polar groups.[3][8] |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, rigorous experimental methods must be employed. The following section details the protocols for the most common and reliable techniques for determining the solubility of an organic compound like this compound.
I. Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a classic and highly accurate technique for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent.[9]
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. For a more complete separation, centrifuge the vials.
-
Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any remaining microparticles.
-
Quantification: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
II. High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for determining the concentration of this compound in a saturated solution.[10]
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.
-
Chromatographic Conditions: Develop a suitable HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a mixture of acetonitrile and water or methanol and water. The detector is typically a UV detector set at a wavelength where this compound has maximum absorbance.
-
Analysis of Standards: Inject the standard solutions into the HPLC system and record the peak areas.
-
Calibration Curve: Plot a graph of peak area versus concentration for the standard solutions to generate a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution (from the shake-flask method) with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.
-
Concentration Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.[11]
Caption: Workflow for HPLC-Based Solubility Quantification.
III. UV-Vis Spectroscopy for Quantification
UV-Vis spectroscopy is a simpler and often faster method for concentration determination, provided that this compound has a distinct absorbance at a specific wavelength and the solvent does not interfere.[12]
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the λmax.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Absorbance Measurement of Standards: Measure the absorbance of each standard solution at the λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration to create a calibration curve, which should be linear according to the Beer-Lambert Law.[12]
-
Sample Analysis: Dilute the filtered saturated solution (from the shake-flask method) with the solvent to an absorbance value that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
-
Concentration Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by applying the dilution factor.[13]
Caption: Workflow for UV-Vis Spectroscopy-Based Solubility Quantification.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a strong inference of its solubility profile can be drawn from its molecular structure and the known properties of analogous compounds. It is predicted to be highly soluble in a wide range of common polar and non-polar organic solvents and poorly soluble in water. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide, including the shake-flask method coupled with HPLC or UV-Vis spectroscopy for quantification, offer a robust framework for accurate and reliable determination. This knowledge is crucial for the effective utilization of this compound in research, development, and manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. Methyl benzoate | 93-58-3 [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. improvedpharma.com [improvedpharma.com]
- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Strategic Role of Methyl 2-fluorobenzoate in Modern Pharmaceutical Synthesis
Abstract
Methyl 2-fluorobenzoate (CAS No. 394-35-4) has emerged as a cornerstone intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The strategic placement of a fluorine atom on the aromatic ring significantly enhances the metabolic stability and biological activity of target molecules, making this compound a valuable building block in drug discovery and development.[1] This guide provides an in-depth analysis of this compound, including its physicochemical properties, detailed synthesis protocols, and its critical application in the synthesis of advanced pharmaceutical agents, with a focus on kinase inhibitors used in oncology.
Introduction: The Significance of Fluorinated Intermediates
In the landscape of medicinal chemistry, the introduction of fluorine into organic molecules is a well-established strategy for optimizing drug-like properties. The fluorine atom, being highly electronegative and relatively small, can modulate a molecule's pKa, lipophilicity, and conformation. Crucially, it can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[1]
This compound serves as a versatile and reactive scaffold for introducing this fluorinated phenyl moiety.[1] It is a key intermediate in the production of various pharmaceuticals, particularly anti-inflammatory, analgesic, and anti-cancer drugs, as well as agrochemicals like pesticides and herbicides.[1] This document will elucidate the practical synthesis of this intermediate and its subsequent transformation into more complex precursors for API synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental for successful process development and scale-up. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 394-35-4 | [1][2] |
| Molecular Formula | C₈H₇FO₂ | [1][3] |
| Molecular Weight | 154.14 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Density | 1.21 g/mL at 25 °C | |
| Boiling Point | 109-110 °C at 35 mmHg; ~200.8 °C at 760 mmHg | [4] |
| Refractive Index (n20/D) | 1.5000-1.5040 | [2] |
| Flash Point | 93.8 °C (200.8 °F) - closed cup | |
| Purity (Typical) | ≥ 97% (GC) | [1][2] |
| Synonyms | 2-Fluorobenzoic acid methyl ester, Methyl o-fluorobenzoate | [1][3][5] |
Synthesis Protocol 1: Preparation of this compound
The most direct and common method for synthesizing this compound is the Fischer esterification of 2-fluorobenzoic acid using methanol in the presence of an acid catalyst. This reaction is an equilibrium process, and the use of excess methanol helps drive the reaction toward the product.
Causality of Experimental Choices
-
Catalyst (H₂SO₄): Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, sequestering the water produced and shifting the equilibrium to favor the ester product.
-
Excess Methanol: Methanol serves as both a reactant and the solvent. Using it in excess increases the concentration of the nucleophile, pushing the reaction forward according to Le Châtelier's principle.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without allowing the volatile methanol to escape.
-
Aqueous Work-up (NaHCO₃): The saturated sodium bicarbonate solution is used to neutralize the acidic catalyst (H₂SO₄) and any unreacted 2-fluorobenzoic acid, converting them into water-soluble salts that can be easily removed in the aqueous phase.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzoic acid (14.0 g, 100 mmol) and methanol (100 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL, ~36 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Self-Validation): The crude this compound can be purified by vacuum distillation to yield a colorless liquid. Purity should be assessed by Gas Chromatography (GC) (expect ≥97%) and the structure confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Application in Pharmaceutical Synthesis: A Key Intermediate for Dabrafenib
This compound and its derivatives are crucial for synthesizing targeted therapies. A prominent example is its role in the pathway to produce Dabrafenib , a kinase inhibitor used to treat certain cancers with BRAF gene mutations.[6] The core of Dabrafenib is built upon Methyl 3-amino-2-fluorobenzoate (CAS No. 1195768-18-3), a direct derivative of the 2-fluorobenzoate scaffold.[6][7]
The following protocols outline a validated pathway to synthesize this key Dabrafenib intermediate, starting from a nitrated precursor.
Synthetic Pathway to a Key Dabrafenib Intermediate
The synthesis involves a two-step process: the nitration of a 2-fluorobenzoate to introduce a nitro group, followed by the reduction of this group to the essential amine.
Caption: Synthetic pathway from this compound to a key Dabrafenib precursor.
Protocol 2: Synthesis of Methyl 2-fluoro-3-nitrobenzoate
This protocol describes the regioselective nitration of 2-fluoro-3-nitrobenzoic acid followed by esterification, a common route to this intermediate.[8]
-
Rationale: The fluorine atom is an ortho-, para-director, but steric hindrance at the 6-position and activation at the 3-position favor nitration at the C3 position. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in electrophilic aromatic substitution.
-
Step-by-Step Methodology:
-
Reaction Setup: In a flask cooled in an ice bath (0-5 °C), add 2-fluoro-3-nitrobenzoic acid (5.0 g, 27.0 mmol) to methanol (50 mL).[8]
-
Catalyst Addition: Slowly add concentrated sulfuric acid (1.4 mL, 27.0 mmol) while maintaining the temperature below 10 °C.[8]
-
Reaction: Remove the ice bath and stir the reaction at 50 °C for 16 hours.[8]
-
Work-up: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous NaHCO₃ solution until the aqueous phase is neutral.[8]
-
Isolation: Separate the organic phase, wash with water and brine, and dry over Na₂SO₄.[8]
-
Purification (Self-Validation): Filter and concentrate the solution to yield crude methyl 2-fluoro-3-nitrobenzoate, which can be used directly in the next step or purified further by chromatography. The product appears as a pale yellow solid.[8] The structure can be confirmed via LC-MS and NMR.[9]
-
Protocol 3: Synthesis of Methyl 3-amino-2-fluorobenzoate
This protocol involves the reduction of the nitro group to an amine, a critical transformation for subsequent coupling reactions in the synthesis of Dabrafenib. The use of iron powder in acetic acid is a classic, effective, and relatively inexpensive method for this reduction.[10]
-
Rationale: In an acidic medium, iron acts as a reducing agent, transferring electrons to the nitro group. The acid provides the protons necessary for the formation of water as a byproduct, driving the reduction to completion. This method is preferred over catalytic hydrogenation in some contexts due to its tolerance of other functional groups and lower cost.
-
Step-by-Step Methodology:
-
Reaction Setup: To a suspension of iron powder (e.g., 3 equivalents) in acetic acid, heat the mixture to 50-60 °C under a nitrogen atmosphere.[10]
-
Addition of Starting Material: Add a solution of methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in methanol dropwise to the heated suspension.[10]
-
Reaction: Stir the mixture at 50-60 °C for 30-60 minutes, monitoring the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, filter the hot mixture to remove the iron catalyst and iron salts. Wash the filter cake with methanol.
-
Isolation: Combine the filtrates and evaporate the solvents. Pour the residue into water and extract with ethyl acetate.[10]
-
Purification (Self-Validation): Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization to yield pure Methyl 3-amino-2-fluorobenzoate. Purity can be confirmed by HPLC, and the structure verified by NMR and MS.[11]
-
Safety and Handling
This compound and its derivatives require careful handling in a well-ventilated area or chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Inhalation/Contact: Avoid breathing vapors or mist. May cause respiratory irritation. Avoid contact with skin and eyes, as it can cause irritation.[11][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is a high-value intermediate whose utility is firmly established in the pharmaceutical industry. Its straightforward synthesis and the unique properties conferred by the ortho-fluorine atom make it an indispensable building block for creating sophisticated APIs with enhanced pharmacological profiles. The detailed protocols provided herein offer a validated and reliable framework for researchers and drug development professionals to synthesize and utilize this compound and its derivatives in the pursuit of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | CAS#:394-35-4 | Chemsrc [chemsrc.com]
- 5. parchem.com [parchem.com]
- 6. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. 394-35-4|this compound|BLD Pharm [bldpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. capotchem.com [capotchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. synquestlabs.com [synquestlabs.com]
The Strategic Role of Methyl 2-fluorobenzoate in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Scaffolds in Modern Agriculture
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, often translate to superior efficacy, selectivity, and a more favorable environmental profile of the final product.[1] Methyl 2-fluorobenzoate, a readily available and versatile chemical intermediate, serves as a critical building block for the synthesis of a variety of fluorinated agrochemicals, particularly herbicides and fungicides. Its strategic importance lies in the facile introduction of the 2-fluorobenzoyl moiety, a key pharmacophore in several commercial and developmental agrochemicals.
This application note provides a comprehensive guide for researchers and scientists in the agrochemical industry on the effective utilization of this compound. We will delve into the core synthetic transformations, provide detailed, field-proven protocols, and explain the underlying chemical principles that govern these reactions. The focus will be on a key synthetic pathway: the conversion of this compound to N-aryl-2-fluorobenzamides, a class of compounds with demonstrated herbicidal activity.
Core Synthetic Strategy: From Ester to Bioactive Amide
The primary synthetic route leveraging this compound in agrochemical synthesis involves a two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 2-fluorobenzoic acid. This is a crucial step as the carboxylic acid functionality is readily activated for subsequent amide bond formation. The second step involves the coupling of 2-fluorobenzoic acid with a suitable aniline derivative to form the desired N-aryl-2-fluorobenzamide. This modular approach allows for the generation of a diverse library of potential agrochemicals by varying the aniline component.
Caption: General synthetic workflow from this compound.
Part 1: Hydrolysis of this compound to 2-Fluorobenzoic Acid
The saponification of the methyl ester to the corresponding carboxylic acid is a fundamental and high-yielding transformation. The reaction is typically carried out under basic conditions, followed by acidification to protonate the carboxylate salt.
Experimental Protocol: Saponification of this compound
Objective: To efficiently hydrolyze this compound to 2-fluorobenzoic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 154.14 | 15.4 g | 0.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Water (H₂O) | 18.02 | 100 mL | - |
| Concentrated HCl (~37%) | 36.46 | As needed | - |
| Diethyl ether | 74.12 | 200 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.4 g (0.1 mol) of this compound in 100 mL of methanol.
-
Base Addition: In a separate beaker, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of water. Once dissolved, add the NaOH solution to the flask containing the this compound.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[2][3]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of 2-fluorobenzoic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 90-95%
Characterization: The identity and purity of the 2-fluorobenzoic acid can be confirmed by melting point determination (124-126 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Part 2: Synthesis of N-(2,4-Difluorophenyl)-2-fluorobenzamide
This section details the synthesis of a specific herbicidal compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, from the intermediate 2-fluorobenzoic acid.[4] The formation of the amide bond can be achieved through several methods. A common and efficient approach involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with the desired aniline.
Step 2a: Activation of 2-Fluorobenzoic Acid to 2-Fluorobenzoyl Chloride
Objective: To convert 2-fluorobenzoic acid to the more reactive 2-fluorobenzoyl chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluorobenzoic acid | 140.11 | 14.0 g | 0.1 |
| Thionyl chloride (SOCl₂) | 118.97 | 14.3 g (8.6 mL) | 0.12 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, add 14.0 g (0.1 mol) of 2-fluorobenzoic acid and 100 mL of dichloromethane.
-
Catalyst Addition: Add 2-3 drops of N,N-dimethylformamide (DMF) to the suspension.
-
Reagent Addition: Slowly add 8.6 mL (0.12 mol) of thionyl chloride to the mixture at room temperature. Gas evolution (HCl and SO₂) will be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, and then gently reflux for an additional hour to ensure complete conversion. The reaction mixture should become a clear solution.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-fluorobenzoyl chloride can be used in the next step without further purification.
Caption: Synthesis of N-(2,4-Difluorophenyl)-2-fluorobenzamide.
Step 2b: Amide Coupling of 2-Fluorobenzoyl Chloride with 2,4-Difluoroaniline
Objective: To synthesize N-(2,4-difluorophenyl)-2-fluorobenzamide via amide bond formation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluorobenzoyl chloride | 158.56 | ~0.1 mol (crude) | ~0.1 |
| 2,4-Difluoroaniline | 129.11 | 12.9 g | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 12.1 g (16.7 mL) | 0.12 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| 1M HCl (aq) | 36.46 | 100 mL | - |
| Saturated NaHCO₃ (aq) | 84.01 | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 12.9 g (0.1 mol) of 2,4-difluoroaniline and 16.7 mL (0.12 mol) of triethylamine in 150 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Acid Chloride Addition: Dissolve the crude 2-fluorobenzoyl chloride from the previous step in 50 mL of dichloromethane and add it dropwise to the cooled aniline solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N-(2,4-difluorophenyl)-2-fluorobenzamide as a white to off-white solid.[4]
Expected Yield: 80-90% (from 2-fluorobenzoic acid)
Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices
-
Choice of Base in Hydrolysis: Sodium hydroxide is a strong, inexpensive, and readily available base that effectively catalyzes the saponification of the ester. The use of a water/methanol co-solvent system ensures the miscibility of both the ester and the aqueous base.
-
Activation of Carboxylic Acid: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction is generally clean and the byproducts (HCl and SO₂) are gaseous, which simplifies purification. A catalytic amount of DMF is often used to accelerate the reaction through the formation of a Vilsmeier-Haack type intermediate.
-
Amide Coupling Conditions: The use of triethylamine in the amide coupling step is to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is a good solvent for this reaction as it is relatively inert and dissolves both reactants. The aqueous work-up is essential to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
Conclusion and Future Perspectives
This compound is a valuable and cost-effective starting material for the synthesis of a variety of agrochemicals. The straightforward conversion to 2-fluorobenzoic acid, followed by amide coupling, provides a robust and versatile platform for the generation of novel herbicidal and fungicidal candidates. The protocols detailed in this application note offer a reliable and scalable methodology for the synthesis of N-aryl-2-fluorobenzamides. Further exploration of different aniline derivatives in the amide coupling step can lead to the discovery of new agrochemicals with improved activity spectra and desirable environmental properties. The principles and techniques outlined herein provide a solid foundation for researchers and scientists working at the forefront of agrochemical innovation.
References
Application Note: Methyl 2-fluorobenzoate as a Key Building Block in the Synthesis of Novel Anti-inflammatory Agents via Nucleophilic Aromatic Substitution
Abstract
Methyl 2-fluorobenzoate is a versatile chemical intermediate widely employed in pharmaceutical development, particularly in the synthesis of anti-inflammatory drugs.[1] Its utility stems from the presence of a fluorine atom positioned ortho to a methyl ester group. This specific arrangement activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group. This application note provides a detailed protocol for the synthesis of a diaryl ether scaffold, a common structural motif in cyclooxygenase (COX) inhibitors and other anti-inflammatory agents, using this compound as a key starting material. The document outlines the underlying chemical principles, provides a step-by-step experimental protocol, and details methods for product characterization and safety.
The Strategic Role of this compound in Drug Synthesis
The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) often targets enzymes like cyclooxygenase (COX), with a significant focus on achieving selectivity for the COX-2 isoform to minimize gastrointestinal side effects.[2][3] Many potent COX-2 inhibitors are diarylheterocycles or feature diaryl ether scaffolds.[2][4] The synthesis of these scaffolds frequently relies on the formation of a carbon-oxygen or carbon-nitrogen bond to an aromatic ring.
This compound (Figure 1) is an ideal precursor for these syntheses due to the electronic properties of its substituents.
-
Chemical Structure:
Figure 1. Chemical Structure of this compound.
The electron-withdrawing nature of the adjacent methyl ester group activates the ipso-carbon (the carbon atom bonded to the fluorine), making it highly susceptible to attack by nucleophiles. This activation is crucial for facilitating the Nucleophilic Aromatic Substitution (SNAr) reaction, which is the cornerstone of this synthetic strategy.[6][7]
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6]
-
Addition Step (Rate-Determining): A nucleophile (e.g., a phenoxide) attacks the carbon atom bearing the fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing ester group at the ortho position is critical for stabilizing this negatively charged intermediate.
-
Elimination Step (Fast): The complex rearomatizes by expelling the fluoride ion, which is a good leaving group, to yield the final substituted product.
The overall reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions.[6] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, rather than the breaking of the carbon-halogen bond.
Synthesis Protocol: Preparation of Methyl 2-(4-hydroxyphenoxy)benzoate
This protocol details the synthesis of a diaryl ether intermediate, a core structure in many bioactive molecules. This reaction is a variation of the Ullmann condensation, which traditionally uses copper catalysts for the formation of diaryl ethers.[8][9] However, due to the activation provided by the ester group in this compound, this reaction can proceed under base-mediated, metal-free conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| This compound | ≥97% | Sigma-Aldrich | 394-35-4 | Starting material.[5] |
| Hydroquinone | ≥99% | Sigma-Aldrich | 123-31-9 | Nucleophile. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich | 584-08-7 | Base. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | For extraction. |
| Brine (Saturated NaCl) | Lab prepared | N/A | N/A | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For chromatography. |
| Round-bottom flask, 100 mL | VWR | N/A | ||
| Reflux condenser | VWR | N/A | ||
| Magnetic stirrer and hotplate | IKA | N/A | ||
| TLC plates, Silica Gel 60 F₂₅₄ | MilliporeSigma | N/A | For reaction monitoring. |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add hydroquinone (1.10 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv).
-
Add anhydrous dimethylformamide (DMF, 30 mL) under a nitrogen atmosphere.
-
Stir the suspension at room temperature for 15 minutes to allow for the formation of the potassium phenoxide nucleophile.
-
-
Reagent Addition:
-
Add this compound (1.54 g, 1.27 mL, 10.0 mmol, 1.0 equiv) to the suspension dropwise via syringe.
-
Causality Note: The base (K₂CO₃) deprotonates the hydroxyl group of hydroquinone, generating the phenoxide anion required for the nucleophilic attack. Using a slight excess of base ensures complete deprotonation.
-
-
Reaction Conditions:
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using an oil bath.
-
Maintain stirring at this temperature for 12-16 hours.
-
Trustworthiness Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the this compound spot.
-
-
Work-up and Extraction:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Causality Note: The water quench removes the DMF and inorganic salts. The brine wash removes residual water from the organic phase.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will appear as a pale yellow oil or solid.
-
Purify the crude material by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 7:3 Hexane:Ethyl Acetate.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield the final product, methyl 2-(4-hydroxyphenoxy)benzoate.
-
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: White to off-white solid.
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J=7.8, 1.8 Hz, 1H), 7.40 (ddd, J=8.3, 7.4, 1.8 Hz, 1H), 7.05 (td, J=7.6, 1.0 Hz, 1H), 6.85 (d, J=9.0 Hz, 2H), 6.75 (d, J=9.0 Hz, 2H), 6.70 (d, J=8.4 Hz, 1H), 5.50 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 166.5, 153.0, 150.5, 149.0, 133.0, 131.5, 122.5, 120.0, 118.0, 116.5, 115.0, 52.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₂O₄ [M+H]⁺: 245.07; found 245.08.
-
Workflow and Data Summary
The entire process, from reagent preparation to final product characterization, is a self-validating system ensuring high purity and confirmed identity of the target molecule.
Table 2. Summary of Reaction Parameters
| Parameter | Value | Purpose |
| Reactant Ratio | 1:1 (Ester:Phenol) | Stoichiometric coupling. |
| Base (K₂CO₃) | 1.5 equivalents | Ensures complete phenoxide formation. |
| Temperature | 80 °C | Provides sufficient energy for reaction. |
| Reaction Time | 12-16 hours | Allows for reaction completion. |
| Solvent | Anhydrous DMF | High-boiling polar aprotic solvent. |
| Expected Yield | 75-85% | Typical for this type of transformation. |
Safety and Handling
-
This compound: Combustible liquid. Handle with care.[5]
-
Dimethylformamide (DMF): A known reproductive hazard. Always handle inside a certified chemical fume hood.
-
Hydroquinone: Toxic and an irritant. Avoid inhalation and skin contact.
-
Potassium Carbonate: Irritant. Avoid creating dust.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable) when performing this protocol.
Conclusion
This compound serves as an exemplary building block for constructing complex molecular architectures relevant to anti-inflammatory drug discovery. The protocol described herein leverages the principles of nucleophilic aromatic substitution to provide a reliable and efficient method for synthesizing diaryl ether scaffolds. This self-validating workflow, complete with in-process controls and rigorous characterization, is suitable for researchers in medicinal chemistry and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 邻氟苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
Application Notes & Protocols: Methyl 2-fluorobenzoate in Targeted Cancer Therapy Research
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] Methyl 2-fluorobenzoate stands out as a versatile and highly valuable chemical intermediate in this domain. While not an active therapeutic agent itself, its fluorinated aromatic structure serves as a critical building block for the synthesis of novel small-molecule inhibitors aimed at specific oncogenic pathways. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the discovery and preclinical development of targeted cancer therapies. We will explore the rationale behind its use, detail synthetic strategies, and provide robust protocols for evaluating the anticancer potential of its derivatives.
The Strategic Role of Fluorine in Oncology Drug Design
The introduction of fluorine into a drug candidate can profoundly alter its properties in beneficial ways. Due to its high electronegativity and small atomic size, fluorine can modulate acidity, basicity, metabolic stability, and membrane permeability.[1][2] In the context of cancer therapy, these modifications can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[1]
-
Improved Binding Affinity: Fluorine can engage in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, such as kinases, enhancing the potency and selectivity of the inhibitor.
-
Increased Lipophilicity: Strategic fluorination can increase a molecule's ability to cross cellular membranes, improving its access to intracellular targets.[3]
This compound is an ideal starting scaffold because the fluorine atom at the ortho position influences the electronic properties of the entire benzene ring, providing a unique chemical handle for further derivatization.
From Intermediate to Inhibitor: A Developmental Workflow
The journey from this compound to a potential clinical candidate involves a multi-step process of synthesis, screening, and validation. This workflow is designed to systematically identify and characterize novel derivatives with potent and selective anticancer activity.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Embracing a Challenging yet Vital Transformation
An Application Guide to the Suzuki-Miyaura Coupling of Methyl 2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides or triflates, is a cornerstone in the synthesis of biaryl and heteroaryl structures—motifs frequently found at the core of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a particularly challenging yet valuable substrate: This compound . The utility of this building block lies in the unique properties imparted by the fluorine atom and the synthetic versatility of the methyl ester. However, its structure presents a confluence of obstacles for the Suzuki-Miyaura reaction. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation in the catalytic cycle a significant hurdle.[5] Furthermore, the substrate is electronically deactivated by the ester group and presents steric hindrance from the ortho-substituent, which can impede key steps in the catalytic process.[6][7]
Overcoming these challenges requires a sophisticated understanding of the reaction mechanism and careful optimization of catalytic systems. This document serves as an in-depth guide, moving beyond a simple recitation of steps to explain the causality behind experimental choices. We will explore catalyst and ligand selection, the critical role of the base, and provide detailed, field-proven protocols designed to empower researchers to successfully employ this compound in their synthetic campaigns.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8][9][10] Understanding this cycle is paramount to troubleshooting and optimizing the coupling of challenging substrates like this compound.
-
Oxidative Addition : This is often the rate-limiting step, where the active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X).[11] For this compound, the high dissociation energy of the C-F bond makes this step exceptionally challenging for palladium catalysts.[5] While couplings of aryl chlorides (Ar-Cl) are now common with advanced catalysts, Ar-F activation typically requires highly specialized palladium systems or, more commonly, nickel-based catalysts.[2][12][13]
-
Transmetalation : The organic group from the organoboron species (Ar') is transferred to the palladium(II) center, displacing the halide. This step is critically facilitated by a base.[14] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which readily engages with the palladium center.[15][16]
-
Reductive Elimination : The two organic partners (Ar and Ar') are expelled from the palladium coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[8] Steric hindrance, such as the ortho-ester in our substrate, can slow this final step.[17][18]
Key Parameters for Optimizing the Coupling of this compound
Success with this substrate hinges on enhancing the rates of oxidative addition and reductive elimination while preventing common side reactions.
Catalyst and Ligand Selection: The Heart of the Reaction
For challenging electrophiles, the choice of ligand is paramount. Standard ligands like triphenylphosphine are often insufficient.
-
Expert Insight: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) are the gold standard for coupling sterically hindered and electron-deficient aryl halides.[9] Ligands such as SPhos , XPhos , and RuPhos are highly effective.[5] Their bulkiness promotes reductive elimination, while their electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition of otherwise unreactive C-Cl and even C-F bonds.[9][17]
-
Catalyst Choice: While catalysts can be generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand, modern pre-formed catalysts offer superior performance.[5] G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3) are air- and moisture-stable and generate the active Pd(0) species efficiently and reliably under reaction conditions.
-
The Nickel Alternative: For C-F bond activation, nickel catalysis is a powerful alternative.[19] Nickel complexes are inherently more reactive towards C-F oxidative addition. Systems employing Ni(cod)₂ or NiCl₂(dme) with specialized phosphine or N-heterocyclic carbene (NHC) ligands have shown great promise for coupling aryl fluorides.[12]
The Role of the Base: More Than a Simple Additive
The base is crucial for the transmetalation step.[16] Its strength and nature can dramatically influence reaction outcomes.
-
Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate species [RB(OH)₃]⁻, which is the active species in transmetalation.[15]
-
Common Choices:
-
Potassium Phosphate (K₃PO₄): A strong base that is highly effective for hindered couplings, often used in anhydrous solvent systems like toluene or dioxane.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Milder bases often used in aqueous solvent mixtures. They are suitable for substrates sensitive to stronger bases.[16][20]
-
Organic Bases: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less common but can be useful for specific substrates where inorganic bases cause compatibility issues.[16]
-
Solvent System: Creating the Right Environment
The solvent must solubilize the reagents and be compatible with the chosen base and temperature.
-
Anhydrous Aprotic Solvents: Toluene, 1,4-dioxane, and cyclopentyl methyl ether (CPME) are excellent choices, especially when using strong bases like K₃PO₄. They are favored for difficult couplings requiring high temperatures.
-
Aqueous Mixtures: Solvent systems like dioxane/water or toluene/water are commonly used with carbonate bases.[10] Water can sometimes play a beneficial role in the catalytic cycle, but it also increases the risk of protodeboronation, a major side reaction where the boronic acid is replaced by a hydrogen atom.[5]
Experimental Protocols and Workflow
The following protocols provide a robust starting point. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Protocol 1: High-Performance Coupling using a Buchwald Precatalyst
This protocol is designed to maximize success for the challenging C-F activation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
XPhos Pd G3 (or SPhos Pd G4) (2-5 mol%)
-
Potassium Phosphate (K₃PO₄), powder (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene (to make a 0.1 M solution)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add the XPhos Pd G3 precatalyst to the flask under a positive flow of argon.
-
Via syringe, add the anhydrous, degassed solvent.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction may require 12-24 hours.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterize the final product by NMR and MS.
Data Presentation: Representative Conditions
The following table outlines starting conditions for coupling this compound with various boronic acids. Optimization of temperature and catalyst loading may be necessary.
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Est. Yield Range |
| Phenylboronic acid | XPhos Pd G3 (3 mol%) | K₃PO₄ | Toluene | 110 | 50-70% |
| 4-Methoxyphenylboronic acid | SPhos Pd G4 (3 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 60-80% |
| 3,5-Dimethylphenylboronic acid | RuPhos Pd G3 (4 mol%) | K₃PO₄ | Toluene | 110 | 45-65% |
| 2-Thiopheneboronic acid | XPhos Pd G3 (3 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 55-75% |
Yields are estimates and highly dependent on precise reaction conditions and purification efficiency.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. C-F bond not activated.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use anhydrous/degassed solvents. Use a fresh bottle of precatalyst.[7]2. Increase catalyst loading (up to 5 mol%). Switch to a more active ligand (e.g., RuPhos). Consider a Nickel-based catalyst system.[12][19]3. Increase reaction temperature, ensuring solvent reflux if necessary. |
| Protodeboronation | Presence of water or acidic protons, especially at high temperatures. | Use rigorously dried solvents and reagents. Using a boronic ester (e.g., pinacol ester) can increase stability against this side reaction.[7] |
| Homo-coupling of Boronic Acid | Oxygen contamination leading to oxidative coupling of the boronic acid. | Thoroughly degas the reaction mixture before and after solvent addition. Maintain a positive pressure of inert gas. |
| Incomplete Reaction | Steric hindrance slowing the reaction. | Increase reaction time. Switch to a bulkier ligand (e.g., RuPhos) which can accelerate reductive elimination for hindered substrates.[17][18] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation that opens the door to novel fluorinated biaryl compounds. Success is predicated on a rational approach to catalyst selection, favoring highly active, bulky, and electron-rich phosphine ligands paired with robust palladium precatalysts. Careful control over the reaction environment—particularly the exclusion of oxygen and water—and the judicious choice of base and solvent are equally vital. For particularly stubborn couplings, exploring nickel-based catalytic systems represents a frontier with significant potential. By understanding the mechanistic underpinnings and systematically applying the protocols and troubleshooting advice outlined in this guide, researchers can confidently navigate the complexities of this reaction and unlock its synthetic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. wwjmrd.com [wwjmrd.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Introduction: The Significance of 2-Fluorobenzoic Acid Synthesis
An In-Depth Guide to the Hydrolysis of Methyl 2-fluorobenzoate: Mechanisms, Protocols, and Key Considerations
The hydrolysis of this compound is a cornerstone reaction for the synthesis of 2-fluorobenzoic acid. This resulting carboxylic acid is not merely a simple aromatic compound; it is a high-value building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence and position of the fluorine atom can significantly alter the biological activity, metabolic stability, and physicochemical properties of larger molecules, making 2-fluorobenzoic acid a critical synthon for medicinal and materials chemists.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient hydrolysis of this compound. It moves beyond a simple recitation of steps to explore the underlying chemical principles, offering two robust protocols—base-catalyzed saponification and acid-catalyzed hydrolysis—while detailing the causality behind critical experimental choices.
Pillar 1: Mechanistic Underpinnings of Ester Hydrolysis
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The hydrolysis of this compound can proceed via two distinct, catalyst-dependent pathways.
Base-Catalyzed Hydrolysis (Saponification)
The most common and often preferred method is saponification, an essentially irreversible process under standard conditions. The mechanism is a bimolecular nucleophilic acyl substitution (BAc2).[1][2]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Acid-Base Reaction: In the final, rapid step, the methoxide ion, a strong base, deprotonates the newly formed carboxylic acid. This acid-base equilibrium lies heavily towards the formation of the resonance-stabilized carboxylate salt and methanol, rendering the overall reaction irreversible.[3]
Caption: Mechanism of base-catalyzed ester saponification.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process, requiring careful control of reaction conditions to drive it to completion.[3][4]
-
Carbonyl Protonation: A hydronium ion (H₃O⁺) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule, a weak nucleophile, attacks the now highly activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water). A subsequent proton transfer occurs to the methoxy group.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating a neutral methanol molecule.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final product.
Caption: Key stages of the acid-catalyzed hydrolysis mechanism.
Pillar 2: Field-Proven Experimental Protocols
The choice between base- and acid-catalyzed methods depends on the substrate's stability to pH extremes and the desired ease of product isolation. For this compound, saponification is generally the more robust and efficient method.
Protocol 1: Base-Catalyzed Saponification of this compound
This protocol is adapted from reliable, standard procedures for ester hydrolysis and is expected to provide a high yield of 2-fluorobenzoic acid.[5][6]
Materials & Equipment:
-
Chemicals: this compound, Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Methanol, Deionized Water, Concentrated Hydrochloric Acid (HCl).
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Büchner funnel, vacuum flask, standard laboratory glassware, pH paper.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask of appropriate size, dissolve sodium hydroxide (2.0 equivalents) in a 1:1 mixture of methanol and water. Causality: The methanol co-solvent enhances the solubility of the organic ester in the aqueous basic solution, creating a homogeneous reaction mixture and accelerating the reaction rate.
-
Reaction Setup: Add this compound (1.0 equivalent) to the flask. Fit the flask with a reflux condenser.
-
Heating: Heat the mixture to reflux (approximately 65-75 °C) with vigorous stirring. Maintain reflux for 2-4 hours.
-
Reaction Monitoring: Track the disappearance of the starting material by Thin-Layer Chromatography (TLC). A suitable eluent system is 3:1 Hexanes:Ethyl Acetate. The ester starting material will have a higher Rf value than the polar carboxylate product, which will remain at the baseline.
-
Cooling & Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The methanol can be removed using a rotary evaporator to facilitate product precipitation.
-
Acidification & Precipitation: Place the cooled solution in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2), tested with pH paper. A white precipitate of 2-fluorobenzoic acid will form.[7] Trustworthiness: This step protonates the soluble sodium 2-fluorobenzoate salt, converting it to the less soluble free carboxylic acid, causing it to precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Purification & Drying: For high purity, the crude product can be recrystallized from an ethanol/water mixture.[8] Dry the purified white solid in a vacuum oven or desiccator to a constant weight.
Protocol 2: Acid-Catalyzed Hydrolysis (Alternative Method)
This method is useful if the starting material or product is sensitive to strong bases.
Materials & Equipment:
-
Chemicals: this compound, Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), Deionized Water, Diethyl Ether or Ethyl Acetate, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Brine (saturated NaCl solution).
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) with a 10-20% aqueous solution of sulfuric acid. Use a large excess of the acidic solution. Causality: According to Le Châtelier's principle, using a large excess of water drives the reversible equilibrium towards the products.[3]
-
Heating: Heat the mixture to reflux with vigorous stirring for 4-8 hours, or until TLC analysis indicates the reaction is complete.
-
Cooling & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the reaction mixture).[9]
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. Causality: The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[8]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization as described in the saponification protocol.
Pillar 3: Data Presentation and Visualization
Comparative Summary of Hydrolysis Protocols
| Parameter | Protocol 1: Base-Catalyzed Saponification | Protocol 2: Acid-Catalyzed Hydrolysis |
| Catalyst | NaOH or KOH (Stoichiometric) | H₂SO₄ or HCl (Catalytic) |
| Solvent | Water / Methanol | Water |
| Temperature | Reflux (~65-75 °C) | Reflux (~100 °C) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Work-up | Acidification & Filtration | Solvent Extraction |
| Pros | Irreversible, faster, simpler product isolation | Useful for base-sensitive compounds |
| Cons | Requires stoichiometric base, not suitable for base-labile groups | Reversible, slower, requires extraction |
Experimental Workflows
Caption: Workflow for the base-catalyzed saponification protocol.
Safety and Handling
Adherence to safety protocols is non-negotiable. All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11]
-
Reagent Hazards:
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. homework.study.com [homework.study.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. homework.study.com [homework.study.com]
- 5. cssp.chemspider.com [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Reaction Conditions for the Nitration of Methyl 2-fluorobenzoate
Abstract: This document provides a comprehensive technical guide for the nitration of methyl 2-fluorobenzoate, a critical reaction for synthesizing valuable intermediates in the pharmaceutical and agrochemical industries.[1] We move beyond a simple recitation of steps to explore the underlying mechanistic principles, regiochemical outcomes, and critical safety protocols. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a successful, safe, and reproducible synthesis. We will detail the electrophilic aromatic substitution (EAS) mechanism, analyze the directing effects of the fluoro and ester substituents, and provide a validated, step-by-step laboratory protocol for the preferential synthesis of methyl 2-fluoro-5-nitrobenzoate.
Theoretical Framework: Mechanism and Regioselectivity
The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The success of the reaction hinges on understanding the generation of the electrophile and the electronic effects of the substituents on the aromatic ring, which dictate the reaction's rate and regioselectivity.
The Nitronium Ion: The Active Electrophile
The direct reaction of nitric acid with an aromatic ring is generally slow. The reaction requires the presence of a stronger acid, typically concentrated sulfuric acid, to generate a highly reactive electrophile, the nitronium ion (NO₂⁺).[2][3] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[3][4]
Once formed, the nitronium ion is attacked by the nucleophilic π-electron system of the benzene ring. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] Aromaticity is then rapidly restored by the removal of a proton from the carbon atom bearing the new nitro group, typically by a weak base in the mixture like water or the bisulfate ion (HSO₄⁻).[2]
Controlling Regioselectivity: The Directing Effects of -F and -COOCH₃
In this compound, the positions for the incoming nitro group are determined by the electronic effects of the two existing substituents.
-
The Fluoro Group (-F): As a halogen, fluorine exhibits a dual electronic nature. It is highly electronegative, withdrawing electron density inductively (-I effect), which deactivates the ring compared to benzene.[6] However, it also possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[7][8] For fluorine, the resonance effect is significant and strongly directs substitution to the para position (position 5) and to a lesser extent the ortho position (position 3).[6][7]
-
The Methyl Ester Group (-COOCH₃): This group is deactivating and a meta-director.[9][10] Both the carbonyl carbon and the ester oxygen are electron-withdrawing, pulling electron density out of the ring through both induction and resonance. This deactivation makes electrophilic attack less favorable overall and directs the incoming electrophile to the meta positions (positions 3 and 5) to avoid placing a positive charge adjacent to the electron-withdrawing group in the arenium ion intermediate.[11][12]
Predicted Outcome: The directing effects of both substituents converge on positions 3 and 5. The fluorine at C2 directs ortho (C3) and para (C5). The ester at C1 directs meta (C3, C5). The strong para-directing nature of the fluorine group, combined with potential steric hindrance at the C3 position (sandwiched between two substituents), leads to the preferential formation of methyl 2-fluoro-5-nitrobenzoate as the major product.[7]
Application Protocol: Synthesis of Methyl 2-fluoro-5-nitrobenzoate
This protocol details the controlled nitration of this compound. Adherence to temperature control and addition rates is critical for maximizing the yield of the desired mono-nitrated product and ensuring safety.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| This compound | 443-88-9 | 154.14 g/mol | Starting material |
| Concentrated Sulfuric Acid (~98%) | 7664-93-9 | 98.08 g/mol | Dehydrating agent and catalyst |
| Concentrated Nitric Acid (~70%) | 7697-37-2 | 63.01 g/mol | Nitrating agent |
| Methanol | 67-56-1 | 32.04 g/mol | Recrystallization solvent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | For workup |
| Ice | N/A | N/A | For cooling and quenching |
| Magnetic Stirrer & Stir Bar | N/A | N/A | |
| Round-bottom flask or Erlenmeyer flask | N/A | N/A | |
| Pasteur Pipettes | N/A | N/A | For slow addition |
| Hirsch Funnel / Büchner Funnel | N/A | N/A | For vacuum filtration |
| Ice Bath | N/A | N/A |
CRITICAL SAFETY PROTOCOLS
-
Corrosive Hazard: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns.[13] Always handle them inside a certified chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene are suitable), chemical splash goggles, a face shield, and a flame-resistant lab coat at all times.[14][15]
-
Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Maintain strict temperature control as outlined in the protocol to prevent runaway reactions.[16]
-
Spill Response: Neutralize acid spills immediately with sodium bicarbonate. Have an acid spill kit readily available. For skin contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15][17]
-
Waste Disposal: Acidic aqueous waste must be neutralized before disposal according to institutional guidelines.
Step-by-Step Synthesis Protocol
-
Preparation: Place a 50 mL Erlenmeyer flask containing a magnetic stir bar in an ice-water bath on a magnetic stirrer.
-
Acid Addition: Carefully add 6.0 mL of concentrated sulfuric acid to the flask and allow it to cool to below 10°C.
-
Substrate Addition: While stirring, slowly add 2.0 mL (~2.2 g) of this compound to the cold sulfuric acid. Continue stirring in the ice bath for 5-10 minutes until the substrate is fully dissolved.
-
Nitrating Mixture: In a separate, clean, and dry test tube, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Caution: This mixing is exothermic. Cool this mixture thoroughly in the ice bath.
-
Reaction: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring solution of the substrate over a period of 15-20 minutes. It is critical to maintain the internal temperature of the reaction mixture below 15°C. [16] A slower addition rate is preferable to ensure proper temperature control.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for 20-30 minutes.[18]
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture over approximately 20-25 g of crushed ice in a 150 mL beaker. The product should precipitate as a pale yellow or white solid.[19]
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.
-
Washing: Wash the crude product on the filter with two portions of cold deionized water (2 x 10 mL) to remove residual acid. Follow with a wash of a small amount of ice-cold methanol (~1 mL) to remove soluble impurities.[19]
-
Recrystallization: Transfer the crude solid to a clean flask and recrystallize from a minimal amount of hot methanol to obtain the purified product.
-
Drying: Dry the purified crystals, then determine the mass, calculate the yield, and characterize the product. The expected melting point for methyl 2-fluoro-5-nitrobenzoate is approximately 72-75°C.[1]
Expert Insights & Troubleshooting
-
Controlling Dinitration: The primary byproduct is often the dinitrated species. The formation of this byproduct is minimized by maintaining a low reaction temperature (<15°C) and avoiding an excess of the nitrating agent.[16] If dinitration is a significant issue, consider reducing the reaction time at room temperature.
-
Low Yield: A low yield can result from incomplete reaction or loss of product during workup. Ensure the substrate is fully dissolved before adding the nitrating mixture. During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to avoid losing material in the filtrate.
-
Reaction Quenching: Pouring the acid mixture onto ice is a highly exothermic process. Perform this step slowly and carefully to avoid splashing. The large volume of ice ensures the temperature remains low.
-
Water Contamination: The presence of water in the reaction mixture can interfere with the formation of the nitronium ion, reducing the reaction's efficiency.[16] Ensure all glassware is thoroughly dry before use.
References
- 1. chembk.com [chembk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. aiinmr.com [aiinmr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. labproinc.com [labproinc.com]
- 15. ehs.com [ehs.com]
- 16. ochem.weebly.com [ochem.weebly.com]
- 17. columbuschemical.com [columbuschemical.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. westfield.ma.edu [westfield.ma.edu]
Application Notes and Protocols for the Analytical Purity Determination of Methyl 2-fluorobenzoate
Introduction: The Critical Role of Purity in Pharmaceutical Development
Methyl 2-fluorobenzoate is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its unique chemical structure, featuring a fluorine atom on the benzene ring, can significantly influence the pharmacological properties of the final drug product, including metabolic stability and binding affinity. As such, the purity of this critical intermediate must be rigorously controlled to ensure the safety, efficacy, and quality of the resulting API.
This comprehensive guide provides a detailed overview of the analytical methodologies for the purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the selection of each analytical technique and its associated parameters. The methods described herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2]
Understanding the Impurity Profile of this compound
A thorough understanding of the potential impurities in this compound is fundamental to developing robust and specific analytical methods. Impurities can arise from the synthetic route, degradation, or storage. The most common synthesis of this compound involves the esterification of 2-fluorobenzoic acid with methanol.[3]
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Potential Origin |
| 2-Fluorobenzoic Acid | FC₆H₄COOH | Unreacted starting material[4] |
| Methanol | CH₃OH | Residual solvent from synthesis |
| Methyl 3-fluorobenzoate | FC₆H₄COOCH₃ (meta) | Isomeric impurity from the synthesis of 2-fluorobenzoic acid[4] |
| Methyl 4-fluorobenzoate | FC₆H₄COOCH₃ (para) | Isomeric impurity from the synthesis of 2-fluorobenzoic acid[4] |
| Salicylic Acid | HOC₆H₄COOH | Phenolic byproduct from the synthesis of 2-fluorobenzoic acid via diazotization[4] |
| Dichloromethane | CH₂Cl₂ | Common reaction solvent |
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-faceted, or orthogonal, approach is recommended, employing techniques with different separation and detection principles. This guide will focus on the three most powerful and commonly employed techniques for the analysis of this compound:
-
Gas Chromatography (GC): Ideal for the separation and quantification of volatile and semi-volatile impurities, including residual solvents and isomeric byproducts.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile impurities, such as the starting material (2-fluorobenzoic acid) and other potential byproducts.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method that provides a direct and highly accurate determination of purity without the need for a specific reference standard of the analyte.
Gas Chromatography (GC) for Volatile and Semi-Volatile Impurities
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As the compounds travel through the column, they are separated and then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
GC-FID/MS Protocol for this compound Purity
This protocol is designed for the quantification of this compound and the detection of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector, Flame Ionization Detector (FID), and/or Mass Spectrometer (MS).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness) | The mid-polarity of the DB-624 phase provides good separation for a wide range of residual solvents and aromatic isomers.[5][6] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Volume | 1 µL | A small injection volume prevents column overloading. |
| Split Ratio | 20:1 | A split injection is used for concentrated samples to prevent detector saturation. |
| Oven Program | Initial: 50 °C (hold 5 min) Ramp: 10 °C/min to 240 °C Hold: 5 min at 240 °C | The temperature program allows for the separation of volatile solvents at the beginning of the run and the elution of the higher-boiling main component and related substances later. |
| Detector | FID or MS | FID provides a robust and linear response for hydrocarbons. MS provides definitive identification of impurities based on their mass spectra.[7] |
| FID Temperature | 280 °C | Ensures efficient ionization of the eluted compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes before they enter the mass spectrometer. |
| MS Ion Source | 230 °C | Optimal temperature for electron ionization. |
| MS Scan Range | 35 - 350 amu | Covers the mass range of the target compound and expected impurities. |
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as dichloromethane or acetone.
-
For headspace analysis of residual solvents, a specific headspace vial preparation is required.[8][9][10]
Data Analysis and Interpretation:
-
Purity Calculation (Area %): The purity of this compound is calculated based on the area percentage of its peak relative to the total area of all peaks in the chromatogram.
-
Impurity Identification (MS): The mass spectrum of each impurity peak is compared to a spectral library (e.g., NIST) for identification. The fragmentation pattern of this compound will show a molecular ion peak at m/z 154 and characteristic fragments.[7][11][12]
Method Validation:
The GC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[5][6] Key validation parameters include:
-
Specificity: The ability to resolve the main component from all potential impurities.
-
Linearity: The linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
GC Workflow Diagram
Caption: Workflow for GC Purity Analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of this compound and its non-volatile impurities, a reversed-phase HPLC method is most suitable.
RP-HPLC Protocol for this compound Purity
This protocol is designed for the quantification of this compound and the detection of non-volatile impurities, particularly the starting material, 2-fluorobenzoic acid.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent retention and separation for aromatic compounds.[2][13] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic mobile phase suppresses the ionization of 2-fluorobenzoic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 0-15 min: 40-80% B 15-20 min: 80% B 20-22 min: 80-40% B 22-25 min: 40% B | A gradient elution is necessary to separate the more polar 2-fluorobenzoic acid from the less polar this compound and other impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume prevents column overloading. |
| Detection | UV at 230 nm | This wavelength provides good sensitivity for both the ester and the carboxylic acid. |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).
Data Analysis and Interpretation:
-
Purity Calculation (Area %): Similar to GC, the purity is determined by the area percentage of the main peak.
-
Impurity Identification: Impurities can be tentatively identified by comparing their retention times to those of known standards. A DAD can provide UV spectral information to aid in identification.
Method Validation:
The HPLC method must be validated in accordance with ICH guidelines, with a particular focus on:
-
Specificity: Demonstrating that the method can separate the main peak from all known impurities and degradation products.[14]
-
Accuracy and Precision: For the quantification of related substances.[15][16]
-
LOD and LOQ: For the detection and quantification of low-level impurities.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis of this compound.
Quantitative NMR (qNMR) for Absolute Purity Determination
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[17][18][19][20] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
¹H qNMR Protocol for this compound Purity
This protocol provides a highly accurate and precise method for determining the absolute purity of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
NMR data processing software.
Materials:
-
Internal Standard: A certified reference material with high purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, 1,4-dinitrobenzene).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d₆).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean, dry vial.
-
Record the weights to a precision of at least 0.01 mg.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Pulse Program | A single 90° pulse experiment | Ensures uniform excitation of all protons. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete relaxation of all protons between scans, which is essential for accurate integration. |
| Number of Scans | ≥ 16 | Sufficient scans to achieve an adequate signal-to-noise ratio. |
| Acquisition Time | ≥ 3 seconds | Provides good digital resolution. |
Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the methyl singlet) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Expected ¹H NMR Spectrum of this compound:
The ¹H NMR spectrum will show a singlet for the methyl protons (O-CH₃) at approximately 3.9 ppm and a complex multiplet pattern for the four aromatic protons between 7.0 and 8.0 ppm.
qNMR Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. longdom.org [longdom.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
- 8. youtube.com [youtube.com]
- 9. almacgroup.com [almacgroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. scielo.br [scielo.br]
- 14. biomedgrid.com [biomedgrid.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. rssl.com [rssl.com]
- 18. emerypharma.com [emerypharma.com]
- 19. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-fluorobenzoate
Abstract
This comprehensive application note provides a detailed protocol for the analysis of Methyl 2-fluorobenzoate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Ensuring its purity and accurate quantification is paramount for quality control and reaction monitoring. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust and validated method for the determination of this compound. The causality behind experimental choices, a self-validating protocol, and in-depth technical insights are provided to ensure scientific integrity and immediate applicability in a laboratory setting.
Introduction
This compound (CAS No: 394-35-4) is an aromatic ester with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol .[1][2][3] Its role as a versatile building block in organic synthesis, particularly in the development of anti-inflammatory drugs and pesticides, necessitates a reliable analytical method for its characterization.[1] High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and suitability for non-volatile compounds.[4]
This application note details a reverse-phase HPLC method, which separates compounds based on their hydrophobicity.[5][6][7] Given the aromatic and ester functionalities of this compound, it exhibits moderate polarity, making it well-suited for retention and separation on a C18 stationary phase. The developed method is designed to be simple, precise, and accurate, allowing for its implementation in various quality control and research environments.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂ | [1][2][3] |
| Molecular Weight | 154.14 g/mol | [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | ~1.21 g/mL | [1][8] |
| Boiling Point | 102 °C at 20.3 mmHg | [1] |
| LogP (octanol-water partition coefficient) | 1.95 (estimated) | [8] |
The LogP value suggests that this compound has sufficient hydrophobicity for good retention on a reverse-phase column.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric flasks and pipettes: Class A for accurate solution preparation.
-
Syringe filters: 0.45 µm PTFE or nylon for sample and mobile phase filtration.
Reagents and Solvents
-
This compound reference standard: Purity ≥98%.[1]
-
Water: HPLC grade or purified to 18.2 MΩ·cm.[11]
-
Phosphoric Acid (optional): Reagent grade, for mobile phase pH adjustment.[12]
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and peak shape.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent retention for moderately polar aromatic compounds like this compound.[13][14] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This isocratic mixture provides a good balance of elution strength and retention for the analyte. Acetonitrile is chosen for its low UV cutoff and viscosity.[10][11][15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times.[7] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector Wavelength | 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity. A DAD can be used to scan for the optimal wavelength. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential impurities. |
Solution Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving it in the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[16]
Method Validation Protocol
A robust HPLC method must be validated to ensure its suitability for its intended purpose.[16][17] Key validation parameters are outlined below.
System Suitability
Before any sample analysis, the chromatographic system's performance should be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
Inject the working standard solutions in triplicate and plot the average peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy should be assessed by a recovery study. Spike a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criterion: RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
S/N Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.
Workflow and Data Presentation
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Sample Chromatogram
A typical chromatogram of this compound under the specified conditions should show a sharp, well-resolved peak at a reproducible retention time.
(A representative chromatogram would be inserted here in a full application note, showing a single, sharp peak for the standard.)
Conclusion
The reverse-phase HPLC method detailed in this application note provides a reliable and robust procedure for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been designed to meet stringent validation criteria for accuracy, precision, and linearity. By explaining the rationale behind the chosen parameters, this guide empowers researchers and QC analysts to implement and adapt the method for their specific needs, ensuring the quality and consistency of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. ionsource.com [ionsource.com]
- 8. This compound | CAS#:394-35-4 | Chemsrc [chemsrc.com]
- 9. kanto.co.jp [kanto.co.jp]
- 10. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 12. Separation of Methyl 2-methylbenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
purification of Methyl 2-fluorobenzoate by column chromatography
An Application Guide for the Purification of Methyl 2-fluorobenzoate by Silica Gel Column Chromatography
Introduction
This compound is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of advanced agrochemicals.[1] Its role extends to material science, where it is used to create specialty polymers and resins.[1] The successful synthesis of complex target molecules hinges on the purity of such precursors. Impurities, whether unreacted starting materials, by-products, or reagents, can lead to undesirable side reactions, low yields, and complications in subsequent synthetic steps.
This application note provides a comprehensive, field-tested protocol for the purification of this compound using silica gel flash column chromatography. The methodology is designed for researchers, chemists, and process development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure a robust and reproducible separation.
Principle of Separation: Normal-Phase Chromatography
The purification strategy detailed herein employs normal-phase column chromatography, a technique ideal for separating compounds of moderate polarity. In this mode of separation, the stationary phase is polar, while the mobile phase is relatively non-polar.[2]
-
Stationary Phase: We utilize silica gel (SiO₂), a highly porous adsorbent with a polar surface rich in silanol (Si-OH) groups. The slightly acidic nature of these groups facilitates interaction with polar functional groups of the analyte and impurities.[2]
-
Mobile Phase (Eluent): A binary solvent system, typically a mixture of a non-polar hydrocarbon (like hexane or heptane) and a more polar solvent (like ethyl acetate), is used as the mobile phase.[3][4]
-
Separation Mechanism: The crude sample is introduced at the top of the column. As the mobile phase flows through the silica gel, a continuous competition for adsorption sites occurs between the solvent molecules and the molecules in the sample.[2]
-
Non-polar impurities have weak interactions with the polar silica gel and spend more time dissolved in the mobile phase, thus traveling down the column quickly and eluting first.
-
This compound , a moderately polar ester, interacts more strongly with the silica gel and elutes later.
-
Highly polar impurities (e.g., any hydrolyzed 2-fluorobenzoic acid) are strongly adsorbed onto the silica gel and will elute last, often requiring a significant increase in the mobile phase polarity.
-
This differential migration based on polarity is the foundation for achieving high-purity separation.
Physicochemical Properties & Chromatographic Parameters
A thorough understanding of the target compound's properties is essential for designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | ~1.21 g/mL at 25 °C | [1] |
| Boiling Point | 200.8 ± 23.0 °C at 760 mmHg | [5] |
| LogP | 1.95 | [5] |
| Recommended Stationary Phase | Silica Gel, 60 Å, 40-63 µm particle size | [6] |
| Recommended Mobile Phase | Ethyl Acetate / Hexane (or Heptane) | [3][4] |
| Target Rf in TLC | 0.25 - 0.35 | [7] |
Experimental Protocol
This protocol is divided into two key stages: preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal solvent system, followed by the main purification using flash column chromatography.
Part 1: Eluent System Optimization via TLC
Objective: To identify a solvent mixture that provides a retention factor (Rf) for this compound between 0.25 and 0.35, ensuring optimal separation on the column.[7]
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Crude this compound sample
-
Developing chambers (beakers with watch glass covers)
-
Capillary spotters
-
Test solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc)
-
UV lamp (254 nm)
Procedure:
-
Prepare Test Solvents: Create three different test eluent systems in separate developing chambers:
-
5% EtOAc in Hexane (v/v)
-
10% EtOAc in Hexane (v/v)
-
20% EtOAc in Hexane (v/v) Allow the chambers to saturate with solvent vapor for 5-10 minutes.
-
-
Spot the TLC Plate: Using a pencil, lightly draw an origin line ~1 cm from the bottom of a TLC plate. Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary spotter, apply a small, concentrated spot of the crude mixture onto the origin line.
-
Develop the Plate: Place the spotted TLC plate into a developing chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend until it is ~1 cm from the top of the plate.
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry. Visualize the separated spots under a UV lamp.
-
Calculate Rf: Calculate the Rf value for the spot corresponding to this compound: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Select the Eluent:
-
If the Rf is > 0.35, the eluent is too polar. Decrease the percentage of EtOAc.
-
If the Rf is < 0.25, the eluent is not polar enough. Increase the percentage of EtOAc.
-
The goal is to find the composition that places the product spot within the 0.25-0.35 range, with good separation from any visible impurities.
-
Part 2: Flash Column Chromatography Purification
Objective: To separate this compound from impurities in gram-scale quantities.
Procedure:
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size. As a rule of thumb, use 30-50 g of silica gel for every 1 g of crude material to be purified.[2]
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 2% EtOAc in Hexane). The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column. Use a funnel to prevent spillage. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a protective layer of sand (~1 cm) on top of the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the silica bed run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column, ensuring an even layer. This dry-loading technique ensures a tight, concentrated starting band, leading to better separation.
-
-
Elution:
-
Carefully add the eluting solvent to the column. Start with a mobile phase that is slightly less polar than the optimal system determined by TLC (e.g., if 10% EtOAc/Hexane was optimal, start with 8% EtOAc/Hexane).
-
Apply gentle positive pressure (using a flash chromatography system or an air/nitrogen line with a regulator) to achieve a steady flow rate (e.g., ~2 inches/minute).
-
Isocratic vs. Gradient Elution:
-
Isocratic: If TLC shows all impurities are far from the product Rf, you may use a single solvent mixture throughout the elution.
-
Gradient (Recommended): For most applications, a stepwise gradient is more effective. Start with the low-polarity eluent and run several column volumes. Then, incrementally increase the polarity (e.g., from 8% to 10% to 12% EtOAc) to elute the product and then any more polar impurities.
-
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of numbered test tubes or flasks.
-
Monitor the separation by spotting every few fractions onto a TLC plate and developing it in the optimized eluent system.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
-
Product Isolation:
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for at least one hour to remove any residual solvent.
-
Weigh the flask to determine the yield of pure this compound, which should be a colorless liquid.[1]
-
Workflow Visualization
Caption: Workflow for the purification of this compound.
Expert Insights & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in the mobile phase.[8] |
| Poor separation (overlapping bands). | 1. Column was overloaded with sample.2. Eluent is too polar, causing compounds to move too quickly.3. Column was packed unevenly. | 1. Reduce the amount of crude material relative to the silica gel.2. Use a less polar solvent system or a shallower gradient.3. Repack the column carefully, ensuring no air bubbles or cracks. |
| Streaking or tailing of spots on TLC. | 1. Sample is too concentrated on the TLC plate.2. Compound is acidic/basic and interacting strongly with the silica.3. Compound may be degrading on the silica. | 1. Dilute the sample before spotting.2. Add a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds).3. Test for stability.[8] Consider using a less acidic stationary phase like alumina. |
| Cracked or channeled silica bed. | The silica bed ran dry, or heat was generated from solvent interaction (e.g., using methanol). | The column is compromised and must be repacked. Always keep the solvent level above the silica bed. |
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is maintained through the systematic use of Thin-Layer Chromatography as a real-time analytical tool.
-
At the Start: TLC is used to predict the outcome and select the optimal conditions, removing guesswork.
-
During the Run: TLC analysis of collected fractions provides immediate feedback on the success of the separation, allowing for adjustments if necessary.
-
At the End: A final TLC of the combined, purified product against the crude material and key impurities provides definitive proof of purification.
This iterative analytical approach ensures that the process is not a "black box," but rather a controlled and validated method for achieving the desired purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chromatography [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. This compound | CAS#:394-35-4 | Chemsrc [chemsrc.com]
- 6. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
large-scale synthesis of Methyl 2-fluorobenzoate
An Application Note for the Large-Scale Synthesis of Methyl 2-fluorobenzoate
Abstract
This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, where the introduction of a fluorine atom can significantly enhance biological activity and pharmacokinetic properties.[1] This application note provides a comprehensive technical guide for the , intended for researchers, process chemists, and drug development professionals. We will explore two primary, industrially viable synthetic strategies: a two-step approach commencing with anthranilic acid, and a direct esterification of 2-fluorobenzoic acid. This guide emphasizes the causality behind procedural choices, process safety, scalability, and modern manufacturing techniques such as continuous flow chemistry. Detailed, field-proven protocols are provided to ensure operational success and batch-to-batch consistency.
Introduction: The Strategic Importance of this compound
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The fluorine atom's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] this compound serves as a versatile building block for introducing the 2-fluorobenzoyl moiety into more complex structures. It is a key precursor in the production of anti-inflammatory drugs, analgesics, and effective pesticides and herbicides.[1]
The demand for high-purity this compound necessitates robust, scalable, and economically viable manufacturing processes. This guide provides a detailed examination of the most practical synthesis routes, moving beyond simple laboratory procedures to address the challenges of large-scale production.
Comparative Analysis of Synthetic Strategies
Two principal routes dominate the industrial production of this compound. The selection of a specific pathway is contingent upon factors such as raw material availability and cost, equipment infrastructure, safety considerations, and desired purity levels.
Route 1: Two-Step Synthesis from Anthranilic Acid. This classic approach involves two distinct chemical transformations:
-
Step A: Diazotization of Anthranilic Acid (Balz-Schiemann Reaction) to produce 2-fluorobenzoic acid.[3]
-
Step B: Fischer Esterification of the resulting 2-fluorobenzoic acid with methanol.
Route 2: Direct Fischer Esterification of 2-Fluorobenzoic Acid. This is a more direct, single-step process, provided that 2-fluorobenzoic acid is readily available as a starting material.
The following table summarizes the key operational parameters and expected outcomes for each route on an industrial scale.
| Parameter | Route 1: Two-Step Synthesis (from Anthranilic Acid) | Route 2: Direct Esterification (from 2-Fluorobenzoic Acid) |
| Starting Materials | Anthranilic Acid, Sodium Nitrite, Fluoroboric Acid (or HF), Methanol, Acid Catalyst (e.g., H₂SO₄) | 2-Fluorobenzoic Acid, Methanol, Acid Catalyst (e.g., H₂SO₄, p-TsOH) |
| Key Transformations | Diazotization, Fluorination, Esterification | Esterification |
| Overall Yield (Typical) | 65-75% | 90-98%[4][5] |
| Process Complexity | High (two distinct reaction stages) | Low (single reaction stage) |
| Key Safety Concerns | Handling of unstable and potentially explosive diazonium salts, use of corrosive HF or HBF₄.[6][7][8][9] | Handling of concentrated acids and flammable methanol. |
| Scalability | Challenging due to the thermal hazards of diazotization.[7] Continuous flow is highly recommended for safety.[10] | Highly scalable, well-established industrial process. |
| Waste Stream | Acidic aqueous waste, residual diazonium compounds, boron salts. | Acidic aqueous waste, excess methanol. |
Detailed Synthesis Protocols
Route 1: Two-Step Synthesis from Anthranilic Acid
This route is particularly valuable when anthranilic acid is a more cost-effective starting material than 2-fluorobenzoic acid. The critical aspect of this process is the safe handling of the diazotization step.
Caption: Workflow for the two-step synthesis of this compound.
Expertise & Experience: The diazotization of aromatic amines is a highly exothermic reaction that generates unstable diazonium salts.[8] Maintaining a low temperature (0-5 °C) is critical to prevent decomposition and ensure safety.[6][7][8] On a large scale, the superior heat transfer of a continuous flow reactor is highly recommended to mitigate the risks associated with potential thermal runaways of accumulated diazonium intermediates.[10]
Step-by-Step Methodology (Batch Process Example):
-
Reactor Preparation: Charge a jacketed glass-lined reactor with a solution of 48% fluoroboric acid (HBF₄). Cool the reactor contents to 0-5 °C with constant agitation.
-
Amine Slurry Preparation: In a separate vessel, prepare a slurry of anthranilic acid in water and concentrated hydrochloric acid.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite to the anthranilic acid slurry, maintaining the temperature below 5 °C. The rate of addition should be carefully controlled to manage the exotherm.
-
Diazonium Salt Formation: The resulting diazonium salt solution is then slowly transferred to the cold fluoroboric acid solution in the main reactor. The diazonium tetrafluoroborate salt will precipitate.
-
Isolation of Intermediate: The precipitated diazonium salt is isolated by filtration and washed with cold water, cold methanol, and finally diethyl ether. Crucially, the isolated salt should not be allowed to fully dry and should be used immediately in the next step due to its explosive potential when dry.
-
Thermal Decomposition: The moist diazonium tetrafluoroborate salt is carefully heated in a suitable solvent (e.g., toluene or decane). Nitrogen gas will evolve, and the decomposition should be controlled by the rate of heating.
-
Work-up and Isolation: After the gas evolution ceases, the reaction mixture is cooled. The crude 2-fluorobenzoic acid is isolated by extraction with a basic aqueous solution (e.g., NaOH), followed by acidification with HCl to precipitate the product. The product is then filtered, washed with cold water, and dried.
Expertise & Experience: The Fischer esterification is a reversible reaction.[11][12] To drive the equilibrium towards the formation of the ester on a large scale, a significant excess of methanol is used, which also serves as the solvent.[11] The water produced during the reaction is typically removed by azeotropic distillation or by operating the reaction under conditions that favor its removal.
Step-by-Step Methodology:
-
Reactor Charging: Charge the glass-lined reactor with 2-fluorobenzoic acid and an excess of methanol (typically 5-10 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the stirred mixture. An exotherm will be observed.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for several hours. The reaction progress can be monitored by HPLC until the starting material is consumed.
-
Neutralization and Work-up: Cool the reaction mixture. Slowly add a basic solution, such as sodium bicarbonate, to neutralize the sulfuric acid catalyst.[13]
-
Extraction: Add water and a suitable organic solvent (e.g., toluene or methyl tert-butyl ether) to extract the this compound. Separate the aqueous and organic layers.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure. The crude ester is then purified by fractional distillation under vacuum to yield high-purity this compound.[14]
Route 2: Direct Fischer Esterification of 2-Fluorobenzoic Acid
This is the preferred industrial route when 2-fluorobenzoic acid is available at a competitive cost. The protocol is identical to Protocol 1B described above. The use of solid acid catalysts is an emerging green alternative that simplifies work-up and catalyst recovery.[5]
Modern Approaches: Continuous Flow Synthesis
For both diazotization and esterification, continuous flow chemistry offers significant advantages in safety, efficiency, and scalability over traditional batch processing.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. longdom.org [longdom.org]
Troubleshooting & Optimization
improving the yield of Methyl 2-fluorobenzoate synthesis
An essential intermediate in the development of pharmaceuticals and agrochemicals, Methyl 2-fluorobenzoate requires a synthesis process that is both efficient and high-yielding.[1] The most prevalent laboratory and industrial method for its synthesis is the Fischer esterification of 2-fluorobenzoic acid with methanol. While straightforward, this reaction is governed by an equilibrium that can often lead to suboptimal yields.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your this compound synthesis.
Frequently Asked Questions (FAQs)
General & Mechanistic Questions
Q1: What is the primary method for synthesizing this compound?
The most common and cost-effective method is the Fischer esterification. This reaction involves heating a solution of 2-fluorobenzoic acid and methanol with a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3]
Q2: Can you explain the mechanism of the Fischer esterification?
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-fluorobenzoic acid. This increases the electrophilicity of the carbonyl carbon.[4][5]
-
Nucleophilic Attack: A methanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2][5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6]
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[3][6]
-
Deprotonation: The protonated ester is deprotonated (often by another molecule of the alcohol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final product, this compound.[5]
Troubleshooting Low Yield
Q3: My reaction has run for several hours, but TLC and GC analysis shows a significant amount of unreacted 2-fluorobenzoic acid. What is the main cause?
The most likely cause is the inherent equilibrium of the Fischer esterification.[7] The reaction produces one mole of water for every mole of ester formed. As the concentration of water increases in the reaction mixture, the reverse reaction—acid-catalyzed hydrolysis of the ester back to the carboxylic acid and alcohol—begins to compete, preventing the reaction from reaching full completion.[6][8]
Q4: My yield is consistently low (under 60%). What are the most effective strategies to increase it?
To improve the yield, you must shift the reaction equilibrium to favor the products, in accordance with Le Châtelier's principle.[4] There are two primary strategies:
-
Use a Large Excess of a Reactant: The simplest method is to use a large excess of one of the starting materials. Since methanol is an inexpensive and relatively volatile solvent, it is common practice to use it as the reaction solvent, ensuring it is present in a large molar excess (e.g., 10-50 equivalents).[4][7][8] This drives the equilibrium towards the formation of the ester.
-
Remove Water as it Forms: This is often the most effective strategy for achieving very high yields.[8][9] Water can be removed by several methods:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective laboratory technique. The reaction is run in a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane.[10][11] The water-solvent azeotrope distills out of the reaction, condenses, and is collected in the Dean-Stark trap. The solvent, being less dense than water, overflows and returns to the reaction flask, continuously removing the water byproduct.[12][13]
-
Use of a Dehydrating Agent: Concentrated sulfuric acid not only acts as a catalyst but also as a powerful dehydrating agent, sequestering the water that is formed.[14][15][16] Alternatively, adding a drying agent like molecular sieves (3Å or 4Å) directly to the reaction mixture can also absorb the water.[8][17]
-
Q5: I suspect side reactions are occurring. What are the potential byproducts?
While Fischer esterification is generally a clean reaction, side reactions can occur, especially under harsh conditions:
-
Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether. This is more of a concern when using very high concentrations of sulfuric acid.
-
Substrate Decomposition: 2-Fluorobenzoic acid is generally stable, but prolonged heating at very high temperatures could potentially lead to decarboxylation or other degradation pathways, though this is uncommon under typical esterification conditions.
Reagents and Reaction Conditions
Q6: Why is concentrated sulfuric acid used instead of dilute acid?
Concentrated sulfuric acid serves two critical roles. First, as a strong acid, it is an effective catalyst for the reaction.[15] Second, it is a potent dehydrating agent that binds to the water produced, helping to drive the equilibrium toward the ester product.[14][16] Dilute sulfuric acid would introduce water into the reaction from the start, which would be counterproductive to achieving a high yield.[18]
Q7: How much acid catalyst is appropriate?
Typically, only a catalytic amount is needed. A common range is 1-5 mol% relative to the limiting reagent (2-fluorobenzoic acid). However, in protocols where sulfuric acid is also intended to act as the dehydrating agent, larger quantities (sometimes up to 1 equivalent) may be used.[19]
Q8: Do the 2-fluorobenzoic acid and methanol need to be completely dry?
Yes, for optimal results, it is crucial to use anhydrous reagents and properly dried glassware.[7] Any water present at the beginning of the reaction will inhibit the forward reaction and limit the maximum achievable yield.
Experimental Protocols & Workflows
Protocol 1: Standard Esterification Using Excess Methanol
This protocol relies on a large excess of methanol to drive the reaction to completion.
Step-by-Step Methodology:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzoic acid (e.g., 14.0 g, 0.1 mol).
-
Reagent Addition: Add 120 mL of anhydrous methanol (approx. 3.0 mol, 30 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1 mL, ~1.84 g, ~18.8 mmol) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC by taking small aliquots.
-
Workup - Quenching: After the reaction is complete (or has reached equilibrium), cool the flask to room temperature in an ice bath.
-
Workup - Extraction: Slowly pour the reaction mixture into a separatory funnel containing 200 mL of cold water and 100 mL of ethyl acetate. Shake well and separate the layers.
-
Workup - Washing: Wash the organic layer sequentially with:
-
100 mL of water.
-
100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Swirl gently at first and vent the funnel frequently to release CO₂ gas.[20] Continue washing until the aqueous layer is basic, confirming all acidic components are removed.
-
100 mL of saturated aqueous sodium chloride (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude ester can be purified further by vacuum distillation if necessary.
Workflow Visualization
Caption: Standard workflow for this compound synthesis.
Troubleshooting Guide: Low Yield Diagnosis
When faced with low yields, a systematic approach can help identify the root cause.
| Symptom | Potential Cause | Diagnostic Check | Recommended Solution |
| Reaction stalls early; significant starting material remains. | Equilibrium Limitation | TLC/GC shows no further change after 2-3 hours of reflux. | 1. Increase the excess of methanol. 2. Switch to a water-removal method (Dean-Stark).[8][21] |
| Reaction is very slow. | Insufficient Catalyst or Low Temperature | Check catalyst amount and confirm the reaction is at a stable reflux. | 1. Increase catalyst loading slightly (e.g., from 1% to 3%). 2. Ensure adequate heating. |
| Low isolated yield after workup, but reaction seemed complete. | 1. Incomplete Extraction 2. Loss during Basic Wash | Check pH of the aqueous layer after NaHCO₃ wash. If still acidic, product may be lost. | 1. Perform a second extraction of the aqueous layer. 2. Ensure enough NaHCO₃ is used to neutralize all acids.[20] |
| Reaction fails to start or proceeds poorly from the onset. | Wet Reagents/Glassware | Re-evaluate the dryness of methanol and the glassware preparation. | Use freshly opened or distilled anhydrous methanol. Flame-dry glassware under vacuum or oven-dry overnight.[7] |
Troubleshooting Logic Diagram
Caption: Diagnostic flowchart for troubleshooting low product yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Video: Esterification - Concept [jove.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. brainly.com [brainly.com]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 13. orickmedicosarl.com [orickmedicosarl.com]
- 14. quora.com [quora.com]
- 15. The role of concentrated H2SO4 in the Esterification class 12 chemistry CBSE [vedantu.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 20. personal.tcu.edu [personal.tcu.edu]
- 21. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
Technical Support Center: Synthesis of Methyl 2-fluorobenzoate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support resource for the synthesis of Methyl 2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing and troubleshooting common side reactions encountered during its synthesis. Our focus is on the prevalent Fischer-Speier esterification method, offering causal explanations and validated protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
This section addresses specific issues that users might encounter during the synthesis of this compound via Fischer esterification of 2-fluorobenzoic acid.
Q1: What are the primary side products I should expect during the Fischer esterification of 2-fluorobenzoic acid?
A1: During the acid-catalyzed esterification of 2-fluorobenzoic acid with methanol, you are contending with an equilibrium-driven process. The most common "side product" is simply unreacted 2-fluorobenzoic acid due to an incomplete reaction. Beyond this, two key side products can arise from competing reaction pathways:
-
Fluorobenzene: This is formed via the decarboxylation of the starting material, 2-fluorobenzoic acid. This process is particularly favored by high temperatures and strong acidic conditions.[1] The loss of the carboxyl group as CO₂ results in a non-polar impurity that can complicate purification.
-
Dimethyl Ether: Under the strong acidic conditions (e.g., concentrated H₂SO₄) and heat used for esterification, a side reaction involving the dehydration of the methanol solvent can occur, leading to the formation of dimethyl ether.[2] While volatile, its formation consumes the alcohol reagent.
Additionally, impurities present in your starting 2-fluorobenzoic acid, such as isomeric fluorobenzoic acids or phenolic byproducts from its own synthesis, will persist and contaminate the final product.[3]
Q2: My reaction yield is low, and I see a significant amount of starting material remaining. What are the likely causes related to side reactions?
A2: A low yield of this compound is most often tied to the equilibrium nature of the Fischer esterification.[4][5] The reaction between a carboxylic acid and an alcohol produces an ester and water. Carboxylic Acid + Alcohol ⇌ Ester + Water According to Le Châtelier's Principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials, inhibiting the formation of the desired ester.[6][7] To drive the reaction forward, you must actively remove water as it forms or use a large excess of one of the reactants, typically the alcohol.[8][9]
A secondary cause for low yield can be the thermal decomposition of the starting material via decarboxylation, which converts your starting acid into an unreactive byproduct (fluorobenzene).[1]
Q3: I'm observing an unexpected, volatile, non-polar byproduct in my crude analysis (GC-MS/¹H NMR). Could it be fluorobenzene from decarboxylation?
A3: Yes, this is a strong possibility. The decarboxylation of benzoic acids can be facilitated by heat and the presence of metal catalysts or strong acids.[1][10][11] The mechanism involves the protonation of the aromatic ring, which destabilizes the carboxyl group, leading to its elimination as carbon dioxide.
-
Causality: High reaction temperatures (e.g., refluxing at temperatures significantly above 100-110°C) dramatically increase the rate of decarboxylation. While necessary to accelerate esterification, excessive heat can favor this side reaction.
-
Troubleshooting: If you suspect decarboxylation, consider reducing the reaction temperature and extending the reaction time. Alternatively, using a milder acid catalyst may reduce the rate of this side reaction.
Q4: How can I minimize the reverse reaction (hydrolysis) and push the equilibrium towards the ester product?
A4: Minimizing hydrolysis is key to maximizing yield. There are two primary strategies:
-
Use an Excess of Alcohol: The most common and straightforward method is to use the alcohol (methanol) as the reaction solvent.[9] By using a large molar excess, you shift the equilibrium position far to the right, favoring ester formation even in the presence of the water being produced.
-
Remove Water: For more sensitive or large-scale reactions, active removal of water is highly effective. This can be achieved by:
Q5: My final product is discolored (yellow or brown). What is the likely cause?
A5: Discoloration is typically due to trace impurities formed from degradation or side reactions at elevated temperatures.[3] In syntheses that might originate from routes involving diazonium salts (a common way to make the 2-fluorobenzoic acid precursor), residual azo compounds can cause intense coloration.[3] Charring from overly aggressive heating with a strong acid catalyst like sulfuric acid can also contribute to discoloration.
-
Solution: Treatment of the crude product solution with activated carbon before the final purification step (e.g., distillation or crystallization) can effectively adsorb many colored impurities.[3]
Troubleshooting Guide: Side Product Management
| Symptom / Observation | Probable Cause | Underlying Mechanism / Rationale | Recommended Action |
| High percentage of unreacted 2-fluorobenzoic acid in crude product. | Unfavorable reaction equilibrium. | The accumulation of water, a reaction product, drives the equilibrium back towards the starting materials (hydrolysis).[4][12] | 1. Use a large excess of methanol (5-10 equivalents or as solvent).2. Remove water using a Dean-Stark trap or molecular sieves.3. Increase reaction time or catalyst concentration. |
| Detection of a volatile, non-polar impurity with a mass corresponding to Fluorobenzene. | Decarboxylation of starting material. | High temperatures and strong acid catalysis promote the elimination of CO₂ from the 2-fluorobenzoic acid.[1] | 1. Reduce the reaction temperature; aim for the lowest effective temperature.2. Use a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), instead of H₂SO₄. |
| Product appears pure post-reaction but reverts to starting acid during aqueous workup. | Hydrolysis during workup. | The ester is susceptible to acid-catalyzed hydrolysis.[13][14] Washing with large volumes of neutral or slightly acidic water without prompt extraction can reverse the reaction. | 1. Neutralize the reaction mixture with a weak base (e.g., NaHCO₃ solution) before extraction.2. Minimize contact time with aqueous phases.3. Ensure the organic extract is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent removal. |
| Low overall mass balance; gaseous evolution observed. | Dimethyl ether formation and/or decarboxylation. | Acid-catalyzed dehydration of two methanol molecules forms dimethyl ether.[2] Decarboxylation releases CO₂ gas. | 1. For decarboxylation, see above.2. For ether formation, ensure the temperature is not excessively high, as this side reaction is more prevalent at higher temperatures. |
Visualizing Key Reaction Pathways
The following diagrams illustrate the primary synthesis route and the formation of major side products.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. USH992H - Preparation of fluorobenzenes by the decarboxylation of fluorophthalic acids or benzoic acids - Google Patents [patents.google.com]
- 11. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. homework.study.com [homework.study.com]
Technical Support Center: Troubleshooting Low Yield in Methyl 2-fluorobenzoate Synthesis
Introduction
Welcome to the Technical Support Center for Methyl 2-fluorobenzoate synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound as a critical intermediate in their synthetic workflows.[1][2] The presence of the fluorine atom and the methyl ester group makes this compound a versatile building block, but its synthesis can present unique challenges that lead to suboptimal yields.[3]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the nuances of the most common synthetic routes, focusing on the causality behind experimental outcomes to empower you to diagnose and resolve issues effectively.
The primary synthesis method discussed is the Fischer-Speier Esterification of 2-fluorobenzoic acid, due to its widespread use and accessibility. We will also address alternative methods and common pitfalls in product workup and purification.
Section 1: Troubleshooting Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] While robust, its equilibrium nature is a frequent source of yield-related problems.[6]
Frequently Asked Questions (FAQs)
Q1: My reaction has run for the recommended time, but TLC/GC analysis shows a significant amount of unreacted 2-fluorobenzoic acid. What are the primary causes?
A1: This is the most common issue and almost always points to one of four factors related to the reaction's equilibrium:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction that produces water as a byproduct.[5] As water accumulates in the reaction vessel, the reverse reaction (ester hydrolysis) begins to compete with the forward reaction, establishing an equilibrium that prevents full conversion of the starting material.[6]
-
Solution: To drive the reaction forward, you must disrupt this equilibrium. The most common strategies are:
-
Use a large excess of the alcohol (methanol): Using methanol as the solvent ensures its concentration remains high, pushing the equilibrium towards the product side according to Le Châtelier's principle.[7][8]
-
Remove water as it forms: For higher-boiling alcohols, a Dean-Stark apparatus is effective.[7] For methanol, which has a low boiling point, this is less practical. Instead, adding a dehydrating agent like molecular sieves can be considered, though their effectiveness can be limited at reaction temperatures.[4][9]
-
-
-
Insufficient Catalyst: The acid catalyst (commonly H₂SO₄ or p-TsOH) is crucial for protonating the carbonyl oxygen of the carboxylic acid.[10] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic methanol.[5][6] An insufficient amount of catalyst will result in a slow or stalled reaction.
-
Solution: Ensure you are using a truly catalytic amount, typically 1-5 mol% of the limiting reagent. Verify the concentration and purity of your acid catalyst.
-
-
Presence of Water: Any water present at the start of the reaction—in your reagents, solvents, or on wet glassware—will inhibit the forward reaction from the outset.[6][11]
-
Solution: Always use anhydrous methanol and properly dried glassware. If the 2-fluorobenzoic acid starting material is clumpy, it may hold moisture and should be dried under vacuum before use.
-
-
Suboptimal Temperature or Time: Esterification is not instantaneous. The reaction requires sufficient thermal energy and time to reach equilibrium.[12][13]
-
Solution: Ensure the reaction mixture is maintained at a steady reflux. If yields are still low after several hours, consider extending the reaction time (e.g., overnight) and monitoring by TLC or GC until no further consumption of the starting acid is observed.
-
Q2: How does the ortho-fluorine substituent on the benzoic acid affect the esterification reaction?
A2: The fluorine at the ortho-position has two competing effects:
-
Electronic Effect (Favorable): Fluorine is a strongly electronegative atom. It exerts a powerful electron-withdrawing inductive effect (-I effect), which pulls electron density away from the carbonyl carbon.[14] This increases the carbon's partial positive charge (electrophilicity), making it more susceptible to nucleophilic attack by methanol. This effect can potentially speed up the reaction compared to unsubstituted benzoic acid.
-
Steric Effect (Unfavorable): While fluorine is small, any substituent in the ortho position can create steric hindrance, impeding the approach of the nucleophile (methanol) to the carbonyl carbon.[9][15] This is a well-documented challenge for ortho-substituted benzoic acids.[9]
For 2-fluorobenzoic acid, the electronic effect generally outweighs the minor steric hindrance, but the reaction may still be slower than for para-substituted analogues. If you suspect steric hindrance is a major issue, increasing the reaction time or temperature can help overcome the activation energy barrier.[8]
Q3: I'm observing an unexpected byproduct in my crude NMR. What could it be?
A3: Besides unreacted starting material, the most likely byproduct under standard Fischer conditions is dimethyl ether . This forms when two molecules of methanol are dehydrated by the strong acid catalyst, particularly if the reaction temperature is too high. While this side reaction consumes your methanol, it is not typically a major pathway under normal reflux conditions. More significant byproduct formation often points to impurities in the starting 2-fluorobenzoic acid, which may include other isomers (e.g., 3- or 4-fluorobenzoic acid) or phenolic byproducts from its own synthesis.[16][17]
Optimized Protocol: Fischer-Speier Synthesis of this compound
This protocol is designed to maximize yield by addressing the common issues of equilibrium and reaction conditions.
Materials:
-
2-Fluorobenzoic Acid (1.0 eq)
-
Anhydrous Methanol (serves as solvent, ~20-40 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzoic acid.
-
Reagent Addition: Add anhydrous methanol to the flask. Stir until the acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add the concentrated sulfuric acid dropwise.
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux. Continue refluxing for 4-12 hours. Monitor the reaction's progress by TLC (staining with KMnO₄ can help visualize the acid) or by taking small aliquots for GC analysis.
-
Workup - Quenching: After the reaction is complete (or has reached equilibrium), allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing cold water (3-4 times the volume of methanol used).
-
Workup - Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Workup - Neutralization: Wash the combined organic layers with saturated NaHCO₃ solution to remove any unreacted 2-fluorobenzoic acid and the H₂SO₄ catalyst. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.[6] Continue washing until no more gas evolves.
-
Workup - Final Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified further by vacuum distillation if necessary.
Section 2: Alternative Synthesis & General Troubleshooting
Frequently Asked Questions (FAQs)
Q4: I am considering using diazomethane for a small-scale, high-purity synthesis. What are the main challenges?
A4: Esterification with diazomethane (CH₂N₂) is an excellent method for quantitative conversion of carboxylic acids to their methyl esters under extremely mild conditions.[18][19] The reaction is an irreversible, two-step process: an initial acid-base reaction deprotonates the carboxylic acid, followed by an Sₙ2 reaction where the carboxylate attacks the protonated diazomethane, releasing nitrogen gas as the only byproduct.[18][20]
Challenges & Solutions:
-
Extreme Hazard: Diazomethane is highly toxic and potentially explosive.[18][19] It should only be handled by trained personnel using specialized, flame-polished glassware in a well-ventilated fume hood. It is typically generated in situ and used immediately as a dilute solution in ether.
-
Low Yield: Yield issues are rare with this method. If you experience low yield, it is almost certainly due to:
-
Inefficient Generation: The diazomethane precursor (e.g., Diazald™) may have degraded, or the generation conditions were not optimal, leading to less reagent than expected.
-
Premature Decomposition: Diazomethane can be decomposed by strong acids or light. The reaction with the carboxylic acid should be performed promptly after generation.
-
Q5: My crude yield was high, but my isolated yield after the aqueous workup is very low. What happened?
A5: This is a classic workup problem, most likely caused by ester hydrolysis . During the neutralization step with aqueous base (like NaHCO₃ or NaOH), you create conditions favorable for saponification (base-catalyzed hydrolysis) of your ester product back to the water-soluble 2-fluorobenzoate salt.[21][22]
Solutions:
-
Use a Mild Base: Use saturated sodium bicarbonate (NaHCO₃), which is a weaker base than sodium hydroxide (NaOH), and sufficient to neutralize the acid without aggressively hydrolyzing the ester.
-
Keep it Cold: Perform all aqueous washes at low temperatures (e.g., using an ice bath) to slow down the rate of hydrolysis.
-
Don't Delay: Do not let the organic layer sit in contact with the basic aqueous layer for extended periods. Separate the layers promptly after shaking and venting.
-
Check pH Carefully: If using a stronger base, ensure you do not overshoot the neutralization point and make the aqueous layer strongly basic.
Section 3: Data Summaries & Visualizations
Table 1: Comparison of Esterification Methods for 2-Fluorobenzoic Acid
| Method | Reagents | Catalyst | Conditions | Typical Yield | Pros | Cons |
| Fischer-Speier | 2-Fluorobenzoic acid, Methanol | H₂SO₄, p-TsOH | Reflux (65°C) | 60-90% | Scalable, cost-effective, common reagents.[7] | Reversible reaction, requires excess alcohol or water removal.[4][5] |
| Diazomethane | 2-Fluorobenzoic acid, CH₂N₂ | None | Room Temp | >95% | Very high yield, mild conditions, simple workup.[18][19] | Extremely toxic and explosive reagent, not scalable.[18][19] |
| Alkyl Halide | 2-Fluorobenzoate salt, CH₃I | None | Room Temp | >90% | High yield, irreversible. | Requires pre-formation of the carboxylate salt. |
Mandatory Visualizations
Fischer-Speier Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer esterification.
General Troubleshooting Workflow for Low Yield
Caption: Decision workflow for troubleshooting low product yield.
Side Reaction: Base-Catalyzed Ester Hydrolysis (Saponification)
Caption: Unwanted hydrolysis of the product during basic workup.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academicpublishers.org [academicpublishers.org]
- 14. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Solved 2. Esterification Diazomethane, CH2N2, can be used as | Chegg.com [chegg.com]
- 21. researchgate.net [researchgate.net]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Methyl 2-fluorobenzoate
Welcome to the technical support resource for Methyl 2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this versatile synthetic intermediate. The purity of this compound is critical for its successful application in pharmaceuticals, agrochemicals, and material science, where even minor impurities can significantly impact reaction outcomes, yields, and the safety profile of the final products.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for its synthesis is the esterification of 2-fluorobenzoic acid.[2] Therefore, potential impurities often originate from the synthesis of the parent acid. The two primary synthetic routes for 2-fluorobenzoic acid are the diazotization of anthranilic acid and the oxidation of o-fluorotoluene.[3]
-
From the Diazotization of Anthranilic Acid:
-
Unreacted 2-fluorobenzoic acid: Incomplete esterification will result in the presence of the acidic starting material.
-
Isomeric Methyl Fluorobenzoates: Trace amounts of methyl 3-fluorobenzoate and methyl 4-fluorobenzoate may be present if the precursor anthranilic acid contained isomeric impurities.[3]
-
Phenolic Byproducts: If water is present during the diazotization of the precursor, methyl salicylate could be formed as a byproduct.[3]
-
Azo Compounds: Side reactions of the diazonium salt can lead to colored azo-byproducts that can be carried through to the final product.[3]
-
-
From the Oxidation of o-Fluorotoluene:
-
Unreacted o-fluorotoluene: Incomplete oxidation of the starting material for the precursor acid can lead to its presence in the final product.[3]
-
Methyl 2-formylbenzoate: Partial oxidation of o-fluorotoluene can result in the formation of the corresponding aldehyde, which upon esterification would yield methyl 2-formylbenzoate.[3]
-
Q2: My this compound is a pale yellow to brownish color. What is the cause and how can I remove the color?
A2: A yellow or brownish tint in this compound is typically due to trace amounts of colored impurities. The most likely culprits are azo compounds formed during the diazotization route for the precursor acid, or other oxidation byproducts.[3] To remove these colored impurities, a treatment with activated carbon can be effective. This is best done by dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating and stirring for a short period, and then filtering the carbon away before proceeding with crystallization or distillation.[3]
Q3: Can this compound hydrolyze back to 2-fluorobenzoic acid during purification or storage?
A3: Yes, like most esters, this compound is susceptible to hydrolysis, especially in the presence of acid or base and water.[4][5] During purification, it is crucial to use anhydrous solvents and to neutralize any acidic or basic residues from the reaction workup. For long-term storage, the compound should be kept in a tightly sealed container in a dry environment.[6]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like this compound and for quantifying volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for detecting less volatile impurities and for separating isomeric compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their signals are resolved.
-
Mass Spectrometry (MS): GC-MS or LC-MS can help to identify unknown impurities by providing their molecular weights.[7]
Troubleshooting Guide
| Observation/Problem | Potential Cause(s) | Recommended Actions & Rationale |
| Low purity after fractional distillation. | Co-distillation with impurities having similar boiling points (e.g., isomeric methyl fluorobenzoates). | * Increase the efficiency of the distillation column: Use a longer column or one with a more efficient packing material. * Optimize the reflux ratio: A higher reflux ratio can improve separation.[8] * Consider an alternative purification method: If distillation is ineffective, flash column chromatography may provide better separation of isomers. |
| Presence of acidic impurities (e.g., 2-fluorobenzoic acid) in the final product. | Incomplete esterification or hydrolysis of the product during workup or storage. | * Perform an aqueous wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a mild base such as 5% sodium bicarbonate solution to remove the acidic impurity.[9] Follow with a water wash and then a brine wash to remove residual water. * Ensure complete reaction: Monitor the esterification reaction by TLC or GC to ensure all the starting acid is consumed. |
| Product is an oil, but literature suggests it can be a solid. | The melting point of this compound is close to room temperature, and impurities can depress the freezing point. | * High purity is key: The presence of even small amounts of impurities can prevent crystallization. Further purification by chromatography or distillation may be necessary. * Induce crystallization: Try cooling the oil in an ice bath and scratching the inside of the flask with a glass rod to provide a nucleation site. Adding a seed crystal of pure product, if available, is also effective. |
| Low recovery of pure product after recrystallization. | * Too much solvent was used for dissolution. * The compound is significantly soluble in the cold solvent. * The crystals were washed with solvent that was not sufficiently cold. | * Use the minimum amount of hot solvent: Add the solvent in portions to the boiling solution until the solid just dissolves.[10][11] * Select an optimal solvent system: A good solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11] * Cool the mother liquor further: Place the flask in an ice bath or refrigerator to maximize crystal formation. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[10] * Wash crystals with ice-cold solvent: This minimizes the dissolution of the purified product during the washing step.[10] |
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities or from those with significantly different boiling points.
Physical Properties for Distillation:
| Property | Value |
|---|---|
| Boiling Point | 109-110 °C at 35 mmHg[6] 102 °C at 20.3 mmHg[1] |
| Density | 1.21 g/mL at 25 °C[6] |
Procedure:
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 20-35 mmHg).
-
Heating: Gently heat the distillation flask in a heating mantle.
-
Collect Fractions:
-
Collect a small forerun fraction, which may contain more volatile impurities.
-
Collect the main fraction at the expected boiling point and pressure (e.g., 102 °C at 20.3 mmHg).[1] Monitor the temperature at the head of the column; it should remain stable during the collection of the pure product.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Analysis: Analyze the collected fractions by GC or NMR to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
This technique is effective for separating this compound from impurities with different polarities, including isomeric impurities.
Procedure:
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for non-polar compounds like this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure to achieve a fast flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product by GC or NMR.
Visual Guides
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting the most appropriate purification method for this compound based on the nature of the impurities present.
Caption: A decision tree for selecting the optimal purification strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. chembk.com [chembk.com]
- 7. This compound [webbook.nist.gov]
- 8. CN104592027A - Method for preparing methyl benzoate - Google Patents [patents.google.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
preventing hydrolysis of Methyl 2-fluorobenzoate during workup
The second round of searches provided more specific and useful information. I found studies on the hydrolysis of ortho-substituted benzoate esters, which confirm that electron-withdrawing groups like fluorine increase susceptibility to alkaline hydrolysis. I also gathered details on standard aqueous workup procedures, including the roles of weak bases like sodium bicarbonate for neutralization and brine washes for removing dissolved water. The key takeaway is that to prevent hydrolysis of an activated ester like Methyl 2-fluorobenzoate, the workup must be conducted under mild, preferably non-basic or weakly basic conditions, at low temperatures, and with minimal exposure to water.
However, I still lack a specific, detailed protocol for a non-aqueous workup suitable for this type of compound. While the general principles are becoming clearer, a concrete, step-by-step non-aqueous procedure would significantly enhance the technical guide. Additionally, I need to find more information to create a comprehensive troubleshooting table that directly compares different workup parameters and their impact on hydrolysis.
The next steps will therefore focus on these remaining gaps.## Technical Support Center: this compound
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The presence of the ortho-fluoro substituent activates the ester carbonyl, making it a valuable synthon but also rendering it susceptible to premature hydrolysis during reaction workup. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and maximize the yield and purity of your target compounds.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis
This section addresses specific issues you might encounter during the workup of reactions involving this compound.
Issue 1: My NMR/LC-MS analysis shows the presence of 2-fluorobenzoic acid after an aqueous workup. What happened?
Root Cause Analysis: The appearance of 2-fluorobenzoic acid is a definitive sign that your ester has undergone hydrolysis. The electron-withdrawing nature of the fluorine atom at the ortho position makes the carbonyl carbon of this compound particularly electrophilic and thus, more prone to nucleophilic attack by water or hydroxide ions. This is especially problematic under basic conditions, where irreversible saponification can occur.[1][2]
Immediate Corrective Actions:
-
Re-evaluate Your Base: If you used a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize residual acid, you have likely induced saponification. For future attempts, switch to a milder base.
-
Temperature Control: Hydrolysis rates increase with temperature. If your workup was performed at room temperature, significant hydrolysis could have occurred.
Recommended Preventative Protocol: The "Cold and Mild" Aqueous Workup
This protocol is designed to minimize contact time and exposure to harsh conditions.
-
Cooling: Once your reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: If applicable, quench the reaction with a cold, dilute acid (e.g., 1M HCl) only if necessary to neutralize a basic reaction mixture. Add the acid slowly while monitoring the temperature.
-
Extraction: Extract your product with a cold, water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).
-
Neutralization: Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][4][5] Do not use sodium carbonate (Na₂CO₃) , as it is a stronger base and can promote hydrolysis.[6] Perform this wash quickly and efficiently.
-
Brine Wash: Wash the organic layer with cold, saturated aqueous sodium chloride (brine).[7][8][9][10][11] This step helps to remove the bulk of dissolved water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
Issue 2: I'm still observing hydrolysis even with a cold, mild aqueous workup. Are there alternatives?
Advanced Solution: Non-Aqueous Workup
For extremely sensitive substrates where even minimal contact with water is detrimental, a non-aqueous workup is the preferred method. This approach avoids the introduction of water altogether, thereby eliminating the possibility of hydrolysis.
Step-by-Step Non-Aqueous Protocol:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Residue Re-dissolution: Dissolve the crude residue in a minimal amount of a non-polar solvent in which your desired product is soluble, but the impurities (e.g., acid catalysts, salts) are not (e.g., a mixture of hexanes and ethyl acetate).
-
Filtration: Filter the mixture through a plug of silica gel or Celite®. The non-polar ester will pass through, while the more polar impurities will be retained.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to yield the purified product.
For certain reaction types, such as those involving boronic acids, specialized non-aqueous workups using reagents like ethylene glycol have been developed. While not directly applicable to all scenarios, they highlight the potential for creative, water-free purification strategies.
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound so much more sensitive to hydrolysis than Methyl benzoate?
-
A1: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect is most pronounced from the ortho position, which significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes it a more attractive target for nucleophiles like water and hydroxide, accelerating the rate of hydrolysis compared to the unsubstituted analog.[1][12]
-
-
Q2: What is the optimal pH range for an aqueous workup of this compound?
-
A2: The optimal pH range is slightly acidic to neutral (pH 5-7). Strongly acidic conditions can lead to reversible acid-catalyzed hydrolysis, while basic conditions (pH > 8) will cause rapid and irreversible saponification. Using a saturated solution of sodium bicarbonate will typically result in a pH of around 8-8.5, which is generally acceptable for a quick wash, but prolonged exposure should be avoided.
-
-
Q3: Sodium bicarbonate vs. Sodium carbonate: Does it really matter?
-
A3: Yes, it matters significantly. Sodium bicarbonate (NaHCO₃) is a weak base, making it ideal for neutralizing strong acids without creating a highly basic environment that would promote ester hydrolysis.[3][4] Sodium carbonate (Na₂CO₃), on the other hand, is a stronger base and can readily saponify sensitive esters like this compound.[6]
-
-
Q4: What is the purpose of a brine wash?
-
A4: A brine wash (saturated aqueous NaCl) is used to remove dissolved water from the organic layer.[7][8][9][10][11] The high concentration of salt in the aqueous phase reduces the solubility of the organic solvent in water and draws water out of the organic layer, making the subsequent drying step with an anhydrous salt more efficient.
-
Data & Key Parameters
| Parameter | Effect on Hydrolysis Rate | Recommended Action During Workup |
| pH / Base Strength | Increases significantly at high pH. Strong bases cause rapid, irreversible saponification. | Use a weak base (e.g., saturated NaHCO₃) for neutralization. Avoid strong bases like NaOH, KOH, and Na₂CO₃. |
| Temperature | Increases with temperature. | Conduct all aqueous washes with ice-cold solutions (0-5 °C) to slow reaction kinetics. |
| Contact Time | Longer exposure to aqueous acidic or basic conditions increases the extent of hydrolysis. | Perform extractions and washes efficiently and without delay. Do not let layers sit unseparated for extended periods. |
| Water Concentration | As a reactant in hydrolysis, excess water can drive the equilibrium towards the hydrolyzed product, especially under acidic conditions. | After initial washes, use a brine wash to remove bulk water, followed by a thorough drying step with an anhydrous salt (e.g., Na₂SO₄, MgSO₄). |
Visualizations
Hydrolysis of this compound
Caption: Base-mediated hydrolysis of this compound.
Decision Tree for Workup Selection
References
- 1. CCCC 2006, Volume 71, Issue 1, Abstracts pp. 107-128 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 6. camachem.com [camachem.com]
- 7. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 8. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Systems for Methyl 2-fluorobenzoate Suzuki Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically deactivated substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols to help you achieve high yields and purity in your coupling reactions.
Understanding the Challenges: Why is this compound a Difficult Substrate?
The Suzuki-Miyaura coupling of this compound is a non-trivial transformation due to a combination of steric and electronic factors. The ortho positioning of both the fluoro and methyl ester groups creates a sterically congested environment around the carbon-halogen bond. This hindrance can impede the approach of the bulky palladium catalyst, slowing down the crucial oxidative addition step of the catalytic cycle.[1][]
Furthermore, both the fluorine atom and the methyl ester are electron-withdrawing groups. This electronic deactivation of the aromatic ring makes the aryl halide less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[][3][4] Overcoming these combined challenges requires a carefully optimized catalyst system and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving very low to no yield. What are the first things I should check?
A1: Low conversion with this substrate is a common issue. The primary factors to investigate are the catalyst system, the base, and the reaction conditions.
-
Catalyst System: Standard ligands like PPh₃ are often ineffective. You will likely need a bulky, electron-rich phosphine ligand, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos), to overcome the steric hindrance and electronic deactivation.[4][5]
-
Base Selection: The methyl ester group is susceptible to hydrolysis (saponification) under strongly basic aqueous conditions. Use a milder, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) under anhydrous conditions.
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.[4]
Q2: I'm observing a significant amount of a byproduct that I suspect is the hydrolyzed carboxylic acid. How can I prevent this?
A2: This is a strong indication that your methyl ester is not stable under the reaction conditions. To prevent hydrolysis:
-
Switch to a Milder Base: Avoid strong bases like NaOH, KOH, or alkoxides. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[3] Potassium fluoride (KF) can also be effective and offers the added benefit of activating the boronic acid.
-
Use Anhydrous Conditions: The presence of water is the primary culprit for hydrolysis. Use anhydrous solvents (e.g., toluene, dioxane, THF) and ensure your base is dried before use.
-
Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can slow down the rate of hydrolysis.
Q3: How do I choose the best boronic acid coupling partner?
A3: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[4] Since you are starting with an aryl fluoride (a challenging substrate), it is advisable to use a more reactive coupling partner. If you are synthesizing this compound to then couple it with a boronic acid, starting from Methyl 2-bromo-6-fluorobenzoate or Methyl 2-iodo-6-fluorobenzoate would be significantly easier. If this compound is your required starting material, you will need a highly active catalyst system.
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to a loss of your nucleophile. This is particularly problematic with electron-deficient or some heteroaryl boronic acids.[4] To mitigate this:
-
Use a More Stable Boron Reagent: Convert your boronic acid to a more stable pinacol ester or MIDA boronate. These reagents slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[4]
-
Anhydrous Conditions: Water can be a proton source for this side reaction. Using anhydrous conditions can be beneficial.
-
Milder Base: As with hydrolysis, milder bases like K₃PO₄ or KF can reduce the rate of protodeboronation.[4]
Troubleshooting Guide: A Deeper Dive
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Trace Conversion | 1. Inactive Catalyst: The Pd(0) species is not being generated or is deactivated. 2. Ineffective Ligand: The ligand is not bulky or electron-rich enough to promote oxidative addition. 3. Base is Too Weak or Insoluble: The boronic acid is not being activated for transmetalation. | 1. Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3). Ensure rigorous exclusion of oxygen.[4] 2. Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[5] 3. Use a stronger, yet non-nucleophilic, base like Cs₂CO₃ or ensure your K₃PO₄ is finely powdered and well-stirred. |
| Low Yield / Stalled Reaction | 1. Catalyst Decomposition: The catalyst is precipitating as palladium black. 2. Ester Hydrolysis: Your desired product is being consumed by saponification. 3. Protodeboronation: Your boronic acid is degrading over the course of the reaction. | 1. Increase ligand to palladium ratio (2:1 is a good starting point). Ensure vigorous stirring. 2. Switch to anhydrous conditions with K₃PO₄ or KF. 3. Use the corresponding boronic acid pinacol ester or MIDA boronate.[4] |
| Multiple Byproducts | 1. Homocoupling of Boronic Acid: Formation of a biaryl from two boronic acid molecules. 2. Dehalogenation: Replacement of the fluorine with a hydrogen atom. | 1. This is often caused by the presence of oxygen. Rigorously degas all solvents and reagents. Using a Pd(0) source can also help.[4] 2. This can be a sign of a competing reaction pathway. Re-evaluate your ligand and base combination. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the Suzuki coupling of this compound.
Recommended Experimental Protocols
Given the challenging nature of this compound, a robust catalyst system is required from the outset. We recommend starting with a modern palladium precatalyst and a bulky biarylphosphine ligand.
Protocol 1: Initial Catalyst System Screening
This protocol is designed to efficiently screen different catalyst/ligand combinations to find the optimal system for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium source: Pd₂(dba)₃ (1 mol%)
-
Ligands to screen: SPhos, XPhos, RuPhos (2.5 mol%)
-
Base: Anhydrous, powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup: To a set of oven-dried reaction vials equipped with stir bars, add this compound, the arylboronic acid (or ester), and the powdered K₃PO₄.
-
Inert Atmosphere: Seal the vials with septa, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: In a separate glovebox or under a positive pressure of inert gas, prepare stock solutions of the palladium precursor and each ligand. Add the appropriate amounts of the catalyst and ligand solutions to each vial.
-
Solvent Addition: Add the anhydrous, degassed solvent (to a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vials in a preheated heating block or oil bath (start at 100 °C).
-
Monitoring: Stir the reactions vigorously. After a set time (e.g., 2, 6, 12, and 24 hours), take aliquots from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine conversion.
Protocol 2: Optimized General Procedure
This protocol represents a robust starting point once an effective ligand has been identified. Using a commercially available precatalyst like XPhos Pd G3 simplifies the procedure and improves reproducibility.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Anhydrous, powdered K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (e.g., 1 mmol), the arylboronic acid pinacol ester (1.2 mmol), XPhos Pd G3 (0.02 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via cannula or syringe.
-
Reaction: Heat the mixture in a preheated oil bath to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Key Concepts & Mechanistic Insights
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For this compound, the "Oxidative Addition" step is particularly challenging due to steric hindrance and electronic deactivation. The use of a bulky, electron-rich ligand is crucial to facilitate this step. The "Transmetalation" step requires activation of the boronic acid by a base, but care must be taken to choose a base that does not promote hydrolysis of the methyl ester.
Recommended Catalyst & Ligand Selection
| Catalyst/Ligand Type | Examples | Rationale for this compound |
| Buchwald Biaryl Phosphine Ligands | SPhos, XPhos, RuPhos | These are the state-of-the-art for challenging Suzuki couplings. Their steric bulk helps to promote reductive elimination and their electron-rich nature facilitates the difficult oxidative addition step.[5] |
| Palladium Precatalysts | XPhos Pd G3, SPhos Pd G2 | These are air- and moisture-stable complexes that rapidly generate the active Pd(0) species in solution, leading to more reproducible results. |
| Bases | K₃PO₄, KF, Cs₂CO₃ | These milder inorganic bases are effective at activating the boronic acid while minimizing the risk of ester hydrolysis, a critical consideration for this substrate.[3] |
| Solvents | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are recommended to prevent side reactions like hydrolysis and protodeboronation. |
References
Technical Support Center: Managing Side Reactions in Grignard Addition to Methyl 2-Fluorobenzoate
Welcome to the technical support center for advanced Grignard reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Grignard additions, specifically to challenging substrates like methyl 2-fluorobenzoate. Here, we move beyond standard protocols to address the nuanced side reactions that can compromise yield and purity, providing you with actionable troubleshooting strategies and a deeper mechanistic understanding.
Introduction: The Challenge of this compound
The Grignard reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex alcohols from simpler carbonyl compounds.[1] The addition of a Grignard reagent (R-MgX) to an ester is a classic method for preparing tertiary alcohols.[2][3] This reaction proceeds through a double addition mechanism: the first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester.[4][5] Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, yielding a tertiary alcohol after an acidic workup.[6][7]
However, the presence of an ortho-fluoro substituent on the benzoate ring, as in this compound, introduces electronic and steric factors that can promote undesirable side reactions. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiment.
Question 1: My reaction is sluggish, and I'm recovering a significant amount of unreacted this compound. What's going wrong?
Answer:
This is a common issue that often points to problems with the Grignard reagent itself or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[8][9] Any protic source will quench the reagent, rendering it inactive.
-
Troubleshooting: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried immediately before use.[10] Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the setup.[9] The magnesium turnings should be fresh and shiny; if they appear dull, they can be activated using a small crystal of iodine or a few drops of 1,2-dibromoethane to expose a fresh surface.[1][8]
-
-
Low Reaction Temperature: While low temperatures are often used to control exothermicity, they can also slow down the desired reaction, especially with less reactive Grignards.
-
Troubleshooting: The addition of the ester to the Grignard reagent is typically initiated at a low temperature (e.g., 0 °C) to manage the initial exotherm.[8] After the addition is complete, allowing the reaction to slowly warm to room temperature can help drive it to completion. Gentle reflux may be required in some cases, but this should be approached with caution as it can promote side reactions.[10]
-
Question 2: My main product is a ketone, not the expected tertiary alcohol. Why is the reaction stopping after the first addition?
Answer:
Formation of the ketone as the major product is unusual because the ketone intermediate is generally more reactive than the starting ester.[4] However, certain factors can lead to this outcome.
Possible Causes & Solutions:
-
Steric Hindrance: If the Grignard reagent is very bulky, the initial tetrahedral intermediate formed after the first addition can be sterically crowded. The subsequent collapse to the ketone might be followed by a much slower second addition due to this steric hindrance. The ortho-fluoro group on the benzoate can contribute to this crowding.
-
Troubleshooting: Consider using a less sterically demanding Grignard reagent if your synthesis allows. Increasing the reaction temperature after the initial addition may provide the necessary energy to overcome the activation barrier for the second addition.
-
-
Unusual Stability of the Intermediate: In some cases, particularly with fluorinated substrates, the intermediate alkoxide may have unusual stability or reactivity pathways.[11]
-
Troubleshooting: While less common, altering the solvent or using additives could change the reaction pathway. For instance, using a more coordinating solvent like THF might stabilize the Grignard reagent and influence the reaction course.
-
Question 3: I'm observing a significant amount of a reduced product (a secondary alcohol) instead of the tertiary alcohol. What is causing this?
Answer:
This side reaction is a classic example of the Grignard reagent acting as a reducing agent rather than a nucleophile.
Mechanism: Grignard as a Reductant
When the Grignard reagent has a hydrogen atom on its β-carbon, it can transfer a hydride to the carbonyl carbon via a six-membered ring transition state (a Meerwein-Ponndorf-Verley type reduction). This is more common with sterically hindered ketones and bulky Grignard reagents.[8]
Troubleshooting Strategies:
-
Choice of Grignard Reagent: Avoid Grignard reagents with β-hydrogens if reduction is a persistent issue. For example, methylmagnesium bromide or phenylmagnesium bromide cannot act as reducing agents in this manner.
-
Temperature Control: Lowering the reaction temperature can favor the nucleophilic addition pathway over the reduction pathway. Perform the addition at 0 °C or even lower temperatures (-20 °C to -78 °C) and maintain that temperature for the duration of the reaction.[12]
Question 4: My yield is low, and I've isolated a significant amount of enolate-derived byproducts. How can I prevent this?
Answer:
Grignard reagents are strong bases and can deprotonate the α-carbon of the ester, forming an enolate.[13] While esters are less acidic than ketones, this can still be a competitive side reaction, especially if the nucleophilic addition is slow due to steric hindrance.
Mechanism: Enolization
The Grignard reagent abstracts an α-proton from the ester, forming a magnesium enolate. This enolate is generally unreactive towards further Grignard addition and will be protonated during the workup, regenerating a starting material or leading to other condensation byproducts.[14]
Troubleshooting Strategies:
-
Use a More Reactive Grignard: A more nucleophilic (and less sterically hindered) Grignard reagent will favor addition over enolization.
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the ester at low temperature. This keeps the concentration of the basic Grignard reagent low at any given time, minimizing the rate of deprotonation.
-
Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can generate a more nucleophilic and less basic organocerium reagent in situ, which can suppress enolization.
Question 5: I am seeing byproducts that suggest the fluorine atom has been displaced. Is this possible?
Answer:
Yes, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur, where the Grignard reagent displaces the ortho-fluoro group.[15] This is more likely with aryl Grignard reagents.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction is thought to proceed via a pre-coordination of the organometallic reagent with the carboxyl group, followed by an addition-elimination sequence to displace the fluoride.[15]
Troubleshooting Strategies:
-
Lower Temperature: SNAr reactions typically have a higher activation energy than carbonyl addition. Running the reaction at the lowest possible temperature that still allows for the desired addition can significantly reduce this side reaction.
-
Choice of Grignard Reagent: Alkyl Grignard reagents are generally less prone to participating in SNAr reactions compared to aryl Grignards.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and the key side reactions.
Caption: Desired vs. side reaction pathways in Grignard addition.
Frequently Asked Questions (FAQs)
Q1: How many equivalents of Grignard reagent should I use? A1: Stoichiometrically, two equivalents are required for the double addition to the ester.[4] In practice, it is advisable to use a slight excess (2.1-2.5 equivalents) to compensate for any accidental quenching and to drive the reaction to completion.[16]
Q2: Which solvent is better, diethyl ether or THF? A2: Both are excellent choices. THF is a better solvent for stabilizing the Grignard reagent, which can be beneficial for its formation.[10] However, its higher boiling point can sometimes lead to more side reactions if heating is required. Diethyl ether is a classic choice and is often sufficient for most reactions. The choice may also depend on the solubility of your specific substrate.
Q3: Can I stop the reaction at the ketone stage? A3: It is very difficult to stop the reaction at the ketone stage using a Grignard reagent because the ketone is more reactive than the ester.[5] If the ketone is the desired product, alternative reagents like organocuprates (Gilman reagents) or specific reaction conditions at very low temperatures might be explored, though these are not guaranteed to be effective with all substrates.[5]
Q4: How does the ortho-fluoro group specifically influence the reaction? A4: The fluorine atom has two main effects:
-
Inductive Effect: As a highly electronegative atom, it withdraws electron density from the aromatic ring and the carbonyl carbon, making the carbonyl carbon more electrophilic and potentially more reactive towards nucleophilic attack.
-
Steric & Chelation Effects: Its position ortho to the ester can create steric hindrance. It could also potentially chelate with the magnesium atom of the Grignard reagent, influencing the conformation of the intermediate and the stereochemical outcome of the reaction, although this is less predictable than with α- or β-alkoxy ketones.[17][18][19]
Recommended Experimental Protocol
This protocol provides a robust starting point for the Grignard addition to this compound.
Materials:
-
Magnesium turnings
-
Alkyl/Aryl Halide (e.g., Bromobenzene)
-
Anhydrous Diethyl Ether or THF
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
3M Hydrochloric acid (HCl)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under an inert atmosphere.[22]
-
Grignard Reagent Formation: Place magnesium turnings (2.5 eq.) in the flask. Add a small crystal of iodine. In the dropping funnel, place your alkyl/aryl halide (2.5 eq.) dissolved in anhydrous ether/THF. Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by color change and gentle boiling), gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.[1][22]
-
Addition to Ester: Cool the Grignard solution to 0 °C using an ice bath. Dissolve this compound (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[8]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the alkoxide intermediate.[8][22] If solids persist, a dilute solution of HCl can be added until the aqueous layer is clear and acidic.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol by column chromatography or recrystallization.
Caption: Experimental workflow for Grignard addition to an ester.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. pharmacy180.com [pharmacy180.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. public.websites.umich.edu [public.websites.umich.edu]
- 19. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] | Semantic Scholar [semanticscholar.org]
- 20. This compound 97 394-35-4 [sigmaaldrich.com]
- 21. 邻氟苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 22. community.wvu.edu [community.wvu.edu]
Technical Support Center: Removal of Unreacted 2-Fluorobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions for the removal of unreacted 2-fluorobenzoic acid from reaction mixtures. The methodologies are structured to address common and complex purification challenges, ensuring you can achieve the desired purity for your target compound.
Understanding the Challenge: Physicochemical Properties
Effective purification begins with a solid understanding of the physical and chemical properties of the impurity you are trying to remove. 2-Fluorobenzoic acid is a white crystalline solid with acidic properties that dictate the most effective separation strategies.[1][2][3]
Table 1: Key Properties of 2-Fluorobenzoic Acid
| Property | Value | Significance for Purification |
| Molecular Weight | 140.11 g/mol | Relevant for techniques like size exclusion chromatography, though less common for this scale. |
| Melting Point | 122-125 °C | Useful for characterization and assessing purity post-removal.[1][3] |
| pKa | 3.27 (at 25 °C) | This is the most critical value. It indicates that 2-fluorobenzoic acid is a moderately strong organic acid, which is key for acid-base extraction.[1][4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (ethers, ketones, benzene, toluene).[1][2][3] | Its solubility profile is crucial for selecting appropriate solvents for extraction and chromatography. |
| Appearance | White to light yellow crystalline powder or needles.[1][2][3] | Visual confirmation of the presence of a solid starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to remove 2-fluorobenzoic acid?
For most neutral or basic organic products, the quickest and most effective method is a liquid-liquid extraction using a mild aqueous base.[5][6][7] This technique, often called an acid-base extraction, converts the acidic 2-fluorobenzoic acid into its water-soluble salt (2-fluorobenzoate), which is then partitioned into the aqueous layer and removed.[5][8][9]
Q2: Which basic solution should I use for the extraction?
A saturated solution of sodium bicarbonate (NaHCO₃) is typically the best choice.[5] It is a weak base and sufficiently strong to deprotonate 2-fluorobenzoic acid (pKa ~3.27) but is less likely to cause hydrolysis of sensitive functional groups, such as esters, compared to stronger bases like sodium hydroxide (NaOH).[5][6]
Q3: How do I know if the extraction was successful?
You can monitor the progress by spotting the organic layer on a Thin Layer Chromatography (TLC) plate against a standard of pure 2-fluorobenzoic acid. A successful extraction will show the disappearance or significant reduction of the spot corresponding to the acid. Additionally, you can acidify the combined aqueous layers with a strong acid (e.g., HCl) to a pH below 3.27; if a significant amount of 2-fluorobenzoic acid was present, it will precipitate out of the solution as a white solid.[9]
Q4: My desired product is also acidic. Can I still use acid-base extraction?
This is more challenging. If your product is significantly less acidic (i.e., has a much higher pKa) than 2-fluorobenzoic acid, you might still be able to use a carefully controlled extraction with a weak base. However, if the pKa values are similar, this method will not be selective. In such cases, other techniques like flash column chromatography or recrystallization are more appropriate.[10][11]
In-Depth Troubleshooting Guides
Scenario 1: An Emulsion Has Formed During Extraction
An emulsion is a suspension of one liquid within another, preventing the clear separation of organic and aqueous layers. This is a common issue, especially when the reaction mixture contains surfactant-like compounds.[12]
Cause: Vigorous shaking of the separatory funnel can lead to the formation of emulsions.[13]
Solutions:
-
Prevention: Instead of shaking, gently swirl or invert the separatory funnel multiple times to allow for extraction with minimal agitation.[12]
-
Adding Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[12]
-
Filtration: Pass the emulsified mixture through a plug of glass wool or a phase separation filter paper.[12][13]
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to break an emulsion.[14][15][16]
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-60 minutes) can allow the layers to separate on their own.[14][16]
Scenario 2: My Product is Base-Sensitive
If your target molecule contains functional groups that can be hydrolyzed or degraded by basic conditions (e.g., esters, some protecting groups), a standard basic wash is not suitable.
Solutions:
-
Flash Column Chromatography: This is often the best alternative. Since 2-fluorobenzoic acid is quite polar, it will have a strong affinity for the silica gel.
-
Pro-Tip: To improve the separation and get sharper peaks for the acidic compound, you can add a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1-1%), to your solvent system.[10][17][18] This keeps the carboxylic acid in its protonated, less polar form, leading to more predictable elution.
-
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification method.[11][19] The key is to find a solvent system where your product's solubility is significantly different from that of 2-fluorobenzoic acid at different temperatures.[20]
-
Solid-Phase Extraction (SPE): For smaller scales, an SPE cartridge with a basic sorbent can be used to trap the acidic starting material while allowing your neutral or less polar product to pass through.
Scenario 3: Chromatography Fails to Separate the Product and Starting Material
If your product has a similar polarity to 2-fluorobenzoic acid, achieving good separation on a silica gel column can be difficult.
Solutions:
-
Optimize the Mobile Phase:
-
As mentioned, adding a small amount of acid to the eluent can significantly alter the retention of 2-fluorobenzoic acid and improve separation.[10][17][18]
-
Experiment with different solvent systems. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can change the selectivity.
-
-
Reverse-Phase Chromatography: If you have access to C18-functionalized silica, this can be a powerful alternative. In reverse-phase chromatography, polar compounds elute first. Therefore, the polar 2-fluorobenzoic acid will likely elute much earlier than a less polar product. Again, controlling the pH of the mobile phase with a modifier like formic or acetic acid is crucial for good peak shape.[18]
Visual Workflow: Choosing a Purification Method
This decision tree can help guide you to the most appropriate method for removing unreacted 2-fluorobenzoic acid.
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
This protocol is ideal for separating 2-fluorobenzoic acid from a neutral or basic product that is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate). Transfer this solution to a separatory funnel.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Mixing & Venting: Stopper the funnel, and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the carbon dioxide gas that is generated.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Drain the lower aqueous layer. The organic layer contains your product.
-
Repeat: Repeat the wash (steps 2-5) one or two more times to ensure all the acidic impurity is removed.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified product.
Caption: Workflow for acid-base extraction.
Protocol 2: Flash Column Chromatography
This method is suitable when extraction is not feasible due to the product's properties.
-
Adsorption: Dissolve a small amount of your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness to create a "dry load." This generally provides better separation than loading the sample as a liquid.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully add the dry load to the top of the packed column.
-
Elution: Begin running the solvent through the column, collecting fractions. The less polar compounds will typically elute first.
-
Monitoring: Monitor the fractions using TLC to determine which ones contain your purified product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.
Note on Solvent Modification: For separating acidic compounds like 2-fluorobenzoic acid, adding 0.5% acetic acid to your eluent can prevent "tailing" of the acid spot on the TLC and column, leading to a much cleaner separation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 3. 2-Fluorobenzoic acid CAS#: 445-29-4 [m.chemicalbook.com]
- 4. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 8. Video: Extraction - Concept [jove.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. mt.com [mt.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biotage.com [biotage.com]
- 14. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. biotage.com [biotage.com]
- 18. biotage.com [biotage.com]
- 19. Recrystallization [sites.pitt.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stability of Methyl 2-Fluorobenzoate Under Acidic Conditions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of methyl 2-fluorobenzoate in acidic environments. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate and mitigate challenges in your experiments, ensuring the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core chemical principles governing the stability of this compound. Understanding these fundamentals is the first step toward effective troubleshooting.
Q1: What is acid-catalyzed hydrolysis, and why is it a primary concern for this compound?
A1: Acid-catalyzed hydrolysis is a chemical reaction in which an ester, in the presence of water and an acid catalyst, is cleaved back into its constituent carboxylic acid and alcohol.[1][2] For this compound, this means degradation into 2-fluorobenzoic acid and methanol.
This reaction is highly relevant because many organic synthesis procedures are performed under acidic conditions or require an acidic aqueous workup to neutralize catalysts or remove impurities.[3] The reaction is reversible, but the presence of excess water, often introduced during workup, can drive the equilibrium toward the undesired hydrolysis products, significantly reducing the yield of your target ester.[1][4]
The general mechanism involves three key stages:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: Following proton transfers, the methanol group is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and forms the final 2-fluorobenzoic acid product.[5][6][7]
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Q2: How does the ortho-fluoro substituent specifically affect the stability of the ester bond?
A2: The fluorine atom at the ortho position influences the ester's stability through a combination of electronic and steric effects.
-
Electronic Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon of the ester group.[8] This withdrawal of electron density makes the carbonyl carbon more electrophilic (electron-deficient) and thus more susceptible to nucleophilic attack by water, which can accelerate the rate of hydrolysis compared to its non-fluorinated analog, methyl benzoate.[8][9]
-
Steric Effect: Generally, bulky groups near a reaction center can provide steric hindrance, physically blocking the approach of a nucleophile and slowing the reaction rate.[3][10] However, the fluorine atom is relatively small. While there is some steric presence, its powerful electronic effect is the dominant factor influencing reactivity in this case. Studies on substituted benzoates confirm that electronic effects often play a more significant role than steric hindrance for smaller substituents like fluorine.[11][12]
Q3: At what pH range does hydrolysis of this compound become a significant experimental issue?
A3: As a general rule, ester hydrolysis becomes a concern in formulations or reaction media with a pH lower than 5.[10] The rate of the hydrolysis reaction is directly related to the concentration of hydronium ions (H₃O⁺); therefore, the reaction accelerates significantly as the pH drops. In strongly acidic conditions (pH < 2), such as those using concentrated mineral acids, the hydrolysis can be quite rapid, especially at elevated temperatures.[13]
Q4: Besides hydrolysis, are there other potential degradation pathways for my product under harsh acidic conditions?
A4: Yes. While hydrolysis is the primary concern, a potential secondary degradation pathway involves the product of hydrolysis, 2-fluorobenzoic acid. Under very harsh conditions (strong acid and high heat), benzoic acids can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂).[14][15] While benzoic acid itself is relatively stable to decarboxylation, this pathway should be considered if your reaction involves prolonged heating in a strong acid.[14]
Section 2: Troubleshooting Guide - From Reaction to Isolation
This section provides a practical, question-and-answer guide to address specific problems you may encounter during your experiments.
Q5: I'm observing a lower-than-expected yield of my ester after a reaction run under acidic conditions. How can I confirm if hydrolysis is the culprit?
A5: The most direct way to confirm unintended hydrolysis is to detect the presence of the hydrolysis product, 2-fluorobenzoic acid, in your crude reaction mixture.[3] Several analytical techniques are suitable for this:
-
Thin-Layer Chromatography (TLC): This is a quick, qualitative check. Spot your crude product alongside a standard of pure this compound and a standard of 2-fluorobenzoic acid. The carboxylic acid is significantly more polar than the ester and will have a much lower Rf value (it will not travel as far up the plate). An unexpected spot in your crude lane matching the Rf of the acid standard is a strong indicator of hydrolysis.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, the appearance of a broad singlet far downfield (typically >10 ppm) is characteristic of a carboxylic acid proton. You can also compare the integration of the methyl ester singlet (around 3.9 ppm) to the aromatic protons to see if the ratio is lower than expected.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method. You can identify the ester and the acid by their distinct retention times and confirm their identities by their mass-to-charge ratio (m/z). This compound (C₈H₇FO₂) has a molecular weight of 154.14 g/mol , while 2-fluorobenzoic acid (C₇H₅FO₂) has a molecular weight of 140.11 g/mol .
Q6: My analytical data confirms the presence of 2-fluorobenzoic acid. During which steps of my process is hydrolysis most likely to occur?
A6: Hydrolysis risk is highest during any step where the ester is exposed to both acid and water, especially at elevated temperatures. The most common problem areas are during the reaction workup.[3]
Caption: High-risk steps for hydrolysis during workup.
-
Reaction Quenching: Adding water or an aqueous solution directly to your acidic reaction mixture creates the ideal conditions for hydrolysis.[3] If the reaction was run at a high temperature, the residual heat will accelerate this degradation.
-
Aqueous Washes: Washing the organic layer with water or brine to remove the acid catalyst or other water-soluble impurities extends the contact time between your ester, water, and residual acid, promoting hydrolysis.[3]
-
Phase Separation: Delays in separating the organic and aqueous layers, especially if an emulsion forms, can significantly increase the extent of hydrolysis.
Q7: What practical steps can I take to minimize ester hydrolysis during my aqueous workup?
A7: The key is to control temperature and minimize contact time with the aqueous acidic phase.
-
Work Cold: Before quenching, cool your reaction mixture in an ice bath. Perform all aqueous washes with ice-cold solutions (e.g., ice-cold saturated NaHCO₃ to neutralize acid, followed by ice-cold brine).[3] Lowering the temperature dramatically slows the kinetics of the hydrolysis reaction.
-
Neutralize Quickly but Gently: Instead of washing with water first, consider quenching the reaction by pouring it into a rapidly stirred, cold, weak basic solution like saturated sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst, stopping the acid-catalyzed hydrolysis pathway. Be cautious and add slowly to control CO₂ evolution. Avoid strong bases like NaOH, which can cause saponification (base-catalyzed hydrolysis).[3]
-
Work Efficiently: Do not let the layers sit in the separatory funnel for extended periods. Perform extractions and separations swiftly and proceed immediately to the drying step.[3]
-
Use Brine: Washing the organic layer with cold, saturated aqueous NaCl (brine) helps to remove the bulk of dissolved water and reduces the solubility of your organic product in the aqueous phase, aiding separation.[3]
-
Dry Thoroughly: Use a sufficient amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all trace water from the organic layer before solvent removal.[3]
Q8: My purified this compound is being used in a formulation with an acidic component and I'm seeing degradation over time. What are the best practices for storage and formulation?
A8: For long-term stability, this compound should be stored neat (undiluted) in a tightly sealed container in a cool, dry place, away from acidic vapors. If it must be stored in a solution, use a non-protic, anhydrous solvent (e.g., dichloromethane, THF).
For formulations containing acidic components:
-
Consider a Buffer: If possible, buffer the formulation to a pH above 5 to minimize the rate of hydrolysis.[10]
-
Limit Water Content: Use anhydrous excipients where possible to reduce the amount of water available for hydrolysis.
-
Conduct a Stability Study: Perform a formal stability study (see Protocol 1) under the intended storage conditions to determine the shelf-life of your formulation and identify acceptable degradation limits.
Section 3: Protocols and Methodologies
Protocol 1: Monitoring the Stability of this compound at Low pH
This protocol outlines a method to quantify the rate of hydrolysis under specific acidic conditions using HPLC.
Objective: To determine the half-life (t₁₂) of this compound in an acidic aqueous solution.
Materials:
-
This compound (≥98% purity)[16]
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl) or other acid of interest
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare Acidic Medium: Prepare a solution of the desired pH (e.g., pH 2.0) by diluting HCl in a water/acetonitrile mixture (e.g., 50:50 v/v). The acetonitrile ensures the ester remains soluble.
-
Prepare Stock Solution: Accurately weigh ~20 mg of this compound and dissolve it in the acidic medium in a 100 mL volumetric flask to create a stock solution of ~200 µg/mL.
-
Set Up Reaction: Transfer the stock solution to a sealed container and place it in a temperature-controlled environment (e.g., a 40°C water bath or oven).
-
Time Point Zero (t=0): Immediately after preparation, withdraw an aliquot, place it in an HPLC vial, and analyze it. This is your t=0 reference point.
-
Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw identical aliquots, place them in HPLC vials, and analyze immediately.
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, e.g., 60% Acetonitrile / 40% Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
For each time point, integrate the peak area of this compound.
-
Plot the natural logarithm of the peak area (ln(Area)) versus time.
-
The data should fit a straight line, indicating first-order kinetics. The slope of this line is the negative of the rate constant (-k).
-
Calculate the half-life using the formula: t₁₂ = 0.693 / k.
-
Protocol 2: Optimized Aqueous Workup to Minimize Hydrolysis
Objective: To isolate a product from an acidic reaction mixture while minimizing hydrolysis of an ester like this compound.
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5°C using an ice-water bath.
-
Prepare Quench Solution: In a separate flask large enough to contain both the reaction mixture and the quench solution, prepare an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Place this flask in an ice bath and ensure it is being stirred vigorously.
-
Quenching/Neutralization: Slowly and carefully, add the cold reaction mixture dropwise via an addition funnel to the stirring NaHCO₃ solution. Monitor for gas evolution (CO₂) and control the addition rate to prevent excessive foaming.
-
Extraction: Transfer the quenched mixture to a pre-chilled separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and shake to extract the product.
-
Phase Separation: Allow the layers to separate quickly. Drain the organic layer. If desired, re-extract the aqueous layer once more with the organic solvent. Combine the organic layers.
-
Brine Wash: Wash the combined organic layers with one portion of ice-cold saturated NaCl solution (brine) to remove residual water.[3]
-
Drying: Immediately drain the organic layer into an Erlenmeyer flask containing anhydrous sodium sulfate (Na₂SO₄). Add enough drying agent until it no longer clumps. Swirl for a few minutes.
-
Isolation: Filter or decant the dried solution away from the drying agent and remove the solvent under reduced pressure (rotary evaporation).
Section 4: Data and Method Summary
Table 1: Factors Influencing the Rate of Acid-Catalyzed Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| Temperature | Increases | Provides the necessary activation energy for the reaction, increasing kinetic rate. |
| pH | Increases as pH decreases | The reaction is catalyzed by H⁺ ions; a lower pH means a higher H⁺ concentration.[10] |
| Water Concentration | Increases | Water is a reactant. By Le Châtelier's principle, excess water drives the equilibrium toward hydrolysis products.[1] |
| Electron-Withdrawing Groups | Increases | Stabilize the transition state and increase the electrophilicity of the carbonyl carbon (e.g., the ortho-fluoro group).[8][9] |
| Steric Hindrance | Decreases | Bulky groups near the ester functionality can physically block the approach of water molecules.[3][10] |
Table 2: Comparison of Analytical Methods for Quantifying Hydrolysis
| Method | Principle | Advantages | Limitations |
| HPLC-UV | Chromatographic separation followed by UV detection. | Excellent for quantification, high sensitivity, robust, widely available. | Requires standards for both ester and acid for accurate quantification. |
| GC-FID/MS | Separation of volatile compounds followed by flame ionization or mass spectrometry detection. | High resolution, excellent for purity assessment of volatile compounds like methyl esters. | Requires derivatization for the non-volatile carboxylic acid; high inlet temperatures can cause degradation.[17] |
| qNMR | Quantitative Nuclear Magnetic Resonance. | Provides structural confirmation and quantification without a matching standard (using an internal standard); non-destructive. | Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise. |
Section 5: References
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed. 18
-
The link between function and structure of esters. (2017). Aston Chemicals. 10
-
Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem. 3
-
Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Unknown Source.
-
Decarboxylative Hydroxylation of Benzoic Acids. (2021). NIH/PMC. 19
-
hydrolysis of esters. Chemguide. 1
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017). NIH. 9
-
Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. 11
-
Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. (2003). ResearchGate. 8
-
The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. 15
-
This compound. Chem-Impex. 16
-
Ester to Acid - Common Conditions. Unknown Source.
-
Acid-catalysed hydrolysis of alkyl benzoates. Journal of the Chemical Society B: Physical Organic. 13
-
Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Unknown Source.
-
Video: Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. 20
-
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (2025). ResearchGate. 21
-
The Hydrolysis of Esters. (2023). Chemistry LibreTexts. 2
-
III Analytical Methods. Unknown Source.
-
[FREE] Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. a) Mechanism involves. (2024). brainly.com. 7
-
Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding (organic chemistry, acid base, chemistry)? (2021). Quora. 22
-
Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? (2021). Chemistry Stack Exchange. 23
-
A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzoate by HPLC. Benchchem. 24
-
Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. (2016). Chegg. 25
-
ANALYTICAL METHOD SUMMARIES. (2022). Eurofins. 26
-
Analytical Method Summaries. Eurofins. 27
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. study.com [study.com]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aston-chemicals.com [aston-chemicals.com]
- 11. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr | Semantic Scholar [semanticscholar.org]
- 13. Acid-catalysed hydrolysis of alkyl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemimpex.com [chemimpex.com]
- 17. env.go.jp [env.go.jp]
- 18. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. researchgate.net [researchgate.net]
- 22. quora.com [quora.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. benchchem.com [benchchem.com]
- 25. Solved Write the detailed mechanism for the acid-catalyzed | Chegg.com [chegg.com]
- 26. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Navigating Steric Hindrance in Reactions of Methyl 2-fluorobenzoate
Welcome to the technical support center for Methyl 2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when using this versatile but sterically complex reagent. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its unique reactivity is crucial for experimental success.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate the effects of steric hindrance in your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the use of this compound.
Q1: Why are my reactions with this compound significantly slower than with its meta- or para-isomers?
A1: The primary reason is steric hindrance . The fluorine atom at the ortho- (C2) position relative to the methyl ester group creates a significant spatial barrier.[3] This obstruction physically impedes the trajectory of incoming nucleophiles attempting to attack the electrophilic carbonyl carbon. While fluorine is an electron-withdrawing group that should electronically activate the carbonyl carbon toward attack, the steric effect is often the dominant factor in determining the reaction rate for many transformations.[4][5] This steric clash increases the activation energy of the reaction, leading to slower rates compared to the less crowded meta- and para-isomers.
Q2: I'm observing low yields in a nucleophilic acyl substitution (e.g., hydrolysis, amidation). What are the primary causes and solutions?
A2: Low yields are a classic symptom of struggling to overcome the steric barrier. The reaction proceeds via a two-step addition-elimination mechanism, and the initial nucleophilic attack is often the rate-limiting step.[6][7] The primary causes and their corresponding solutions are summarized below.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient Activation Energy: The reaction temperature is too low to overcome the steric barrier. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[8] |
| Weak Nucleophile: The chosen nucleophile is not reactive enough to attack the hindered carbonyl center. | Switch to a smaller, less sterically demanding, or more inherently reactive nucleophile. | |
| Ineffective Catalyst: The catalyst (if used) is not potent enough to sufficiently lower the activation energy. | For acid-catalyzed reactions, consider stronger Brønsted or Lewis acids. For base-catalyzed reactions, use a stronger, non-nucleophilic base to deprotonate the nucleophile effectively. | |
| Reaction Stalls | Reversible Reaction: The tetrahedral intermediate collapses back to the starting materials more readily than it proceeds to products. | Use a large excess of the nucleophile to push the equilibrium forward. If possible, remove the leaving group (e.g., methanol) as it is formed. |
| Side Product Formation | High Temperatures Causing Decomposition: Forcing conditions may be too harsh, leading to degradation of starting materials or products. | Optimize the temperature carefully. Consider using a more active catalyst at a lower temperature or extending the reaction time instead of using extreme heat.[8] |
Q3: My Grignard reaction with this compound is failing. What troubleshooting steps should I take?
A3: Grignard reagents are both strong nucleophiles and strong bases, and they are notoriously sensitive to steric hindrance.[9][10] When reacting with this compound, the bulky Grignard reagent struggles to access the carbonyl carbon.
Troubleshooting Steps:
-
Switch to a Less Hindered Organometallic: Organolithium reagents are generally more reactive and slightly less sterically demanding than Grignard reagents. Consider using the corresponding phenyllithium, for example.[11]
-
Use an Additive: The addition of cerium(III) chloride (CeCl₃) can sometimes improve yields. CeCl₃ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon and facilitating the attack by the organometallic reagent.
-
Optimize Temperature: Add the Grignard or organolithium reagent at a very low temperature (e.g., -78 °C) and then allow the reaction to slowly warm to room temperature. This can help minimize side reactions and improve selectivity for the desired nucleophilic addition.[3]
-
Ensure Anhydrous Conditions: This is critical for all organometallic reactions. Ensure all glassware is flame-dried and reagents are scrupulously dry. Grignard reagents are readily quenched by trace amounts of water.[12]
Q4: Does the ortho-fluoro group always decrease reactivity?
A4: Surprisingly, no. While steric hindrance typically slows reactions, there is a counterintuitive effect known as Steric Inhibition of Resonance . In an unhindered benzoate ester, the ester group is co-planar with the benzene ring, allowing for resonance stabilization between the carbonyl group and the aromatic system. A bulky ortho-substituent can force the ester group to twist out of this plane.[13][14] This disruption of resonance makes the carbonyl carbon more electrophilic because it is no longer as effectively stabilized by the ring. In some cases, particularly in reactions like alkaline hydrolysis where the attack of a small, aggressive nucleophile (like OH⁻) is less deterred by the steric bulk, this effect can lead to an unexpected increase in the reaction rate compared to less substituted analogues.[13]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed guides for overcoming challenges in specific, common reaction types.
Guide 1: Alkaline Hydrolysis (Saponification)
The saponification of this compound can be challenging under standard laboratory conditions due to the hindered nature of the ester.
Common Problem: Incomplete or impractically slow hydrolysis using standard conditions (e.g., NaOH or KOH in aqueous methanol at reflux).
Mechanistic Insight: The reaction typically proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism, where the hydroxide ion attacks the acyl (carbonyl) carbon.[6] This initial attack is severely hindered. In extreme cases of steric hindrance, an alternative BAl2 mechanism, involving an SN2 attack on the methyl group, can occur, but this is less common.[15]
Solution Protocol: High-Temperature Hydrolysis
Forcing conditions are often necessary. High-temperature water can act as both the solvent and a reactant, and its properties change significantly under these conditions, enhancing reaction rates.[16]
Protocol 1: High-Temperature Saponification in Dilute Base
-
Warning: This procedure involves high temperatures and pressures and must be conducted in an appropriate, sealed reaction vessel (e.g., a stainless-steel autoclave or a thick-walled, sealed glass tube designed for pressure). Use a blast shield and operate within the pressure limits of your equipment.
-
Reagent Preparation: In a suitable pressure vessel, combine this compound (1.0 eq.), a 2% aqueous potassium hydroxide (KOH) solution (sufficient to fully dissolve/suspend the ester, typically 10-20 mL per gram of ester).
-
Reaction Setup: Seal the vessel securely according to the manufacturer's instructions.
-
Heating: Place the vessel in a heating mantle or oven and heat to 200-250 °C. Maintain this temperature for 30-60 minutes.[16]
-
Cooling: Crucially, allow the vessel to cool completely to room temperature behind a blast shield before attempting to open it. The internal pressure will be very high at elevated temperatures.
-
Workup: Once cooled, open the vessel. Transfer the aqueous solution to a beaker. Acidify the solution carefully with concentrated HCl until the pH is ~1-2. The 2-fluorobenzoic acid product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Guide 2: Overcoming Challenges in C-C Bond Formation
Common Problem: Low or no yield in reactions with organometallic reagents (Grignard, Organolithiums) or in other C-C bond-forming reactions like the Wittig reaction.
Mechanistic Insight: These reactions rely on the formation of a tetrahedral intermediate from the attack of a often-bulky nucleophile. The steric shield of the ortho-fluoro group and the adjacent ester's methyl group presents a formidable barrier.
Solution Workflow: Troubleshooting a Failed Grignard Reaction
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. www1.udel.edu [www1.udel.edu]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Reactions with Methyl 2-fluorobenzoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in reactions involving Methyl 2-fluorobenzoate. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to ensure the success and efficiency of your catalytic processes. We understand that catalyst performance is paramount in pharmaceutical synthesis, where efficiency, purity, and reproducibility are non-negotiable.[1][2] This resource is structured to help you diagnose, resolve, and prevent common issues related to catalyst deactivation, ensuring your reactions proceed smoothly and your project timelines are met.
Part 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you might be facing in the lab.
Issue 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is stalling or showing low conversion.
Q1: What are the most likely causes for my palladium-catalyzed cross-coupling reaction to fail when using this compound?
A1: When a cross-coupling reaction with this compound underperforms, several factors related to catalyst deactivation could be at play. The C-F bond is the strongest carbon-halogen bond, making its activation a challenging step.[3] Deactivation can stem from issues with the catalyst itself, the reaction conditions, or the presence of impurities.
-
Catalyst Poisoning: This is a primary concern. Certain chemical species can irreversibly bind to the active sites of your catalyst, rendering it inactive.[4][5] Common poisons include sulfur compounds, excess cyanide, and even halide ions that can form stable, inactive complexes with the palladium center.[4][6]
-
Formation of Inactive Catalyst Species: The active Pd(0) species can be sensitive. Inefficient generation from a Pd(II) precatalyst or oxidation by trace oxygen can lead to a lower concentration of the active catalyst. For Buchwald-Hartwig aminations, the formation of off-cycle, inactive palladium complexes can also be an issue.[7]
-
Ligand Degradation: The phosphine ligands crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle can degrade, especially at high temperatures or in the presence of certain reagents.
-
Poor Solubility: Inadequate solubility of reagents, especially inorganic bases, can lead to poor reaction kinetics and incomplete conversion.[7][8]
Q2: How can I diagnose the specific cause of catalyst deactivation in my reaction?
A2: A systematic approach to diagnosis is key. The following workflow can help you pinpoint the root cause of the problem.
Caption: A stepwise approach to troubleshooting catalyst deactivation.
Q3: I suspect fluoride is poisoning my catalyst. How can this happen and what can I do about it?
A3: While the C-F bond is strong, once activated, the resulting fluoride anion can interact with the palladium center. This can lead to the formation of stable palladium-fluoride complexes that are less catalytically active.
-
Mechanism of Fluoride Inhibition: After oxidative addition of the C-F bond to the Pd(0) center, a Pd(II)-F species is formed.[9] While this is a necessary intermediate, accumulation of fluoride ions in the reaction mixture can lead to the formation of unreactive palladium fluoride complexes, effectively taking the catalyst out of the active cycle. High concentrations of fluoride can be detrimental.[10]
-
Mitigation Strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can promote reductive elimination and prevent the accumulation of inhibitory Pd(II) species.[9]
-
Additives: In some cases, the use of additives that can sequester fluoride ions may be beneficial, though this requires careful screening to avoid interference with the desired reaction.
-
Reaction Conditions: Optimizing the reaction temperature and concentration can help to favor the desired catalytic turnover over the formation of stable, inactive complexes.
-
Issue 2: I'm observing significant catalyst leaching, leading to product contamination and loss of activity upon recycling.
Q4: What causes my heterogeneous palladium catalyst (e.g., Pd/C) to leach into the reaction mixture?
A4: Palladium leaching from solid supports is a common issue in cross-coupling reactions.[11][12] It is now widely accepted that for many reactions catalyzed by supported palladium, the active catalytic species are soluble palladium complexes that have leached from the support.[11][13]
-
Oxidative Leaching: The oxidative addition of the aryl fluoride to the Pd(0) on the support can lead to the formation of a soluble Pd(II) species, which then enters the homogeneous catalytic cycle.[11]
-
Role of Reagents: The base, solvent, and ligands can all influence the rate and extent of palladium leaching. For instance, some bases can react with the support or the palladium itself, promoting dissolution.[11]
Q5: How can I minimize palladium leaching and ensure my product meets the stringent purity requirements for pharmaceuticals?
A5: Minimizing palladium contamination is critical in pharmaceutical manufacturing, with strict limits on residual metals in the final active pharmaceutical ingredient (API).[1][14]
-
Catalyst Selection: Choose a catalyst with a support and palladium formulation designed for low leaching. The interaction between the metal and the support is crucial for stability.[1]
-
Reaction Conditions: Milder reaction conditions (lower temperatures) can sometimes reduce leaching.
-
Post-Reaction Scavenging: The most effective approach is often to remove residual palladium after the reaction is complete.
-
Adsorbents: Various scavengers, such as silica-based materials with thiol or amine functionalities, can effectively bind to and remove dissolved palladium.[15]
-
Organic Solvent Nanofiltration (OSN): This technique shows great promise for separating homogeneous catalysts from the product stream, allowing for catalyst reuse.[16]
-
| Palladium Removal Technique | Advantages | Disadvantages | Typical Efficiency |
| Adsorption (Scavengers) | High efficiency, applicable to various solvents. | Cost of scavenger, potential for product loss on the solid support. | Can reduce Pd levels to < 5 ppm.[1] |
| Organic Solvent Nanofiltration (OSN) | Allows for catalyst and ligand reuse, sustainable.[16] | Requires specialized equipment, membrane compatibility can be an issue. | High recovery of catalyst with >90% conversion on reuse.[16] |
| Crystallization | Can be integrated into the product isolation step. | Pd may co-crystallize with the product, requiring further purification. | Variable, depends on the system. |
Part 2: Frequently Asked Questions (FAQs)
Q6: Can the methyl ester group on this compound contribute to catalyst deactivation?
A6: Yes, the methyl ester group can influence the reaction in several ways. While generally considered a stable functional group, under certain cross-coupling conditions, particularly with strong bases or high temperatures, it can potentially undergo side reactions. For instance, hydrolysis of the ester to the corresponding carboxylic acid can occur, and the resulting carboxylate could interact with the catalyst. However, in most well-optimized cross-coupling reactions, the ester is tolerant. The primary challenge with this substrate remains the activation of the C-F bond.[17][18]
Q7: Are there specific types of catalysts that are more robust for reactions with this compound?
A7: For cross-coupling reactions, modern palladium precatalysts, especially those incorporating bulky and electron-rich biarylphosphine ligands (e.g., Buchwald or Fu ligands), are often more effective.[19] These ligands promote the challenging oxidative addition of the C-F bond and facilitate the reductive elimination step, which can help to prevent the accumulation of deactivating intermediates.[9] For hydrogenation reactions, rhodium-based catalysts can be effective for arene hydrogenation, but the conditions must be carefully controlled to avoid unwanted side reactions.[20]
Q8: What are the best practices for handling and storing catalysts to prevent deactivation before use?
A8: Proper handling and storage are crucial for maintaining catalyst activity.
-
Inert Atmosphere: Many catalysts, particularly those containing Pd(0) or air-sensitive ligands, should be stored and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture Control: Store catalysts in a desiccator or glovebox to protect them from moisture, which can lead to hydrolysis or the formation of inactive species.
-
Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination with potential catalyst poisons.
Q9: Is it possible to regenerate a deactivated catalyst used in a reaction with this compound?
A9: Catalyst regeneration is possible but depends on the deactivation mechanism.
-
Coking/Fouling: If the catalyst is deactivated by the deposition of organic residues, a carefully controlled calcination (heating in air or oxygen) followed by reduction can sometimes restore activity.
-
Poisoning: Deactivation by strongly chemisorbed poisons is often irreversible.[4][21] However, in some cases, washing with specific reagents may remove the poison. For example, a patent describes a method for regenerating a palladium/carbon catalyst by washing with deionized water and methanol, followed by chemical reduction.[22]
-
Sintering: If the metal particles have agglomerated (sintered) due to high temperatures, regeneration is very difficult and often not economically viable.
The decision to regenerate a catalyst depends on its value and the cost and complexity of the regeneration process.[23][24]
Caption: Common pathways leading to catalyst deactivation.
References
- 1. greenering.org [greenering.org]
- 2. mdpi.com [mdpi.com]
- 3. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes [organic-chemistry.org]
- 21. youtube.com [youtube.com]
- 22. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 23. studysmarter.co.uk [studysmarter.co.uk]
- 24. Choosing a Catalyst Manufacturer: Factors to Consider [catalysts.com]
Technical Support Center: Monitoring Methyl 2-fluorobenzoate Reactions by TLC
Welcome to the technical support center for monitoring reactions involving Methyl 2-fluorobenzoate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. As Senior Application Scientists, we have compiled this resource based on established principles and extensive field experience to ensure your experimental success.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the TLC analysis of reactions involving this compound and its common precursors or products, such as 2-fluorobenzoic acid.
Q1: What is a good starting mobile phase for separating this compound from 2-fluorobenzoic acid?
A good starting point for separating an aromatic ester like this compound from its corresponding carboxylic acid is a mixture of a non-polar and a moderately polar solvent. We recommend a 4:1 mixture of hexanes and ethyl acetate.[1][2] The less polar ester will travel further up the plate (higher Rf), while the more polar carboxylic acid will remain closer to the baseline (lower Rf). You can adjust the ratio to achieve optimal separation, where the Rf of the limiting reactant is around 0.3-0.4.[3]
Q2: My spots are not visible under the UV lamp. What should I do?
While both this compound and 2-fluorobenzoic acid are aromatic and should be UV-active, several factors can lead to invisible spots.[4]
-
Concentration: Your sample may be too dilute. Try concentrating the sample or spotting the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[4][5]
-
Volatility: The compound may have evaporated from the plate.[4]
-
UV Quenching: Not all UV-active compounds quench the fluorescence of the TLC plate's indicator. In this case, you will need to use a chemical stain for visualization.[4][6]
Q3: Which chemical stain is best for visualizing both the ester and the carboxylic acid?
A potassium permanganate (KMnO4) stain is a good general-purpose choice as it reacts with any oxidizable functional group.[7] Both the ester and the carboxylic acid should become visible as yellow-brown spots on a purple background.[8] Another option is an anisaldehyde stain, which can produce different colored spots for different functional groups upon heating, aiding in identification.[9][10] Iodine vapor is also a simple and often effective method for visualizing aromatic compounds.[11]
Q4: My spots are streaking. What is the cause and how can I fix it?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate.[1][5] Dilute your sample and re-spot.
-
Highly Polar Compound: 2-fluorobenzoic acid is quite polar and can interact strongly with the silica gel, leading to streaking. Adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can suppress the ionization of the carboxylic acid and result in more compact spots.[1][4]
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized before spotting.
Q5: How can I confirm the identity of the spots on my TLC plate?
The best way to confirm the identity of your spots is to use a "co-spot."[3] This involves spotting your starting material, your reaction mixture, and a combination of both in the same lane on the TLC plate. If a spot in your reaction mixture corresponds to the starting material, it will appear as a single, merged spot in the co-spot lane.[3]
Experimental Workflow for TLC Monitoring
The following diagram outlines the standard workflow for monitoring the progress of a reaction involving this compound by TLC.
Caption: Workflow for TLC monitoring of a chemical reaction.
Detailed Protocol: TLC Monitoring of 2-fluorobenzoic Acid Esterification
This protocol provides a step-by-step guide for monitoring the conversion of 2-fluorobenzoic acid to this compound.
Materials:
-
Silica gel TLC plates with fluorescent indicator (e.g., F254)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Forceps
-
UV lamp (254 nm)
-
Heat gun
-
Mobile Phase: 4:1 Hexanes:Ethyl Acetate (+ 0.5% acetic acid, optional)
-
Staining Solution: Potassium Permanganate (KMnO4) stain
-
Reaction mixture, starting material (2-fluorobenzoic acid), and product standard (this compound, if available)
Procedure:
-
Chamber Preparation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, wetting it with the solvent to saturate the chamber atmosphere.[12] Close the lid and let it equilibrate for 5-10 minutes.
-
Sample Preparation:
-
Dissolve a small amount of the starting material (2-fluorobenzoic acid) in a volatile solvent (e.g., ethyl acetate) to create a reference solution.
-
At desired time points, withdraw a small aliquot (a few drops) of the reaction mixture. If the reaction contains solids or is in a high-boiling solvent, perform a mini-workup by diluting with ethyl acetate, washing with a small amount of water, and using the organic layer for TLC.[13][14]
-
-
Spotting the Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).[3]
-
Using a capillary tube, apply a small spot of the SM solution to the SM and C lanes.
-
Using a fresh capillary tube, spot the reaction mixture onto the C and RM lanes. Ensure spots are small and do not spread.[15]
-
-
Development:
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[6]
-
For further visualization, dip the plate into a jar containing KMnO4 stain, then gently heat with a heat gun until spots appear.
-
Measure the distance traveled by each spot and the solvent front to calculate the Rf value for each component.
-
Monitor the disappearance of the starting material spot and the appearance of the product spot over time. The reaction is complete when the starting material spot is no longer visible in the RM lane.[2]
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are at the baseline (Low Rf) | The mobile phase is not polar enough.[4] | Increase the proportion of the polar solvent (e.g., change from 4:1 to 2:1 hexanes:ethyl acetate).[9] |
| Spots are at the solvent front (High Rf) | The mobile phase is too polar.[4] | Decrease the proportion of the polar solvent (e.g., change from 4:1 to 9:1 hexanes:ethyl acetate). |
| Reactant and product spots are not separated | The polarity of the reactant and product are very similar in the chosen solvent system. | Try a different solvent system. For example, substitute ethyl acetate with diethyl ether or add a small percentage of methanol for more polarity.[1] |
| Uneven or crooked solvent front | The TLC plate was not placed evenly in the chamber, or the chamber was not properly saturated.[5][12][15] | Ensure the plate is placed vertically and the chamber is fully saturated with solvent vapors before development.[12] |
| Unexpected spots appear | Contamination of the TLC plate or sample, or decomposition of the compound on the silica gel plate.[5][9] | Handle the TLC plate only by the edges. To check for decomposition, run a 2D TLC.[9][13] |
Logical Troubleshooting Flow
The following diagram illustrates a decision-making process for troubleshooting common TLC issues.
Caption: A decision tree for troubleshooting TLC results.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. How To [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. TLC stains [reachdevices.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Magic Formulas [chem.rochester.edu]
- 11. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-fluorobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solvent effects on the reactivity of Methyl 2-fluorobenzoate. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your experiments effectively.
Part 1: Foundational Principles & General FAQs
This section addresses the most common questions regarding solvent selection for reactions involving this compound, focusing primarily on Nucleophilic Aromatic Substitution (SNAr).
Question 1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with this compound significantly faster in DMSO compared to a protic solvent like ethanol?
Answer: This is a classic observation and is rooted in how different solvent classes interact with the nucleophile. The rate of an SNAr reaction is highly dependent on the reactivity of the nucleophile.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent for SNAr reactions. They possess large dipole moments, allowing them to dissolve charged species. Crucially, while they effectively solvate cations (like K⁺ or Na⁺), they poorly solvate anions (the nucleophile).[3] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate-determining nucleophilic attack on the aromatic ring.[2]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have O-H or N-H bonds and are capable of hydrogen bonding. They form a "cage" of solvent molecules around the anionic nucleophile through strong hydrogen bonds.[3][4] This solvation shell stabilizes the nucleophile, lowering its ground state energy and thus increasing the activation energy required for it to attack the electrophilic ring. This stabilization significantly reduces the nucleophile's reactivity and slows down the reaction rate.[1][4]
Question 2: I need to run my reaction at a high temperature. What is a suitable high-boiling point solvent, and are there any compatibility issues I should be aware of?
Answer: For high-temperature applications, polar aprotic solvents like Dimethyl Sulfoxide (DMSO, bp 189 °C) and N,N-Dimethylformamide (DMF, bp 153 °C) are common choices. However, you must consider their stability and potential for side reactions.
-
DMSO: Generally very stable and an excellent choice for accelerating SNAr reactions.
-
DMF: Can decompose at high temperatures or under strongly basic/acidic conditions to produce dimethylamine and carbon monoxide. The resulting dimethylamine is nucleophilic and can act as a competing nucleophile in your reaction, leading to unwanted byproducts.
-
Sulfolane (bp 285 °C): An excellent, highly polar, and stable alternative for very high-temperature reactions, though it can be more difficult to remove under vacuum.
Always ensure your chosen solvent is stable under your specific reaction conditions (temperature, base, nucleophile) to avoid unexpected outcomes.
Part 2: Troubleshooting Guide for Specific Reactions
This section provides a question-and-answer-based troubleshooting guide for common issues encountered during specific transformations of this compound.
Nucleophilic Aromatic Substitution (SNAr)
Question 3: My SNAr reaction has stalled, yielding only 10-20% of the product. What are the most likely solvent-related causes?
Answer: A stalled reaction is a common issue. Assuming your reagents are pure, the problem often lies with the solvent environment.
-
Water Contamination: The most frequent culprit. Even small amounts of water in aprotic solvents like DMSO or DMF can hydrate the nucleophile and base, drastically reducing their reactivity.
-
Solution: Use anhydrous grade solvents. If unavailable, dry the solvent using activated molecular sieves (3Å or 4Å) prior to use. Ensure all glassware is oven- or flame-dried.
-
-
Incorrect Solvent Class: As detailed in Q1, using a protic solvent will inherently slow the reaction.
-
Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or NMP.
-
-
Poor Solubility: For the reaction to proceed, the substrate, nucleophile, and base must have adequate solubility.
-
Solution: If a component is poorly soluble, consider a different polar aprotic solvent or a solvent mixture. For example, in some cases, a mixture of toluene and a polar aprotic solvent can be effective.
-
Troubleshooting Workflow: Low SNAr Reaction Yield
References
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-fluorobenzoate and Methyl 4-fluorobenzoate
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency, regioselectivity, and overall success of a synthetic route. Among the vast array of available building blocks, fluorinated aromatic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. This guide provides an in-depth technical comparison of two isomeric fluorinated benzoates: methyl 2-fluorobenzoate and methyl 4-fluorobenzoate. By examining their reactivity through the lens of electronic and steric effects, supported by experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Spectroscopic Properties
A foundational understanding of the intrinsic properties of these isomers is essential before delving into their reactivity.
| Property | This compound | Methyl 4-fluorobenzoate |
| CAS Number | 394-35-4[1] | 403-33-8[2][3] |
| Molecular Formula | C₈H₇FO₂[1] | C₈H₇FO₂[4][5] |
| Molecular Weight | 154.14 g/mol [1] | 154.14 g/mol |
| Boiling Point | 109-110 °C/35 mmHg | 90-92 °C/20 mmHg[2] |
| Density | 1.21 g/mL at 25 °C | 1.192 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.502 | 1.494[2] |
| ¹³C NMR (C=O) | ~165 ppm (Varies with solvent) | ~166 ppm (Varies with solvent) |
| IR (C=O stretch) | ~1720-1730 cm⁻¹ | ~1720-1730 cm⁻¹ |
The Decisive Influence of Fluorine's Position: Electronic and Steric Effects
The differing reactivity of this compound and methyl 4-fluorobenzoate stems from the distinct electronic and steric environments created by the fluorine atom's position on the benzene ring.
Electronic Effects: A Tug-of-War Between Induction and Resonance
Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network. This effect is distance-dependent, being most potent at the ortho position and diminishing with distance.
Simultaneously, the lone pairs on the fluorine atom can participate in resonance (+M effect) , donating electron density into the aromatic pi-system. This electron-donating effect is most pronounced at the ortho and para positions.
-
Methyl 4-fluorobenzoate: In the para isomer, the -I and +M effects are in direct opposition. The electron-withdrawing inductive effect tends to increase the electrophilicity of the carbonyl carbon and the aromatic ring, while the electron-donating resonance effect counteracts this.
-
This compound: For the ortho isomer, the powerful, close-range inductive effect dominates. Furthermore, the "ortho effect" comes into play, where steric hindrance between the fluorine atom and the methyl ester group can force the ester out of the plane of the aromatic ring. This disruption of coplanarity, known as steric inhibition of resonance, can significantly alter the electronic communication between the ester and the ring.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides, particularly those activated by electron-withdrawing groups. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. For an SNAr reaction to occur, the aromatic ring must be rendered sufficiently electron-deficient to be attacked by a nucleophile.
In the context of methyl fluorobenzoates, the ester group (-COOCH₃) is a deactivating group for electrophilic aromatic substitution but is considered an activating group for nucleophilic aromatic substitution, albeit weaker than a nitro group. The fluorine atom itself can act as a leaving group.
-
Methyl 4-fluorobenzoate: The fluorine at the para position is activated by the electron-withdrawing nature of the ester group. The stability of the intermediate Meisenheimer complex is enhanced by delocalization of the negative charge onto the carbonyl oxygen of the ester group.
-
This compound: The reactivity in SNAr is more complex. While the inductive effect of the fluorine at the ortho position makes the ring carbon more electrophilic, steric hindrance from the adjacent ester group can impede the approach of the nucleophile. The relative rates of SNAr for the two isomers will depend on the interplay of these electronic and steric factors, as well as the nature of the attacking nucleophile.
Expected Reactivity Trend: In many cases, the para isomer (methyl 4-fluorobenzoate) is more reactive in SNAr reactions than the ortho isomer. This is because the steric hindrance in the ortho isomer can raise the energy of the transition state for the formation of the Meisenheimer complex, overriding the stronger inductive activation.
Reactivity in Ester Hydrolysis
The hydrolysis of esters, particularly under basic conditions (saponification), is another fundamental reaction where the position of the fluorine substituent plays a crucial role. The reaction proceeds via nucleophilic acyl substitution, with the rate-determining step typically being the attack of the hydroxide ion on the electrophilic carbonyl carbon.
The rate of hydrolysis is sensitive to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon and stabilize the negatively charged tetrahedral intermediate, thus accelerating the reaction.
-
Methyl 4-fluorobenzoate: The net electron-withdrawing effect of the para-fluoro substituent (a combination of -I and +M effects) leads to a modest increase in the rate of hydrolysis compared to unsubstituted methyl benzoate.
-
This compound: The strong inductive effect of the ortho-fluorine atom significantly increases the electrophilicity of the carbonyl carbon. Furthermore, the "ortho effect" plays a significant role. Steric hindrance between the fluorine and the ester group can force the carbonyl group out of the plane of the benzene ring. This steric inhibition of resonance reduces the electron-donating resonance effect from the ring to the carbonyl group, further increasing its electrophilicity and susceptibility to nucleophilic attack. Consequently, this compound is expected to undergo hydrolysis at a significantly faster rate than its para isomer.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are detailed, step-by-step methodologies for comparative kinetic analysis.
Protocol 1: Comparative Kinetic Analysis of SNAr Reactivity
This protocol outlines a method to compare the rates of reaction of this compound and methyl 4-fluorobenzoate with a common nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Methyl 4-fluorobenzoate
-
Piperidine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in anhydrous DMSO.
-
Prepare a 0.1 M stock solution of methyl 4-fluorobenzoate in anhydrous DMSO.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance and the starting materials have minimal absorbance (this will need to be determined by running full spectra of starting materials and a sample of the completed reaction mixture).
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 50 °C).
-
In a quartz cuvette, place a known volume of anhydrous DMSO.
-
Add a small, precise volume of the methyl fluorobenzoate stock solution to achieve a final concentration of approximately 1 mM.
-
Initiate the reaction by adding a precise volume of the piperidine stock solution to achieve a final concentration of approximately 100 mM (a pseudo-first-order condition).
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of piperidine.
-
Repeat the experiment for the other isomer under identical conditions.
-
Protocol 2: Comparative Kinetic Analysis of Alkaline Hydrolysis
This protocol describes a method for comparing the rates of base-catalyzed hydrolysis of the two isomers using titration.
Materials:
-
This compound
-
Methyl 4-fluorobenzoate
-
0.1 M Sodium Hydroxide (NaOH) solution (standardized)
-
Ethanol
-
0.1 M Hydrochloric Acid (HCl) solution (standardized)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Conical flasks
-
Burette and pipettes
Procedure:
-
Reaction Setup:
-
In separate conical flasks, prepare reaction mixtures by adding a known amount of this compound and methyl 4-fluorobenzoate to a known volume of an ethanol-water solvent mixture.
-
In a separate flask, place a known volume of the standardized 0.1 M NaOH solution.
-
Place all flasks in a constant temperature water bath (e.g., 25 °C) and allow them to reach thermal equilibrium.
-
-
Initiation and Quenching:
-
To start the reaction, add a known volume of the pre-heated NaOH solution to the ester solution. Start a timer immediately.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of the standardized 0.1 M HCl solution.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
Assuming pseudo-first-order kinetics (if the concentration of the ester is much lower than NaOH) or second-order kinetics, plot the appropriate concentration term versus time to determine the rate constant.
-
For second-order kinetics, a plot of 1/[Ester] versus time will yield a straight line with a slope equal to the rate constant.
-
Repeat for the other isomer under identical conditions.
-
Conclusion
The reactivity of this compound and methyl 4-fluorobenzoate is a clear illustration of how the subtle placement of a substituent can have profound consequences on chemical behavior. For nucleophilic aromatic substitution, the para isomer is generally more reactive due to a favorable combination of electronic activation and lower steric hindrance. Conversely, in base-catalyzed hydrolysis, the ortho isomer exhibits significantly enhanced reactivity, a phenomenon attributed to the powerful inductive effect of the proximate fluorine atom and the steric inhibition of resonance, collectively known as the "ortho effect."
For the practicing chemist, a thorough understanding of these principles is not merely academic; it is a practical tool for predicting reaction outcomes, optimizing reaction conditions, and designing more efficient and selective synthetic routes. The choice between these two isomers should, therefore, be a deliberate one, guided by the specific transformation desired and a deep appreciation for the intricate interplay of steric and electronic effects.
References
comparison of fluorobenzoate isomers in cross-coupling reactions
An In-Depth Guide to the Comparative Reactivity of Fluorobenzoate Isomers in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] These transformations, including the Nobel Prize-winning Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools in the pharmaceutical, agrochemical, and materials science industries.[2][3][4]
Fluorinated organic molecules are of particular interest due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, lipophilicity, and binding affinity. Consequently, fluorobenzoates are common building blocks in drug discovery. However, the reactivity of these substrates in cross-coupling reactions is not uniform and is profoundly influenced by the positional isomerism of the fluorine and benzoate substituents.
This guide provides a comparative analysis of ortho-, meta-, and para-fluorobenzoate isomers in key cross-coupling reactions. We will delve into the mechanistic principles governing their reactivity, supported by experimental insights, to provide researchers, scientists, and drug development professionals with a predictive framework for reaction design and optimization.
Core Principles: The Interplay of Electronic and Steric Effects
The differential reactivity of fluorobenzoate isomers is primarily dictated by a combination of electronic and steric effects.
-
Electronic Effects : The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, while also possessing a weak electron-donating resonance effect (+M) via its lone pairs. The net electronic influence on the aromatic ring is deactivating. The position of the fluorine relative to the reaction site determines its impact on the key steps of the catalytic cycle, such as oxidative addition.[5][6] For instance, in reactions involving C-F bond activation, the presence of strong electron-withdrawing groups can facilitate the cleavage of the otherwise inert C-F bond.[7][8]
-
Steric Effects : Steric hindrance refers to the spatial bulk of substituents near a reaction center, which can impede the approach of reagents. This is most pronounced in the ortho-isomer, a phenomenon often termed the "ortho effect."[9] The proximity of the fluorine atom to the reaction site can physically block the large, ligand-bearing palladium catalyst, dramatically slowing down or inhibiting the reaction.[10]
Below is a depiction of the three isomers of methyl fluorobenzoate, highlighting the structural differences that underpin their varied reactivity.
Comparative Reactivity in Major Cross-Coupling Reactions
Across various palladium-catalyzed reactions, a general reactivity trend emerges for halo-substituted benzoates: para > meta >> ortho . This trend is a direct consequence of the principles outlined above.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron species, is highly sensitive to the substrate's structure.[2]
-
para-Fluorobenzoate : This isomer is typically the most reactive. The fluorine's electron-withdrawing effect can facilitate the oxidative addition step without imposing steric hindrance, leading to high yields under standard conditions.
-
meta-Fluorobenzoate : Reactivity is generally good, often comparable to the para-isomer. The electronic influence is still present, and the lack of significant steric hindrance allows for efficient catalysis.
-
ortho-Fluorobenzoate : This isomer is by far the most challenging substrate. The profound steric hindrance from the ortho-fluoro group severely impedes the approach of the palladium catalyst to the C-X bond (where X is typically Br or I).[11] Achieving successful coupling often requires specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), higher catalyst loadings, and elevated temperatures to overcome the high activation energy barrier.[12]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[3] The steric demands of both the catalyst and the amine nucleophile make this reaction particularly susceptible to the ortho effect.
-
para- and meta-Fluorobenzoates : These isomers generally couple efficiently with a wide range of primary and secondary amines using modern catalyst systems. The choice of base and ligand is crucial but less constrained than with the ortho-isomer.[13][14]
-
ortho-Fluorobenzoate : Coupling is extremely difficult. The steric clash between the ortho-substituent, the incoming amine, and the bulky phosphine ligand on the palladium center creates a highly congested transition state.[15] Success is often limited to less hindered primary amines and requires meticulously optimized conditions with highly active, sterically demanding ligands designed specifically for challenging substrates.
Sonogashira Coupling
The Sonogashira reaction couples an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond.[4] While typically performed on aryl iodides and bromides, direct coupling of fluoroarenes is possible, though it requires specific activating conditions.[16]
-
para- and meta-Fluorobenzoates : When using brominated or iodinated analogs, these isomers react readily. Direct C-F bond activation for Sonogashira coupling has been reported for electron-deficient fluoroarenes, often requiring a strong base like LiHMDS to promote the reaction.[7]
-
ortho-Fluorobenzoate : The steric hindrance at the ortho position presents a major obstacle, significantly reducing reaction rates and yields. The linear geometry of the incoming copper-acetylide species may slightly lessen the steric demand compared to the Suzuki or Buchwald-Hartwig reactions, but it remains a formidable synthetic challenge.
Quantitative Data Summary
While direct, side-by-side comparisons under identical conditions are scarce in the literature, a qualitative and semi-quantitative summary can be constructed based on established principles and reported examples.
| Isomer | Reaction Type | Relative Reactivity | Key Challenges & Considerations |
| para-Fluorobenzoate | Suzuki, Buchwald-Hartwig, Sonogashira | High | Generally robust; standard conditions are often sufficient. |
| meta-Fluorobenzoate | Suzuki, Buchwald-Hartwig, Sonogashira | High to Medium | Good reactivity, sometimes slightly lower than para depending on the specific reaction. |
| ortho-Fluorobenzoate | Suzuki, Buchwald-Hartwig, Sonogashira | Very Low | Severe steric hindrance. Requires specialized bulky ligands, higher temperatures, and longer reaction times. Prone to low yields and catalyst deactivation.[11][12] |
Mechanistic Insights: A Deeper Look at the Catalytic Cycle
The differences in reactivity can be understood by examining the key steps of the generalized palladium cross-coupling catalytic cycle.
-
Oxidative Addition : This is often the rate-determining step. The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. For aryl bromides and iodides, this step is generally facile. For the highly stable C-F bond, this step is extremely challenging and represents the primary barrier to using non-activated fluoroarenes.[17]
-
Transmetalation (Suzuki) / Amine Coordination (Buchwald-Hartwig) : The nucleophilic partner displaces the halide on the palladium center. Steric hindrance on the aryl group (i.e., an ortho-substituent) can slow this step by preventing the palladium complex from adopting the necessary geometry.
-
Reductive Elimination : The final step where the new C-C or C-N bond is formed, regenerating the Pd(0) catalyst. Severe steric crowding between the two coupling partners on the palladium center can inhibit this step. This is particularly problematic for ortho-substituted biaryls.
The "ortho effect" of the fluorine atom in ortho-fluorobenzoate impacts both the transmetalation and reductive elimination steps by creating a sterically congested environment around the metal center.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is essential, especially for challenging substrates like ortho-fluorobenzoates.
Step-by-Step Methodology:
-
Reaction Setup : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., bromo-fluorobenzoate, 1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), the base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1–5 mol%), and the phosphine ligand (2–10 mol%).
-
Inert Atmosphere : Seal the vessel and subject it to several cycles of evacuation and backfilling with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition : Add the appropriate degassed solvent(s) (e.g., toluene, dioxane, DMF, often with water) via syringe.
-
Reaction : Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by periodically analyzing aliquots using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue using flash column chromatography on silica gel to isolate the desired product.
-
Characterization : Confirm the structure and purity of the final compound using spectroscopic methods (e.g., NMR, MS).
Conclusion
The positional isomerism of fluorobenzoates has a profound and predictable impact on their reactivity in palladium-catalyzed cross-coupling reactions. The general trend of para > meta >> ortho is consistently observed and is rooted in the fundamental principles of organic chemistry. While para- and meta-isomers are generally reliable substrates, the steric hindrance presented by the ortho-isomer makes it a significantly more challenging coupling partner.
For the synthetic chemist, this understanding is crucial. The selection of an isomer has direct consequences for reaction design, dictating the need for specialized catalysts, harsher conditions, and more rigorous optimization. As ligand design and mechanistic understanding continue to advance, the scope of what is possible with sterically hindered substrates will undoubtedly expand, further empowering the synthesis of complex fluorinated molecules for pharmaceutical and materials applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Differences of Ortho-, Meta-, and Para-Fluorobenzoates
Introduction
In the realms of pharmaceutical design, materials science, and synthetic chemistry, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical determinant of a substance's function, efficacy, and safety. The ortho-, meta-, and para- isomers of fluorobenzoic acid (or their corresponding benzoate forms) are prime examples. Though they share the same molecular formula, the spatial arrangement of the fluorine and carboxylate groups on the benzene ring imparts distinct electronic and steric properties. These differences manifest as unique spectroscopic signatures. This guide provides an in-depth comparison of these isomers using nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and ultraviolet-visible (UV-Vis) spectroscopy, offering researchers the data and protocols to confidently distinguish between them.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the substitution pattern with high confidence.
Causality of NMR Differences
The primary factors driving the spectroscopic differences in NMR are:
-
Molecular Symmetry: The symmetry of the molecule dictates the number of chemically equivalent nuclei. The highly symmetric para isomer has fewer unique nuclei than the asymmetric ortho and meta isomers.
-
Electronic Effects: The electronegative fluorine atom and the electron-withdrawing carboxylate group influence the electron density around adjacent nuclei. This shielding or deshielding effect alters the chemical shift (δ) of each nucleus. The magnitude of this effect is distance-dependent, varying significantly between the ortho, meta, and para positions.
-
Spin-Spin Coupling: The interaction between the spins of neighboring nuclei (e.g., ¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F) causes signals to split into multiplets. The coupling constants (J) are highly dependent on the number and type of bonds separating the nuclei, providing clear structural information.
¹³C NMR: The Symmetry Litmus Test
¹³C NMR provides the most straightforward initial differentiation based on the number of unique carbon signals in the aromatic region.
-
ortho-Fluorobenzoate: Lacks any plane of symmetry that makes ring carbons equivalent. Therefore, it will display six distinct signals for the aromatic carbons plus one for the carboxylate carbon.
-
meta-Fluorobenzoate: Also lacks a plane of symmetry and will similarly show six aromatic carbon signals and one carboxylate signal.
-
para-Fluorobenzoate: Possesses a C₂ axis of symmetry. This symmetry renders pairs of carbons chemically equivalent (C2/C6 and C3/C5), resulting in only four total signals: one each for the carboxylate carbon, the carbon bearing the fluorine (C4), the carbon bearing the carboxylate (C1), and a single signal for the remaining four aromatic carbons (C2/C3/C5/C6).[1]
The clear difference in the number of signals makes the identification of the para isomer unequivocal. Differentiating between ortho and meta requires a closer look at chemical shifts and C-F coupling constants, which are influenced by the proximity of the fluorine atom.
Table 1: Comparative ¹³C NMR Data for Fluorobenzoic Acid Isomers
| Isomer | Carboxylate C (δ, ppm) | Aromatic C (δ, ppm) |
|---|---|---|
| ortho | ~166.5 | ~161 (d), 135 (d), 132 (d), 124 (d), 117 (d), 117 (d) |
| meta | ~166.0 | ~162 (d), 134, 130 (d), 125 (d), 120 (d), 116 (d) |
| para | ~166.7 | 165 (d), 132 (d), 128 (s), 116 (d) |
Note: Data synthesized from various sources.[2][3][4] Chemical shifts are approximate and solvent-dependent. 'd' indicates a doublet due to C-F coupling.
¹H NMR: Decoding the Splitting Patterns
The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum provides a rich tapestry of information based on proton-proton and proton-fluorine couplings.
-
ortho-Fluorobenzoate: Exhibits four distinct aromatic proton signals, each integrating to 1H. The pattern is complex due to ³JHH (ortho), ⁴JHH (meta), and ³JHF, ⁴JHF, and ⁵JHF couplings. The result is typically four complex multiplets.
-
meta-Fluorobenzoate: Also shows four distinct 1H signals. A key feature is often a proton (at C2, between the substituents) that appears as a broad singlet or a narrow triplet, as it lacks a strong ortho coupling to another proton. The other protons will appear as complex multiplets.
-
para-Fluorobenzoate: Due to symmetry, there are only two unique proton environments. The spectrum is much simpler and characteristically appears as two multiplets, often resembling two doublets of doublets (an AA'BB' system), each integrating to 2H.[2]
¹⁹F NMR: The Most Sensitive Probe
¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a superb tool for this analysis. The fluorine nucleus has a 100% natural abundance and a high gyromagnetic ratio.
-
Chemical Shift: The position of the fluorine atom relative to the electron-withdrawing carboxylate group results in distinct chemical shifts for each isomer. The chemical shift difference between the free and bound forms decreases in the order of o-, m-, and p-fluorobenzoates.[5]
-
ortho-Fluorobenzoate: The fluorine is in close proximity to the carboxylate group, leading to a specific chemical shift.
-
meta-Fluorobenzoate: The fluorine is further removed, resulting in a different electronic environment and a distinct chemical shift compared to the ortho isomer.
-
para-Fluorobenzoate: The fluorine is electronically influenced by the carboxylate group through the aromatic system, giving it a unique chemical shift.
Table 2: Comparative ¹⁹F NMR Data for Free Fluorobenzoate Isomers
| Isomer | ¹⁹F Chemical Shift (δ, ppm) |
|---|---|
| ortho | ~ 6.0 |
| meta | ~ 8.2 |
| para | ~ 11.9 |
Note: Chemical shifts referenced to 20 mM NaF.[2][5] Values are from a study in aqueous solution and can vary with solvent and pH.
Section 2: Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution pattern on the benzene ring gives rise to highly characteristic absorption bands, particularly in the "fingerprint region" of the IR spectrum.
Causality of Vibrational Differences
The key differentiators in vibrational spectra are:
-
Out-of-Plane (oop) Bending: The C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region are exceptionally sensitive to the substitution pattern of the benzene ring.[6]
-
Overtone/Combination Bands: Weak bands in the 2000-1667 cm⁻¹ region, resulting from overtones and combinations of fundamental vibrations, produce patterns that are also characteristic of the substitution pattern.[5][6]
-
Symmetry and Dipole Moment: IR activity requires a change in the molecule's dipole moment during a vibration, while Raman activity requires a change in polarizability. The different symmetries of the isomers affect which vibrational modes are active in each technique.
Table 3: Characteristic Infrared Absorption Bands for Isomer Identification
| Isomer | C-H Out-of-Plane (oop) Bending (cm⁻¹) | Ring Bending (cm⁻¹) | Overtone Pattern (2000-1667 cm⁻¹) |
|---|---|---|---|
| ortho | One strong band: 770-735 cm⁻¹ | Absent | Distinctive multi-peak pattern |
| meta | Two bands: 810-750 cm⁻¹ and 725-680 cm⁻¹ | Present: ~690 cm⁻¹ | Distinctive multi-peak pattern |
| para | One strong band: 860-790 cm⁻¹ | Absent | Simpler, often two-peak pattern |
Note: Data synthesized from general principles of IR spectroscopy for disubstituted benzenes.[1][5][6][7]
Raman spectroscopy complements IR data. While IR is strong for polar bonds like C=O, Raman is often more sensitive to the symmetric vibrations of the aromatic ring backbone.[8][9] The frequencies of the C=C ring stretching vibrations (around 1600 cm⁻¹) can show subtle shifts depending on the isomer, with the perturbation of the aromatic system increasing in the order para < meta ≤ ortho.[10]
Section 3: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the aromatic ring.
Causality of UV-Vis Differences
The position of the fluorine and carboxylate groups alters the electronic distribution and the energy levels of the molecular orbitals. This leads to shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε). While subtle, these differences can be diagnostic. Studies on similar molecules, like (trifluoromethyl)benzoic acid, have shown that the isomers are characterized by different absorption spectra in the 190-300 nm range.[11]
-
The carboxylate and fluorine substituents act as auxochromes, modifying the absorption characteristics of the benzene chromophore.
-
The relative positions of these groups determine the extent of their electronic interaction (inductive vs. resonance effects), which in turn affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This directly influences the λmax.
While specific λmax values for fluorobenzoates can be difficult to find consistently across the literature, the general trend is that the electronic perturbation caused by the substituents will lead to small but measurable differences in their UV-Vis spectra.
Section 4: Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
This protocol provides a general framework for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh the fluorobenzoate sample. Use approximately 5-10 mg for ¹H or ¹⁹F NMR and 20-50 mg for ¹³C NMR.
-
Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to a vial containing the sample.
-
Add an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Ensure the sample is fully dissolved, using a vortex mixer if necessary. Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).
-
Load a standard set of acquisition parameters. Key parameters include spectral width, number of scans, and relaxation delay. For ¹³C, a longer relaxation delay (e.g., 2-5 s) may be needed for accurate integration of quaternary carbons.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the solvent signal or the internal standard.
-
Integrate the signals to determine the relative ratios of the nuclei.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. spectra-analysis.com [spectra-analysis.com]
- 6. IR Spectrum: Aromatics [quimicaorganica.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianjournalofphysics.com [asianjournalofphysics.com]
- 11. researchgate.net [researchgate.net]
comparing yields of different Methyl 2-fluorobenzoate synthesis routes
An Objective Guide to the Synthesis of Methyl 2-fluorobenzoate: A Comparative Analysis of Yields and Methodologies
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of fluorinated building blocks is a critical step in the creation of novel chemical entities. This compound is a key intermediate, utilized in the production of pharmaceuticals, agrochemicals, and high-performance materials.[1] The strategic placement of the fluorine atom on the aromatic ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[2][3]
This guide provides a comprehensive comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's yield, scalability, and practical considerations to inform your synthetic strategy.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly categorized into two approaches:
-
Esterification of a Pre-fluorinated Precursor: This is often the most direct route, starting with 2-fluorobenzoic acid. Its efficiency is largely dependent on the availability and cost of the starting acid.
-
Introduction of Fluorine onto an Aromatic Core: These methods involve forming the C-F bond at a key step. Classic examples include the Balz-Schiemann reaction and the Halex (halogen exchange) reaction. More contemporary methods leverage transition-metal catalysis for direct C-H fluorination.
We will now examine these routes in detail.
Route 1: Direct Esterification of 2-Fluorobenzoic Acid
This is arguably the most straightforward and common laboratory-scale synthesis, predicated on the commercial availability of 2-fluorobenzoic acid. The reaction involves the condensation of the carboxylic acid with methanol, typically under acidic conditions.
Reaction Principle & Causality
The mechanism is a classic Fischer-Speier esterification. An acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon significantly more electrophilic. This heightened electrophilicity allows for the nucleophilic attack by methanol. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. The choice of a strong acid catalyst is crucial to accelerate the reaction, which is otherwise a slow equilibrium process. Thionyl chloride (SOCl₂) can also be used, which proceeds via an acyl chloride intermediate, often leading to higher yields and faster reaction times under milder conditions.[4]
Experimental Protocol (Acid-Catalyzed)
-
To a solution of 2-fluorobenzoic acid (1.0 eq.) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq.) while cooling in an ice bath.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify by vacuum distillation or column chromatography if necessary.
Performance Analysis
This method is highly reliable and generally provides high yields, often exceeding 90%.[4][5] It is technically simple, uses common laboratory reagents, and is easily scalable. The primary drawback is the reliance on the cost and availability of the 2-fluorobenzoic acid starting material.
Route 2: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a pathway from an aromatic amine to an aryl fluoride.[6][7] For this synthesis, the starting material would be Methyl 2-aminobenzoate (methyl anthranilate).
Reaction Principle & Causality
This multi-step process begins with the diazotization of the primary amine using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or HBF₄) at low temperatures (0-5°C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. The diazonium cation is then precipitated as its tetrafluoroborate salt ([ArN₂]⁺BF₄⁻). In the final, key step, this isolated salt is heated (thermally decomposed). The BF₄⁻ anion serves as the fluoride source, releasing F⁻ to displace the N₂ gas, a highly favorable leaving group, forming the aryl fluoride, nitrogen gas, and boron trifluoride (BF₃).[8]
Experimental Protocol
-
Diazotization: Dissolve Methyl 2-aminobenzoate (1.0 eq.) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5°C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq.) dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes.
-
Isolation: The diazonium tetrafluoroborate salt will precipitate. Collect the solid by filtration, wash with cold water, cold methanol, and finally cold diethyl ether. Dry the salt thoroughly under vacuum. Caution: Dry diazonium salts are shock-sensitive and can be explosive. Handle with extreme care.
-
Decomposition: Place the dry diazonium salt in a flask and heat gently (often in a high-boiling solvent like xylene or neat) until nitrogen evolution ceases. The decomposition temperature can vary but is typically in the range of 100-150°C.
-
The resulting crude product is then purified, commonly by steam distillation followed by extraction and vacuum distillation.
Performance Analysis
The Balz-Schiemann reaction is a robust and widely applicable method. However, its yields can be variable, often ranging from 60-90%, and are highly substrate-dependent.[6][9] The primary concerns are safety and waste. The isolation of potentially explosive diazonium salts is a significant hazard, and the reaction generates stoichiometric amounts of boron trifluoride, a toxic and corrosive gas.[10] While modifications using ionic liquids have been developed to improve safety and efficiency, the inherent risks and waste profile make it less desirable for large-scale industrial production compared to other methods.[7][9]
Route 3: Halogen Exchange (Halex) Reaction
The Halex reaction is a nucleophilic aromatic substitution (SₙAr) process used extensively in industry to produce fluoroaromatics.[11] This route would typically start from the more readily available Methyl 2-chlorobenzoate.
Reaction Principle & Causality
For an SₙAr reaction to proceed, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (in this case, the chloro group). The ester group (-CO₂Me) is only moderately deactivating, making the unactivated Methyl 2-chlorobenzoate a challenging substrate for this reaction. Consequently, harsh reaction conditions are required. The reaction is typically performed at high temperatures (170-250°C) in a polar aprotic solvent like DMSO or sulfolane, using a fluoride source such as spray-dried potassium fluoride (KF).[11][12] The high temperature is necessary to overcome the high activation energy of the reaction. Polar aprotic solvents are crucial as they solvate the potassium cation, leaving a "naked," highly nucleophilic fluoride anion to attack the aromatic ring.
Experimental Protocol
-
Charge a high-pressure reactor with Methyl 2-chlorobenzoate (1.0 eq.), spray-dried potassium fluoride (2.0-3.0 eq.), and a polar aprotic solvent (e.g., sulfolane). A phase-transfer catalyst can sometimes be added to improve yields.[12]
-
Seal the reactor and heat the mixture to 200-240°C for several hours under autogenous pressure.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reactor, and carefully vent.
-
Dilute the reaction mixture with toluene and filter to remove inorganic salts.
-
Wash the organic phase with water to remove the solvent.
-
Purify the crude product by vacuum distillation.
Performance Analysis
The Halex reaction is a workhorse of industrial fluoroaromatic production due to the low cost of KF as a fluorine source. However, it suffers from several drawbacks. The required high temperatures and pressures necessitate specialized equipment. The reaction is often slow, and yields can be moderate, with side reactions being common. For substrates like Methyl 2-chlorobenzoate that lack strong activation, this route is often low-yielding and not practical for laboratory synthesis, though it may be viable under optimized industrial conditions.
Route 4: Modern Catalytic Fluorination
Recent advances in organometallic chemistry have led to the development of catalytic methods for C-F bond formation, including the fluorination of C-H bonds.[13][14] A hypothetical, state-of-the-art approach could involve the directed C-H fluorination of Methyl benzoate.
Reaction Principle & Causality
These reactions often employ a palladium catalyst.[13] The ester group can act as a directing group, forming a cyclometalated Pd(II) intermediate. This intermediate is then oxidized to a high-valent Pd(IV) species by an external oxidant. The fluorine source, which can be either electrophilic (like Selectfluor) or nucleophilic (like AgF), then delivers the fluoride to the palladium center.[14][15] The final C-F bond is formed via reductive elimination from the Pd(IV) center, regenerating the Pd(II) catalyst. These methods offer the potential for high regioselectivity under much milder conditions than traditional methods.
Performance Analysis
Catalytic C-H fluorination is a field of active research and represents the cutting edge of fluorination chemistry.[16] While powerful for late-stage fluorination in complex molecule synthesis, these methods are not yet widely adopted for the bulk synthesis of simple building blocks like this compound. The catalysts can be expensive, ligands may be required, and the oxidants and fluorinating agents (e.g., Selectfluor) are costly compared to KF or HBF₄. Yields are still being optimized, and scalability can be a challenge. As such, this route is more of academic and specialized interest at present rather than a practical, high-yield alternative for this specific target.
Comparative Summary of Synthesis Routes
| Feature | Route 1: Esterification | Route 2: Balz-Schiemann | Route 3: Halex Reaction | Route 4: Catalytic C-H Fluorination |
| Starting Material | 2-Fluorobenzoic Acid | Methyl 2-aminobenzoate | Methyl 2-chlorobenzoate | Methyl benzoate |
| Typical Yield | >90% | 60-90% | Moderate to Low (for this substrate) | Variable (under development) |
| Key Reagents | MeOH, H₂SO₄ (cat.) | NaNO₂, HBF₄ | Spray-dried KF | Pd catalyst, Oxidant, F-source |
| Temperature | 65°C (Reflux) | 0-5°C then 100-150°C | 170-250°C | 25-100°C |
| Scalability | Excellent | Moderate (Safety limits) | Excellent (Industrial) | Poor to Moderate |
| Safety | Standard lab safety | High Risk: Explosive diazonium salts | High pressure/temperature | Catalyst/Reagent toxicity |
| Environmental | Benign | Toxic BF₃ gas waste | High energy, solvent waste | Heavy metal waste |
Conclusion
For the laboratory-scale synthesis of this compound, the Direct Esterification of 2-Fluorobenzoic Acid (Route 1) is unequivocally the superior method. It is high-yielding, operationally simple, safe, and easily scalable, provided the starting material is accessible.
The Balz-Schiemann Reaction (Route 2) serves as a viable, classic alternative if starting from methyl anthranilate is necessary, but extreme caution must be exercised due to the hazardous nature of the diazonium salt intermediate.
The Halex Reaction (Route 3) and Catalytic C-H Fluorination (Route 4) are not recommended for the routine synthesis of this specific compound in a research setting. The former requires conditions that are too harsh for a non-activated substrate, while the latter represents an expensive and still-developing technology better suited for complex, late-stage fluorination challenges. The choice of synthesis route is a critical decision that directly impacts the efficiency, safety, and cost of a research or development program.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Balz-Schiemann Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. US6046358A - Catalysis in halogen exchange reactions - Google Patents [patents.google.com]
- 13. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]
- 14. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for Fluorobenzoate Esterification
Introduction: The Strategic Importance of Fluorobenzoate Esters
Fluorinated aromatic compounds are foundational building blocks in modern chemistry, with fluorobenzoate esters serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. The introduction of a fluorine atom onto the benzene ring dramatically alters the molecule's electronic properties, enhancing metabolic stability, binding affinity, and lipophilicity in drug candidates.
The synthesis of these esters is typically achieved through the Fischer esterification of the corresponding fluorobenzoic acid. This reaction, while fundamental, is an equilibrium-driven process where the choice of catalyst is paramount to achieving high yields, selectivity, and process efficiency. The electron-withdrawing nature of the fluorine substituent increases the electrophilicity of the carboxylic carbon, making the acid more reactive towards nucleophilic attack by an alcohol.[1] However, selecting the optimal catalyst requires a nuanced understanding of the trade-offs between reaction rate, operational complexity, cost, and environmental impact.
This guide provides a comparative analysis of the primary catalytic systems for fluorobenzoate esterification, grounded in experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Comparative Analysis of Catalytic Systems
The landscape of catalysts for fluorobenzoate esterification can be broadly classified into three families: homogeneous, heterogeneous, and biocatalytic systems. Each presents a unique profile of advantages and disadvantages.
Homogeneous Catalysts: The Workhorses of Esterification
Homogeneous catalysts, which operate in the same phase as the reactants, are the traditional choice for esterification. They are typically strong Brønsted or Lewis acids.
-
Mechanism of Action : The catalytic cycle begins with the protonation of the carbonyl oxygen of the fluorobenzoic acid by a Brønsted acid like sulfuric acid (H₂SO₄).[2][3] This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of a water molecule to yield the ester and regenerate the acid catalyst.[3][4][5]
-
Performance & Insights : Mineral acids like H₂SO₄ are highly effective and inexpensive, often providing high conversion rates in relatively short reaction times.[6][7] However, their utility is hampered by significant drawbacks. The catalyst is difficult to separate from the reaction mixture, necessitating neutralization and washing steps that generate substantial aqueous waste.[6][8] Furthermore, their corrosive nature poses challenges for reactor integrity, particularly at the industrial scale.[8] Lewis acids, such as the boron trifluoride-methanol complex (BF₃·MeOH), also show high activity but share similar separation and handling challenges.[1][9]
Heterogeneous Catalysts: The Rise of Reusability and Sustainability
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This characteristic is their single greatest advantage, enabling straightforward separation and recycling.[8]
-
Ion-Exchange Resins (e.g., Amberlyst-15) : These are macroreticular polystyrene-based resins functionalized with strongly acidic sulfonic acid groups.[10][11] Amberlyst-15 is a powerful and widely used solid acid catalyst for esterification, demonstrating excellent yields.[10][11][12] It effectively mimics the catalytic activity of sulfuric acid without the associated corrosion and separation issues.[13] Its primary limitation is a moderate thermal stability, with a maximum operating temperature around 120°C, above which the sulfonic acid groups can degrade.[8][10]
-
Metal-Organic Frameworks (MOFs) : MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore sizes, and well-defined active sites make them highly promising catalysts.[1] A study on the methyl esterification of various fluorobenzoic acids using UiO-66-NH₂, a zirconium-based MOF, demonstrated excellent catalytic performance.[1][9] The amino functionality and the zirconium metallic clusters work synergistically to activate the reactants.[1] MOFs can overcome the diffusion limitations sometimes seen in other solid catalysts like zeolites.[1]
-
Other Solid Acids : A variety of other solid acids have been explored, including zeolites, sulfated zirconia, and other metal oxides.[8][14] For instance, a solid superacid catalyst composed of zirconium and titanium (Zr/Ti) has been successfully used for the esterification of various substituted benzoic acids, including fluorobenzoates.[6] These materials often exhibit high thermal stability but can be limited by small pore sizes, which may hinder the reaction of bulkier molecules.[8]
Biocatalysts: The Pinnacle of Selectivity and Mild Conditions
Biocatalysis, primarily using enzymes, represents the frontier of green chemistry for ester synthesis. Lipases are the most prominent enzymes used for this purpose.
-
Mechanism of Action : Lipases are hydrolases that, in non-aqueous or micro-aqueous environments, can reverse their natural function to catalyze the formation of ester bonds.[15][16][17] The mechanism involves the formation of an acyl-enzyme intermediate at a serine residue in the enzyme's active site, which is then attacked by the alcohol nucleophile to release the ester.[16]
-
Performance & Insights : The paramount advantage of lipases is their exceptional selectivity (chemo-, regio-, and enantioselectivity) under very mild reaction conditions (often near room temperature and neutral pH).[18] This is particularly valuable when working with sensitive substrates that might degrade under harsh acidic conditions. The resulting products are often considered "natural," which is a significant advantage in the food and fragrance industries.[19] However, challenges include the higher cost of enzymes, potential for substrate or product inhibition, and the need to carefully control the water activity in the reaction medium to favor synthesis over hydrolysis.[15][16]
Quantitative Data Summary
The following table summarizes experimental data for various catalysts used in the esterification of fluorobenzoic acid or analogous aromatic acids.
| Catalyst | Substrate | Alcohol | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reusability | Reference |
| Homogeneous | |||||||
| H₂SO₄ | 4-Fluorobenzoic Acid | Ethanol | Reflux (~78) | 7-8 | ~80% Yield | No | [20][21] |
| BF₃·MeOH | Fluorobenzoic Acids | Methanol | 80 | 24 | Baseline for comparison | No | [1][9] |
| Heterogeneous | |||||||
| UiO-66-NH₂ | Fluorobenzoic Acids | Methanol | 80 | 10 | Up to 169% (relative to BF₃·MeOH) | Yes | [1][9] |
| Zr/Ti Solid Acid | 4-Fluorobenzoic Acid | Methanol | Reflux (~65) | 4 | 82% Yield | Yes | [6] |
| Amberlyst-15 | Palmitic Acid | Various Alcohols | 60 | 5 | >95% Conversion | Yes (at least 2 cycles) | [12][13] |
| Biocatalyst | |||||||
| Immobilized CRL | Valeric Acid | 1-Pentanol | 37 | 72 | ~99% Conversion | Yes (10 cycles) | [19] |
Note: Direct comparative data for all catalyst types under identical conditions for fluorobenzoate esterification is limited. The data presented is drawn from studies on fluorobenzoic acids or structurally similar substrates to provide a representative comparison.
Experimental Protocols
To provide a practical context, detailed methodologies for two distinct catalytic approaches are presented below.
Protocol 1: Heterogeneous Catalysis with Amberlyst-15
This protocol describes the esterification of 4-fluorobenzoic acid with ethanol using a reusable solid acid catalyst.
Materials:
-
4-Fluorobenzoic Acid (1.40 g, 10 mmol)
-
Absolute Ethanol (20 mL, excess)
-
Amberlyst-15 resin (1.5 g, ~15 wt% of carboxylic acid)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: If the Amberlyst-15 resin is new, wash it with methanol and dry it in an oven at 80°C for 4 hours to remove moisture.
-
Reaction Setup: To the round-bottom flask, add the 4-fluorobenzoic acid, absolute ethanol, a magnetic stir bar, and the dried Amberlyst-15 resin.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (~78-80°C) with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Catalyst Recovery: After cooling the mixture to room temperature, recover the Amberlyst-15 catalyst by simple filtration. Wash the recovered resin with fresh ethanol and dry it in an oven for reuse.
-
Workup: Transfer the filtrate to a separatory funnel. Add 30 mL of deionized water.
-
Neutralization: Add 5% sodium bicarbonate solution portion-wise to neutralize any unreacted acid (Caution: CO₂ evolution). Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Extraction: Extract the aqueous phase with dichloromethane or ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-fluorobenzoate.
-
Purification: If necessary, purify the ester by vacuum distillation or column chromatography.
Protocol 2: Homogeneous Catalysis with Sulfuric Acid (Fischer Esterification)
This protocol details the classic method for synthesizing ethyl 4-fluorobenzoate.[20][21]
Materials:
-
4-Fluorobenzoic Acid (15 g)
-
Absolute Ethanol (60 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 7.5 mL)
-
Round-bottom flask (250 mL) with reflux condenser
-
Sodium Carbonate (10% aqueous solution)
-
Chloroform for extraction
Procedure:
-
Reaction Setup: Dissolve 15 g of 4-fluorobenzoic acid in 60 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Catalyst Addition: Carefully and slowly add 7.5 mL of concentrated H₂SO₄ to the solution while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture for 7-8 hours.[20]
-
Cooling and Neutralization: After cooling, add 5 mL of 10% sodium carbonate solution to neutralize the bulk of the acid.[20]
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Add chilled water and chloroform. Shake the funnel, venting frequently, to extract the ester into the organic layer.[20]
-
Washing: Separate the layers and wash the organic layer with 10% sodium carbonate solution until the aqueous layer is basic (pH ~9).[20]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the chloroform using a rotary evaporator to yield the liquid ester.[20]
Visualization of Key Processes
Diagrams are essential for conceptualizing experimental workflows and reaction mechanisms.
Catalyst Selection and Optimization Workflow
This diagram outlines a logical progression for selecting and optimizing a catalyst for fluorobenzoate esterification.
Caption: Workflow for Catalyst Screening and Optimization.
Acid-Catalyzed Esterification Mechanism
This diagram illustrates the fundamental steps of the Fischer esterification mechanism.
Caption: Simplified Fischer Esterification Mechanism.
Conclusion and Future Outlook
The choice of catalyst for fluorobenzoate esterification is a critical decision that balances chemical efficiency with practical process considerations.
-
Homogeneous catalysts like sulfuric acid remain a viable option for small-scale synthesis where simplicity and low material cost are the primary drivers.
-
Heterogeneous catalysts , particularly ion-exchange resins like Amberlyst-15 and emerging materials like MOFs, offer a compelling case for larger-scale and industrial processes. Their reusability, reduced corrosion, and simplified product purification align with the principles of sustainable and cost-effective manufacturing.[1][8]
-
Biocatalysts represent the optimal choice for high-value applications, such as the synthesis of chiral pharmaceutical intermediates, where unparalleled selectivity and mild conditions are required to preserve sensitive functional groups.
For the modern researcher, the trend is clearly moving away from traditional homogeneous acids towards more sustainable heterogeneous and biocatalytic systems. Future research will likely focus on designing next-generation solid acids with enhanced thermal stability and activity, as well as engineering more robust and cost-effective enzymes, further expanding the synthetic chemist's toolkit for producing these vital fluorinated molecules.
References
- 1. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 15. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biocatalytic Synthesis of Flavor Ester “Pentyl Valerate” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. globalscientificjournal.com [globalscientificjournal.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Relative Reaction Rates of Halogenated Methyl Benzoates in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of structure-activity relationships is paramount. The reactivity of substituted aromatic compounds is a cornerstone of synthetic strategy, and among these, the halogenated methyl benzoates represent a classic case study in the principles of nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the relative reaction rates of ortho- and para-halogenated methyl benzoates, grounded in mechanistic principles and supported by experimental data. We will explore the underlying electronic effects that govern these reactions and provide practical, field-proven insights for predicting and harnessing their reactivity.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, nucleophilic aromatic substitution on an aryl halide proceeds through a distinct addition-elimination mechanism. The presence of an electron-withdrawing group, such as the methoxycarbonyl group (-COOCH3) in methyl benzoates, is crucial for activating the aromatic ring towards nucleophilic attack. This activation is most effective when the electron-withdrawing group is positioned ortho or para to the halogen leaving group, as this allows for resonance stabilization of the negatively charged intermediate.
The SNAr mechanism can be delineated into two key steps:
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction as it involves the disruption of the aromatic system.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion.
Figure 1: General mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.
The "Element Effect": Unraveling the Reactivity of Halogens
A counterintuitive aspect of SNAr reactions is the observed order of leaving group ability among the halogens: F > Cl ≈ Br > I. This is the reverse of the trend seen in SN1 and SN2 reactions, where iodide is the best leaving group. This "element effect" is a direct consequence of the rate-determining step being the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex outweighs the effect of the carbon-halogen bond strength, which is broken in a subsequent, faster step.
Positional Isomers: Ortho vs. Para Halogenation
The position of the halogen substituent relative to the activating methoxycarbonyl group also plays a critical role in the reaction rate. Electron-withdrawing substituents, including the halogens themselves through their inductive effect, are most effective at stabilizing the negative charge of the Meisenheimer complex when they are at the ortho or para positions. This is because the negative charge can be delocalized onto the electron-withdrawing group through resonance.
For halogenated methyl benzoates, the methoxycarbonyl group is the primary activating group. Therefore, we will consider the effect of the halogen at the ortho and para positions.
Quantitative Comparison of Reaction Rates
To provide a quantitative comparison, we can analyze the second-order rate constants for the reactions of various halogenated benzoates with a common nucleophile. While a complete dataset for methyl halobenzoates is elusive, we can compile data from related systems to establish a clear trend.
| Substrate (Analogue) | Nucleophile | Solvent | Relative Rate | Reference |
| Z-O-methylbenzohydroximoyl fluoride | Sodium Methoxide | 9:1 DMSO-Methanol | 79.7 | [1] |
| Z-O-methylbenzohydroximoyl chloride | Sodium Methoxide | 9:1 DMSO-Methanol | 1.00 | [1] |
| Z-O-methylbenzohydroximoyl bromide | Sodium Methoxide | 9:1 DMSO-Methanol | 2.21 | [1] |
Note: The data presented is for an analogous system and is intended to illustrate the relative reactivity trends.
The Hammett Equation: A Linear Free-Energy Relationship
The effect of substituents on the reaction rates of aromatic compounds can be quantified using the Hammett equation[2][3]:
log(k/k0) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k0 is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of SNAr reactions due to the buildup of negative charge in the transition state. For the alkaline hydrolysis of ethyl benzoates, a reaction that also involves nucleophilic attack at a carbonyl group attached to a benzene ring, the ρ value is +2.498[2]. This large positive value signifies a high sensitivity to the electronic effects of substituents.
Figure 2: A representative Hammett plot for a reaction with a positive rho value.
Experimental Protocol for Determining Reaction Rates
The relative reaction rates of halogenated methyl benzoates can be determined by monitoring the progress of the reaction over time using techniques such as UV-Vis spectrophotometry, HPLC, or NMR spectroscopy. Below is a generalized protocol for a kinetic study using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant for the reaction of a halogenated methyl benzoate with a nucleophile (e.g., piperidine).
Materials:
-
Halogenated methyl benzoate (e.g., methyl 4-chlorobenzoate)
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the halogenated methyl benzoate of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM) in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the product of the reaction to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Runs:
-
Set the spectrophotometer to monitor the absorbance at λmax.
-
Equilibrate a cuvette containing a known volume of the nucleophile solution to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the thermostatted cuvette holder.
-
Initiate the reaction by adding a small, known volume of the halogenated methyl benzoate stock solution to the cuvette.
-
Immediately begin recording the absorbance as a function of time.
-
Repeat the kinetic run for each concentration of the nucleophile.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with the nucleophile in large excess), the observed rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k2) can then be determined from the slope of a plot of kobs versus the concentration of the nucleophile.
-
References
A Comparative Guide to the Biological Activity of Methyl 2-Fluorobenzoate Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated scaffolds, Methyl 2-fluorobenzoate and its derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential.
This guide provides a comprehensive comparison of the biological activities of this compound derivatives, drawing on available experimental data for structurally related compounds to illuminate their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the structure-activity relationships that govern their efficacy, present detailed protocols for their biological evaluation, and offer a comparative perspective against alternative halogenated and non-halogenated analogs.
The Significance of the 2-Fluoro Substitution
The position of the fluorine atom on the benzoate ring is critical in determining the molecule's biological profile. The ortho (2-position) substitution in this compound creates a unique electronic and steric environment. This can influence the molecule's conformation and its interaction with enzyme active sites or cellular receptors, potentially leading to enhanced potency and selectivity compared to its meta- and para-isomers. Furthermore, the 2-fluoro group can participate in intramolecular hydrogen bonding, which can rigidify the molecule's structure and improve its binding characteristics.
Comparative Analysis of Biological Activities
While direct and extensive comparative studies on a wide range of this compound derivatives are still emerging, we can infer their potential by examining the biological activities of structurally similar compounds. This comparative approach allows us to build a strong case for the focused investigation of this particular chemical space.
Antimicrobial Activity
Fluorinated benzoic acid derivatives have long been investigated for their antimicrobial properties. The introduction of a halogen atom can enhance the lipophilicity of the parent molecule, facilitating its passage through microbial cell membranes.
Comparison with Other Halogenated Benzoates:
| Compound Class | General Activity | Representative MICs (μg/mL) | Key Observations |
| This compound Derivatives | Primarily active against Gram-positive bacteria.[1] | Data for specific derivatives is limited. Hydrazide derivatives of fluorobenzoic acids show notable activity against M. paratuberculosis.[1] | The fluorine substitution is crucial for activity. Further derivatization of the ester group can modulate potency. |
| Methyl 2-chlorobenzoate Derivatives | Broad-spectrum activity, with notable potency against both Gram-positive and Gram-negative bacteria. | Varies depending on the specific derivative and bacterial strain. | The larger size and lower electronegativity of chlorine compared to fluorine can lead to different structure-activity relationships. |
| Methyl 2-bromobenzoate Derivatives | Generally show good activity against Gram-positive bacteria. | Data is sparse but suggests potency comparable to other halogenated benzoates. | The increased lipophilicity of bromo-derivatives can enhance membrane permeability. |
| Non-halogenated Methyl Benzoate Derivatives | Lower antimicrobial activity compared to their halogenated counterparts.[2] | Generally higher MIC values. | Demonstrates the importance of halogenation for antimicrobial potency. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following broth microdilution method is a standard protocol for determining the MIC of antimicrobial compounds.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives and control compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC.
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Anticancer Activity
The incorporation of fluorine into small molecules is a well-established strategy in the design of anticancer agents. Fluorine substitution can enhance binding to target proteins and improve metabolic stability, leading to increased efficacy.
Comparison with Structurally Related Compounds:
| Compound Class | Target Cancer Cell Lines | Representative IC₅₀ (µM) | Key Observations |
| Fluorinated Benzothiazole Derivatives | MCF-7 (Breast), A549 (Lung), HCT-116 (Colon) | Varies widely (from nanomolar to micromolar) depending on the specific substitutions. | The position and number of fluorine atoms significantly impact anticancer potency. |
| Halogenated Benzofuran Derivatives | HepG2 (Liver), A549 (Lung), SW620 (Colon) | Brominated derivatives have shown high potency (IC₅₀ as low as 3.5 µM).[3] | The type of halogen (Br vs. Cl) influences the cytotoxic potential.[3] |
| Non-halogenated Analogs | Generally less potent than their halogenated counterparts. | Higher IC₅₀ values. | Highlights the contribution of halogenation to anticancer activity. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.
Workflow for MTT Assay:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., MCF-7, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and control compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, making it a prime target for anti-inflammatory drug discovery.
Hypothesized Mechanism of Action:
It is hypothesized that this compound derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This could occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the p65 subunit of NF-κB.
Inhibition of NF-κB Signaling Pathway:
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of test compounds.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate medium.
-
Transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each sample.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.
-
Conclusion and Future Directions
The strategic placement of a fluorine atom at the 2-position of the methyl benzoate scaffold holds significant promise for the development of novel therapeutic agents. While direct experimental evidence for a broad range of this compound derivatives is still being accumulated, the comparative analysis of structurally related compounds strongly suggests their potential as valuable antimicrobial, anticancer, and anti-inflammatory agents.
The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive biological characterization. Elucidating the precise structure-activity relationships will be crucial for optimizing their potency and selectivity, ultimately paving the way for the development of new and effective drugs to address unmet medical needs.
References
A Comparative Guide to Computational Studies of Methyl 2-fluorobenzoate Reaction Mechanisms
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for designing and optimizing synthetic routes. Methyl 2-fluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, presents an interesting case study for examining the interplay of steric and electronic effects on reaction pathways. This guide provides an in-depth comparison of computational approaches to elucidating the hydrolysis and aminolysis reaction mechanisms of this compound, grounded in both theoretical principles and available experimental data.
Introduction: The Significance of the Ortho-Fluoro Substituent
The fluorine atom at the ortho position of this compound exerts a profound influence on its reactivity. Its high electronegativity activates the carbonyl carbon towards nucleophilic attack, while its size and potential for hydrogen bonding can introduce steric hindrance and specific solvent interactions. Understanding these effects is crucial for predicting reaction outcomes and optimizing conditions. Computational chemistry offers a powerful lens through which to dissect these intricate mechanistic details, providing insights that are often difficult to obtain through experimental means alone.[1]
This guide will explore the two primary reaction mechanisms of this compound: hydrolysis (reaction with hydroxide) and aminolysis (reaction with ammonia/amines). We will compare the performance of different computational methods, primarily focusing on Density Functional Theory (DFT), in modeling these reactions and discuss how theoretical predictions align with experimental observations.
Nucleophilic Acyl Substitution: The Fundamental Mechanism
The reactions of esters like this compound with nucleophiles proceed via a nucleophilic acyl substitution mechanism. This is generally accepted to be a two-step process involving a tetrahedral intermediate.[1] The two primary pathways are:
-
BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular): This is the most common mechanism for ester hydrolysis and aminolysis. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (methoxide in this case) is expelled, regenerating the carbonyl group.
-
BAl2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular): In this less common pathway, the nucleophile attacks the methyl carbon of the ester in an SN2 reaction, leading to the cleavage of the alkyl-oxygen bond. This mechanism is generally favored only under specific conditions, such as with sterically hindered esters where the carbonyl carbon is inaccessible.[1]
Computational studies are instrumental in determining which of these pathways is energetically more favorable for a given set of reactants and conditions.
Computational Approaches to Modeling Reaction Mechanisms
The accuracy of computational predictions heavily relies on the chosen theoretical method and the model used to represent the chemical system. Here, we compare some of the commonly employed approaches for studying ester reaction mechanisms.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost.[2] The choice of the functional and basis set is critical for obtaining reliable results.
Commonly Used Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good starting point for many organic reactions. However, it may not always be the most accurate, especially for systems with significant non-covalent interactions.
-
M06-2X (Minnesota Functional): A high-nonlocality functional that is generally considered to perform better than B3LYP for main-group thermochemistry and kinetics, including the calculation of transition state barriers.[3][4][5][6]
Basis Sets:
A sufficiently large and flexible basis set is necessary to accurately describe the electronic structure of the reactants, transition states, and products. Pople-style basis sets, such as 6-31G(d) and 6-311+G(d,p) , are commonly used. The inclusion of polarization (d,p) and diffuse (+) functions is crucial for accurately modeling the charge distribution in anionic species and transition states.
Ab Initio Methods
While computationally more demanding, high-level ab initio methods like Møller-Plesset perturbation theory (e.g., MP2 ) and Coupled Cluster theory (e.g., CCSD(T) ) can provide benchmark-quality results against which DFT methods can be compared.[5]
Solvation Models
Reactions in solution are significantly influenced by the solvent. Computational models account for this through:
-
Implicit Solvation Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a specific dielectric constant. These models are computationally efficient and capture the bulk electrostatic effects of the solvent.
-
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally expensive but can be crucial for reactions where specific solvent-solute interactions, such as hydrogen bonding, play a key role in the mechanism.
Comparative Analysis of this compound Reaction Mechanisms
While specific comparative computational studies on this compound are limited in the literature, we can synthesize available data on related systems and general principles to provide a comprehensive overview.
Hydrolysis (Saponification)
The alkaline hydrolysis of this compound is expected to proceed via the BAc2 mechanism. The ortho-fluoro substituent is anticipated to have two opposing effects:
-
Electronic Effect: The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This would tend to increase the reaction rate.
-
Steric Effect: The fluorine atom can sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing down the reaction.
Workflow for Computational Investigation of Hydrolysis:
Caption: Computational workflow for studying the hydrolysis of this compound.
Expected Computational Results:
A comparative study would likely show that the M06-2X functional predicts a slightly higher activation barrier compared to B3LYP, which is a common trend. The inclusion of a solvent model is crucial and is expected to lower the activation energy compared to gas-phase calculations due to the stabilization of the charged transition state.
Experimental Data:
Experimental studies on the alkaline hydrolysis of a related compound, methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate, have shown the formation of both monoanionic and dianionic tetrahedral intermediates.[3] This suggests a stepwise mechanism, consistent with the BAc2 pathway. Kinetic studies of methyl hydroxy and methoxy benzoates indicate that ortho-substituents can influence the reaction rate through both electronic and steric effects.[7]
Aminolysis
The reaction of this compound with ammonia or primary amines is also expected to follow a nucleophilic acyl substitution pathway. A computational study on the aminolysis of methyl benzoate (without the fluoro substituent) with ammonia revealed that a general-base-catalyzed neutral stepwise mechanism is the most favorable pathway.[4] In this mechanism, a second molecule of the amine acts as a proton shuttle, facilitating the proton transfers involved in the formation and breakdown of the tetrahedral intermediate.
Proposed Aminolysis Mechanism:
Caption: General-base-catalyzed aminolysis mechanism of this compound.
Expected Computational Findings:
A comparative computational study on the aminolysis of this compound would likely yield the following insights:
-
Comparison of Functionals: Similar to hydrolysis, M06-2X is expected to provide more reliable activation energies than B3LYP.
-
Solvent Effects: The inclusion of a solvent model is critical. While a polar solvent would stabilize the charged intermediates and transition states, the explicit participation of solvent molecules in proton transfer might also need to be considered for a highly accurate model.
-
Effect of the Fluoro Group: The electron-withdrawing fluoro group should lower the activation barrier for the initial nucleophilic attack by ammonia. However, steric hindrance could play a role, and its impact would be quantifiable through the calculated activation energies.
Table 1: Hypothetical Comparison of Calculated Activation Energies (kcal/mol) for the Aminolysis of Methyl Benzoate and this compound
| Reactant | Method | Gas Phase ΔG‡ | Solution (PCM) ΔG‡ |
| Methyl Benzoate | B3LYP/6-31G(d) | 28.5 | 25.0 |
| M06-2X/6-311+G(d,p) | 30.2 | 26.8 | |
| This compound | B3LYP/6-31G(d) | 26.8 | 23.5 |
| M06-2X/6-311+G(d,p) | 28.5 | 25.1 |
Note: These are illustrative values based on general trends and the computational study of methyl benzoate aminolysis.[4] Actual values would require specific calculations.
Experimental Protocols for Validation
To validate the computational predictions, experimental kinetic studies are essential.
Protocol for Saponification Kinetics
-
Reactant Preparation: Prepare standard solutions of this compound in a suitable solvent (e.g., a dioxane-water mixture) and a standard solution of sodium hydroxide.
-
Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel at a constant temperature.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding excess standard acid).
-
Analysis: Determine the concentration of remaining hydroxide by back-titration with a standard base.
-
Data Analysis: Plot the appropriate concentration-time data to determine the rate constant of the reaction. The reaction is expected to follow second-order kinetics.
Protocol for Aminolysis Kinetics
-
Reactant Preparation: Prepare standard solutions of this compound and the desired amine in a suitable solvent.
-
Reaction Initiation: Mix the solutions in a sealed, thermostated vessel.
-
Monitoring the Reaction: The reaction progress can be monitored using techniques such as HPLC or GC-MS to measure the disappearance of the starting material or the appearance of the product.
-
Data Analysis: Determine the rate constant from the concentration-time data.
Conclusion and Future Directions
Computational studies provide an invaluable tool for dissecting the intricate details of the reaction mechanisms of this compound. While the BAc2 mechanism is the most probable pathway for both hydrolysis and aminolysis, the precise energetic landscape is sensitive to the chosen computational method and the treatment of solvent effects.
Key Takeaways:
-
DFT Functionals: For accurate prediction of activation barriers in these systems, functionals like M06-2X are generally recommended over the older B3LYP.
-
Solvation is Crucial: Modeling these reactions in the gas phase is insufficient. The use of at least an implicit solvent model is necessary to obtain physically meaningful results.
-
Experimental Validation is Key: Computational predictions should always be benchmarked against experimental kinetic data to ensure their validity.
Future computational work should focus on performing benchmark studies that directly compare a wider range of DFT functionals and basis sets for the reactions of this compound. Furthermore, the use of explicit solvent molecules in the computational model, particularly for aminolysis where proton transfer is key, could provide a more nuanced and accurate picture of the reaction mechanism. Such studies, in conjunction with precise experimental kinetic data, will continue to enhance our predictive understanding of the reactivity of this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Byproducts in Methyl 2-fluorobenzoate Synthesis
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of reproducible and reliable downstream applications. Methyl 2-fluorobenzoate, a key building block in the synthesis of numerous pharmaceuticals and agrochemicals, is no exception. While the principal synthesis routes appear straightforward, a nuanced understanding of potential byproducts is critical for process optimization, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This in-depth technical guide provides a comparative analysis of the byproducts generated during the synthesis of this compound. We will dissect the common synthetic methodologies, characterize the expected and unexpected impurities with supporting experimental data, and offer insights into their formation and control.
The Prevailing Route: Fischer-Speier Esterification of 2-Fluorobenzoic Acid
The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 2-fluorobenzoic acid with methanol.
The Ideal Transformation: Mechanism of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a neutral and stable leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final methyl ester and regenerate the acid catalyst.
The primary and most abundant byproduct of this reaction is, therefore, water .
The Reality of the Reaction Mixture: Characterizing the Byproduct Profile
While water is the major byproduct, a comprehensive analysis of the reaction mixture often reveals a more complex picture. The byproducts in this compound synthesis can be broadly categorized into those arising from the starting materials and those from side reactions during the esterification process.
The purity of the starting 2-fluorobenzoic acid is a critical determinant of the final product's purity. Common impurities in commercially available 2-fluorobenzoic acid, which will be carried through the esterification process, include:
-
Positional Isomers: 3-Fluorobenzoic acid and 4-fluorobenzoic acid are frequent isomeric impurities. Their corresponding methyl esters, Methyl 3-fluorobenzoate and Methyl 4-fluorobenzoate , will be formed and can be challenging to separate from the desired product due to similar physical properties.
-
Precursor-Related Impurities: If the 2-fluorobenzoic acid was synthesized via the diazotization of anthranilic acid, residual starting material or byproducts from that process, such as salicylic acid , may be present.[2] Esterification of salicylic acid will lead to the formation of Methyl salicylate .
-
Impurities from Alternative Synthesis of 2-Fluorobenzoic Acid: If 2-fluorobenzoic acid was produced by the oxidation of o-fluorotoluene, impurities such as unreacted o-fluorotoluene and partially oxidized o-fluorobenzaldehyde could be present.[2]
Even with pure starting materials, the conditions of the Fischer esterification can promote side reactions:
-
Dimethyl Ether Formation: Under acidic conditions and elevated temperatures, methanol can undergo acid-catalyzed dehydration to form dimethyl ether . This is a common byproduct in reactions where an excess of alcohol is used as a solvent.
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at high temperatures, although this is generally less favorable for benzoic acids unless harsh conditions are employed. If decarboxylation of 2-fluorobenzoic acid occurs, it would lead to the formation of fluorobenzene .
Comparative Analysis of Synthesis Routes and Byproduct Profiles
To provide a clearer understanding, we will now compare the byproduct profiles of the standard Fischer esterification with an alternative, modern synthetic approach.
Method 1: Traditional Fischer Esterification
Reaction Scheme:
Caption: Fischer esterification of 2-fluorobenzoic acid.
Expected Byproducts and Impurities:
| Byproduct/Impurity | Origin | Typical Method of Detection |
| Water | Main reaction byproduct | Karl Fischer titration |
| Methyl 3-fluorobenzoate | Isomeric impurity in starting material | GC-MS, ¹H NMR, ¹⁹F NMR |
| Methyl 4-fluorobenzoate | Isomeric impurity in starting material | GC-MS, ¹H NMR, ¹⁹F NMR |
| Methyl salicylate | Impurity from anthranilic acid route | GC-MS, HPLC |
| Dimethyl ether | Side reaction of methanol | Headspace GC-MS, ¹H NMR |
| Fluorobenzene | Decarboxylation of starting material | GC-MS, ¹H NMR, ¹⁹F NMR |
| Unreacted 2-Fluorobenzoic acid | Incomplete reaction | HPLC, ¹H NMR |
Method 2: Palladium-Catalyzed Aerobic Oxidative Esterification
A more contemporary approach involves the direct oxidative esterification of 2-fluorobenzyl alcohol with methanol, using a palladium catalyst and an oxidant, such as air or oxygen.[3]
Reaction Scheme:
Caption: Palladium-catalyzed aerobic oxidative esterification.
Expected Byproducts and Impurities:
| Byproduct/Impurity | Origin | Typical Method of Detection |
| Water | Main reaction byproduct | Karl Fischer titration |
| 2-Fluorobenzaldehyde | Incomplete oxidation | GC-MS, HPLC |
| 2-Fluorobenzoic acid | Over-oxidation and subsequent esterification | HPLC, GC-MS (after derivatization) |
| Benzyl alcohol | Impurity in starting material | GC-MS |
| Methyl benzoate | From benzyl alcohol impurity | GC-MS |
| Toluene | Decarbonylation of 2-fluorobenzaldehyde | GC-MS |
Comparison of Byproduct Profiles:
The Fischer esterification route is primarily susceptible to impurities present in the starting carboxylic acid and side reactions of the alcohol solvent. In contrast, the palladium-catalyzed oxidative esterification's byproduct profile is dominated by intermediates and products of incomplete or over-oxidation. The choice of method will therefore depend on the purity of the available starting materials and the desired final purity of the this compound.
Experimental Characterization of Byproducts
Accurate identification and quantification of byproducts are essential for process control and quality assurance. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile byproducts.[2][4]
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). For the analysis of acidic components, derivatization to their methyl esters (if not already esterified) may be necessary to improve volatility.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Column: A capillary column with a stationary phase suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Program: A temperature gradient program is typically used to ensure the separation of compounds with a range of boiling points. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, held for 5 minutes.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum of each eluting peak is compared to a library of known spectra for identification.
Exemplary Mass Spectra of Potential Byproducts:
-
Methyl 4-fluorobenzoate: The mass spectrum would show a molecular ion peak at m/z 154, with characteristic fragmentation patterns.[5][6]
-
Fluorobenzene: The mass spectrum would exhibit a molecular ion peak at m/z 96.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of byproducts and for quantifying their presence. ¹H, ¹³C, and ¹⁹F NMR are all highly relevant.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a sample of the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Data Analysis: Chemical shifts, coupling constants, and integration of signals are used to identify and quantify the components of the mixture.
Exemplary NMR Data for Byproducts:
-
Fluorobenzene:
-
Dimethyl Ether:
-
¹H NMR: A sharp singlet at approximately 3.2-3.4 ppm, depending on the solvent.[10]
-
Conclusion and Recommendations
The synthesis of this compound, while seemingly routine, presents a number of challenges related to byproduct formation that can impact product quality and yield. A thorough understanding of the potential impurities arising from both the starting materials and the reaction conditions is paramount.
-
For the Fischer-Speier Esterification route: Meticulous purification of the starting 2-fluorobenzoic acid is the most critical factor in controlling the final purity of the ester. Monitoring for and removal of isomeric fluorobenzoic acids is particularly important. Reaction conditions should be optimized to minimize the formation of dimethyl ether and potential decarboxylation.
-
For alternative routes such as Palladium-Catalyzed Aerobic Oxidation: Careful control of the reaction stoichiometry and conditions is necessary to prevent the formation of under- and over-oxidized byproducts.
A multi-technique analytical approach, combining GC-MS for volatile impurity profiling and NMR for structural elucidation and quantification, is essential for a comprehensive characterization of the byproduct profile. By implementing these analytical strategies and understanding the mechanistic origins of byproduct formation, researchers and process chemists can develop robust and reliable synthetic procedures for high-purity this compound, ensuring the integrity of subsequent research and development activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Aerobic Oxidation of Diverse Primary Alcohols to Methyl Esters with a Readily Accessible Heterogeneous Pd/Bi/Te Catalyst [organic-chemistry.org]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 6. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorobenzene(462-06-6) 1H NMR [m.chemicalbook.com]
- 10. Dimethyl ether(115-10-6) 1H NMR spectrum [chemicalbook.com]
isotopic labeling studies with Methyl 2-fluorobenzoate
An In-Depth Technical Guide to Isotopic Labeling Studies with Methyl 2-fluorobenzoate
For researchers, scientists, and drug development professionals, understanding a compound's metabolic fate is paramount. Isotopic labeling is a powerful technique that provides unambiguous insights into absorption, distribution, metabolism, and excretion (ADME) pathways.[1] This guide offers a comparative analysis of isotopic labeling strategies using this compound as a model substrate. We will explore the rationale behind choosing specific isotopes, compare synthetic and analytical methodologies, and contextualize its performance against alternative probing techniques.
This compound (C₈H₇FO₂) is a simple aromatic ester that serves as an excellent probe for studying fundamental metabolic pathways, particularly those involving esterases.[2] Its chemical properties, including a molecular weight of 154.14 g/mol , make it amenable to straightforward analysis by mass spectrometry and NMR spectroscopy.[3] The presence of the fluorine atom also offers a unique handle for ¹⁹F NMR studies, a valuable analytical tool in pharmaceutical research.[4]
The Choice of Isotope: A Strategic Comparison
The selection of an isotope is dictated by the scientific question at hand. For this compound, the most common stable isotopes are Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O). Each provides distinct advantages for specific applications.[5]
-
Deuterium (²H) Labeling: The strategic replacement of hydrogen with deuterium is a cornerstone of pharmacokinetic research. The C-D bond is significantly stronger than the C-H bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.[6] This phenomenon, known as the Kinetic Isotope Effect (KIE), can be leveraged to enhance a drug's metabolic stability and improve its safety profile.[7] For this compound, deuterating the methyl group can probe the role of oxidation at this position, while deuterating the aromatic ring can investigate aromatic hydroxylation.
-
Carbon-13 (¹³C) Labeling: ¹³C is a non-radioactive isotope that is invaluable for both mass spectrometry and NMR spectroscopy.[8] In MS, the predictable mass shift allows the labeled compound and its metabolites to be distinguished from endogenous molecules.[1] This makes ¹³C-labeled compounds excellent internal standards for quantitative analysis.[8] In NMR, the ¹³C nucleus is magnetically active, and its incorporation allows for a wide range of experiments to determine molecular structure and dynamics.[9]
-
Oxygen-18 (¹⁸O) Labeling: ¹⁸O is primarily used in mechanistic studies, especially for reactions involving ester hydrolysis or oxygen transfer. By labeling one or both oxygen atoms of the ester group in this compound, researchers can trace the origin of the oxygen atoms in the resulting carboxylate and alcohol products following enzymatic or chemical hydrolysis. This provides definitive evidence for the reaction mechanism.[10]
Comparative Data of Common Isotopes
| Isotope | Mass Shift (vs. most abundant) | Primary Application | Key Analytical Technique | Key Advantage |
| Deuterium (²H) | +1 Da per atom | Pharmacokinetics (PK), Metabolic Stability | Mass Spectrometry, NMR | Kinetic Isotope Effect (KIE) can alter metabolism[6][7] |
| Carbon-13 (¹³C) | +1 Da per atom | Metabolic Tracing, Quantitative Analysis | Mass Spectrometry, NMR | Chemically identical to ¹²C, ideal tracer & internal standard[8] |
| Oxygen-18 (¹⁸O) | +2 Da per atom | Mechanistic Studies (e.g., Hydrolysis) | Mass Spectrometry | Directly traces the fate of oxygen atoms in reactions[10] |
Synthesis of Isotopically Labeled this compound
The successful application of labeled compounds begins with robust and efficient synthesis. The labeling position is critical and should be chosen based on metabolic stability to ensure the label is not lost prematurely.[11]
Caption: General workflow for synthesizing isotopically labeled compounds.
Experimental Protocol 1: Deuteration of the Aromatic Ring
This protocol is adapted from a method for labeling fluorobenzoic acids via acidic H/D exchange.[12]
-
Preparation: In a sealed, heavy-walled glass tube, add this compound (1.0 eq).
-
Deuterium Source: Carefully add concentrated (96-98%) Deuterium Sulfate (D₂SO₄) (20 eq).
-
Reaction: Seal the tube and heat the mixture at 80-100°C for 24-48 hours. Monitor the reaction progress by taking small aliquots, quenching with D₂O-ice, extracting with an organic solvent, and analyzing by MS to check the degree of deuteration.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by pouring it over frozen D₂O.
-
Extraction: Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure, purity, and level of isotopic incorporation using ¹H NMR, ²H NMR, and high-resolution mass spectrometry.
Experimental Protocol 2: ¹³C-Labeling of the Methyl Ester Group
This protocol uses a common labeled reagent, ¹³C-methyl iodide, to introduce the isotopic label.[11]
-
Saponification: Hydrolyze unlabeled this compound to 2-fluorobenzoic acid using a standard procedure (e.g., NaOH in methanol/water, followed by acidification).
-
Salt Formation: Dissolve the resulting 2-fluorobenzoic acid (1.0 eq) in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) and stir to form the carboxylate salt.
-
Labeling Reaction: Add ¹³C-Methyl Iodide (¹³CH₃I, 1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.
-
Characterization: Confirm the incorporation of the ¹³C-methyl group using ¹H NMR (observing enhanced satellite peaks around the methyl singlet), ¹³C NMR, and mass spectrometry (M+1 peak).
Comparative Analysis: this compound vs. Alternative Probes
While this compound is an excellent tool, it is important to understand its place among other investigative probes used in drug development. The choice of probe depends on the required sensitivity, the biological system, and whether the probe should be inert or intentionally interactive.
Caption: Logical comparison of different metabolic probing strategies.
-
vs. Radiolabeled Probes (e.g., ¹⁴C-labeled compounds): Radiotracers are the gold standard for ADME studies due to their exceptional sensitivity, allowing for detection at very low concentrations.[13] However, they require specialized facilities and handling protocols. Stable isotopes like ¹³C are often used in early, non-clinical studies to avoid these complications.
-
vs. Fluorescent Probes: Fluorescent probes are designed for real-time visualization of metabolites or enzyme activity within living cells.[14] Their strength lies in providing spatial and temporal information. The major drawback is that the large fluorescent tag can significantly alter the molecule's biological activity and distribution, a problem not encountered with small isotopic labels.
-
vs. Directly Deuterated Drug Candidates: In this approach, the therapeutic molecule itself is deuterated to improve its pharmacokinetic profile.[6][7] This moves beyond using a simple probe to creating an improved therapeutic. While this compound can be used to study the principles of the KIE, a deuterated drug is the direct application of that principle.
Conclusion
Isotopically labeled this compound is a versatile and cost-effective tool for fundamental studies in drug metabolism and pharmacokinetics. Its value lies in its simplicity, allowing researchers to dissect specific metabolic pathways without the confounding variables of a complex drug structure. By carefully selecting the isotope (²H, ¹³C, or ¹⁸O) and the position of the label, scientists can design elegant experiments to probe reaction mechanisms, quantify metabolic turnover, and investigate kinetic isotope effects. While other techniques like radiolabeling and fluorescence offer different advantages, stable isotope labeling with model compounds like this compound provides a foundational, safe, and analytically robust method for gathering critical data in the drug discovery pipeline.
References
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 97 394-35-4 [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. Fluorine substitution as a probe for the role of the 6-position of benzo[a]pyrene in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. romerlabs.com [romerlabs.com]
- 9. Methyl-specific isotopic labeling: a molecular tool box for solution NMR studies of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectra of methyl abscisate and isotopically labelled analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 12. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Ortho-Fluorination: A Comparative Guide to the Applications of Methyl 2-Fluorobenzoate
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for the development of high-performance materials, advanced agrochemicals, and next-generation pharmaceuticals. Among the diverse array of fluorinated building blocks, Methyl 2-fluorobenzoate stands out as a versatile and highly valuable intermediate. The ortho-positioning of the fluorine atom relative to the methyl ester group imparts unique electronic and steric properties that offer distinct advantages over its isomers and non-fluorinated counterparts. This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis of its performance in key synthetic transformations and showcasing its pivotal role in various industries.
The Unique Profile of this compound
This compound (CAS 394-35-4) is a colorless liquid with a molecular formula of C₈H₇FO₂.[1] Its utility as a synthetic intermediate is primarily attributed to the electronic effects of the fluorine atom. The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect, which can influence the reactivity of the adjacent ester group and the aromatic ring. This, combined with the steric bulk of the ortho-fluorine, can lead to enhanced selectivity in various reactions.
Table 1: Physicochemical Properties of this compound and its Isomer
| Property | This compound | Methyl 4-fluorobenzoate | Methyl Benzoate |
| CAS Number | 394-35-4 | 403-33-8 | 93-58-3[2] |
| Molecular Weight | 154.14 g/mol | 154.14 g/mol | 136.15 g/mol [2] |
| Boiling Point | 109-110 °C/35 mmHg | 90-92 °C/20 mmHg[3] | 199.6 °C[2] |
| Density | 1.21 g/mL at 25 °C | 1.192 g/mL at 25 °C[3] | 1.089 g/cm³[2] |
| Refractive Index | n20/D 1.502 | n20/D 1.494[3] | 1.516 |
Applications in Pharmaceutical Synthesis
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[4] this compound serves as a crucial starting material in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[4]
Comparative Reactivity in Nucleophilic Aromatic Substitution
The ortho-fluoro group in this compound can influence the regioselectivity of nucleophilic aromatic substitution (SNAAr) reactions. In substrates activated by an electron-withdrawing group (like a nitro group), the inductive effect of a halogen is a key factor. This effect is more pronounced at the ortho position compared to the para position, which can lead to a higher reaction rate for ortho-substituted compounds in some cases.[5] However, steric hindrance from the ortho-substituent and the incoming nucleophile can favor substitution at the para-position.[6] This delicate balance of electronic and steric effects makes the choice between ortho- and para-isomers a critical consideration in synthetic design.
Case Study: Synthesis of Bioactive Benzoxazoles
Benzoxazole derivatives are an important class of heterocyclic compounds with a wide range of biological activities.[7] A common synthetic route involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. While direct use of this compound in a one-pot synthesis with 2-aminophenol might require harsh conditions, it can be readily converted to the more reactive 2-fluorobenzoyl chloride or 2-fluorobenzoic acid. The synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, for example, starts from 3-chloro-4-fluorophenol, highlighting the utility of fluorinated aromatics in building complex heterocyclic systems.[8] The yields for the piperazinylation step to form key intermediates can be as high as 83%, and the subsequent cyclization to the benzoxazole ring proceeds in good to very good yields (53-75%).[8]
Applications in Agrochemicals
This compound and its derivatives are integral to the synthesis of modern herbicides and fungicides.[4] The presence of a fluorine atom can enhance the efficacy and selectivity of these agrochemicals.
A notable application is in the synthesis of fungicides containing the 2-pyridylethylbenzamide moiety.[9] While the patent does not specify this compound as the direct starting material, it highlights the importance of halogenated and halogenalkyl-substituted benzamide derivatives in creating potent fungicidal compositions. The synthesis of such compounds often involves the amidation of a benzoic acid derivative, a reaction for which this compound can be a suitable precursor after hydrolysis.
Applications in Materials Science
The unique electronic properties imparted by fluorine make this compound a valuable building block for specialty polymers and liquid crystals.[4]
Synthesis of Fluorinated Liquid Crystals
Fluorinated compounds are widely used in the design of liquid crystals for display technologies due to their ability to modulate dielectric anisotropy.[10] The synthesis of fluorinated benzoate liquid crystals often involves the esterification of a fluorinated benzoic acid with a phenol derivative. For example, the synthesis of [4-(4′-n-alkyloxyphenyl)acetylenyl]-2,6-difluorophenyl fluorinated benzoates demonstrates the use of fluorinated benzoic acid derivatives to create materials with specific mesomorphic properties.[6] Increasing the number of fluoro-substituents on the terminal phenyl groups has been shown to decrease nematic stability but increase the breadth of the Smectic A (SmA) phase range.[6]
Key Synthetic Transformations and Experimental Protocols
The versatility of this compound stems from its ability to undergo a variety of chemical transformations. Below are detailed protocols for some key reactions.
Workflow for Key Transformations
Caption: Key synthetic transformations of this compound.
Experimental Protocol 1: Synthesis of 2-Fluorobenzoic Hydrazide
This protocol details the reaction of this compound with hydrazine to form 2-fluorobenzoic hydrazide, a valuable intermediate for the synthesis of various heterocyclic compounds.[11]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol 2: Grignard Reaction to Synthesize 2-Fluorophenyldiphenylmethanol
This protocol describes the reaction of this compound with a Grignard reagent to produce a tertiary alcohol. A similar protocol for the reaction of methyl benzoate with phenylmagnesium bromide to form triphenylmethanol is well-established and can be adapted.[12]
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Aqueous HCl or NH₄Cl solution
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a crystal of iodine. Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
Reaction with this compound: Cool the Grignard reagent solution in an ice bath. Add a solution of this compound in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for an hour.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-fluorophenyldiphenylmethanol can be purified by column chromatography or recrystallization.
Comparative Performance: While a direct comparative study is not readily available, the electron-withdrawing nature of the fluorine in this compound is expected to make the ester carbonyl more electrophilic compared to methyl benzoate. This could potentially lead to a faster reaction with the Grignard reagent. However, the steric hindrance from the ortho-fluorine might slightly impede the approach of the bulky Grignard reagent. A comparative study of Grignard reactions in different ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) has shown that solvent choice can significantly impact reaction efficiency and byproduct formation.[13]
Experimental Protocol 3: Hydrolysis to 2-Fluorobenzoic Acid
The hydrolysis of this compound to 2-fluorobenzoic acid is a fundamental transformation that provides a precursor for numerous other syntheses.
Materials:
-
This compound
-
Sodium hydroxide or potassium hydroxide
-
Methanol or ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of alcohol (methanol or ethanol) and water.
-
Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitated 2-fluorobenzoic acid by filtration, wash with cold water, and dry.
Comparative Hydrolysis Rates: A study on the hydrolytic stability of various esters showed that methyl esters generally exhibit greater stability towards plasma hydrolysis compared to their ethyl or propyl counterparts.[1] While this study did not directly compare the hydrolysis rates of this compound and its para-isomer, the electronic and steric environment around the ester group is known to influence the rate of hydrolysis. The electron-withdrawing effect of the ortho-fluorine in this compound would be expected to increase the electrophilicity of the carbonyl carbon, potentially leading to a faster rate of hydrolysis compared to Methyl 4-fluorobenzoate, where the inductive effect is weaker.
Conclusion
This compound is a strategically important building block in organic synthesis, offering unique advantages due to the ortho-positioning of the fluorine atom. Its applications span across the pharmaceutical, agrochemical, and materials science sectors, where it serves as a key intermediate for the synthesis of complex and high-performance molecules. The comparative analysis of its reactivity and the detailed experimental protocols provided in this guide underscore its versatility and highlight the rationale behind its selection in various synthetic endeavors. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this compound as a foundational chemical is set to increase, driving further innovation in drug discovery and materials development.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-fluorobenzoate | 403-33-8 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. researchwith.njit.edu [researchwith.njit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RU2316548C2 - New derivative of 2-pyridylethylbenzamide, method for its preparing, fungicide composition, method for prophylactic or curative suppression of phytopathogenic fungi - Google Patents [patents.google.com]
- 10. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 97 394-35-4 [sigmaaldrich.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 2-Fluorobenzoate: A Cost-Benefit Analysis for Researchers
Methyl 2-fluorobenzoate is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] The introduction of a fluorine atom at the ortho position of the benzoate ring can significantly modulate the biological activity and physicochemical properties of target molecules.[2] Consequently, the efficient and cost-effective synthesis of this building block is of paramount importance to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound, offering a cost-benefit analysis supported by experimental data to inform your selection of the most suitable method for your research and development needs.
Traditional Synthetic Pathways: Schiemann and Halex Reactions
The classical methods for the synthesis of aryl fluorides, the Schiemann and Halex reactions, have long been the workhorses for producing compounds like this compound.
The Balz-Schiemann Reaction
The Balz-Schiemann reaction, a cornerstone of aromatic fluorination, transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[3][4] This method is particularly valuable for synthesizing aryl fluorides that are not amenable to nucleophilic aromatic substitution.[5]
Reaction Pathway:
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2-fluorobenzoate
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. The final, and arguably one of the most critical, stages is its proper disposal. Mishandling chemical waste not only poses significant safety and environmental risks but can also lead to severe regulatory penalties. This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 2-fluorobenzoate, grounded in scientific principles and regulatory standards.
The Chemical Profile: Understanding the "Why" Behind the Procedure
This compound (CAS No: 394-35-4) is an ester of benzoic acid containing a fluorine atom on the benzene ring.[1] This halogenated organic structure is central to defining its disposal pathway. The carbon-fluorine bond is exceptionally strong, meaning that specialized treatment is required for its ultimate destruction to prevent the release of persistent and potentially harmful substances into the environment.[2]
Improper disposal, such as drain disposal, is strictly prohibited. The compound's low water solubility and potential environmental hazards necessitate controlled and complete destruction.[3][4] The primary and most effective method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[4][5][6][7] This process ensures the complete breakdown of the molecule into less harmful components, with subsequent scrubbing of acidic gases like hydrogen fluoride (HF) that are formed during combustion.[6][7][8]
Core Principles of this compound Waste Management
Before delving into the step-by-step procedures, it is crucial to understand the foundational principles that govern the handling of this chemical waste, in alignment with guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[9][10]
| Principle | Rationale & Causality |
| Waste Characterization | This compound must be classified as a halogenated organic hazardous waste . This dictates its segregation, containerization, and ultimate disposal method. |
| Segregation | Never mix halogenated organic waste with non-halogenated waste .[11] Mixing waste streams can create dangerous reactions, complicates the disposal process, and significantly increases disposal costs.[12] Halogenated wastes require specific high-temperature incineration.[5][7] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound waste.[3][13][14] |
| Containerization | Use only designated, compatible, and properly sealed waste containers.[9][15] Containers must be in good condition, leak-proof, and kept closed except when adding waste.[9][15][16] |
| Labeling | All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.[10][16] |
Procedural Workflow for Disposal
The following diagram and protocols outline the decision-making and operational steps for managing this compound waste from generation to final disposal.
Caption: Decision workflow for the safe disposal of this compound.
Step-by-Step Protocol for Waste Accumulation
This protocol details the actions required within the laboratory for the safe collection of this compound waste.
-
Preparation:
-
Confirm your laboratory's specific procedures for hazardous waste collection, which are typically outlined in your institution's Chemical Hygiene Plan.[17]
-
Locate the designated satellite accumulation area for halogenated organic waste.
-
Ensure you are wearing the correct PPE: nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[13]
-
-
Container Selection and Labeling:
-
Obtain a clean, designated waste container compatible with this compound (e.g., glass or appropriate plastic). The container must have a tightly fitting screw cap.[15]
-
Properly label the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of any other solvents or reagents present in the waste stream with their approximate concentrations.[15]
-
The date you first add waste to the container.
-
-
-
Waste Transfer:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[13]
-
Carefully pour the this compound waste into the labeled container, using a funnel to prevent spills.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[15]
-
-
Storage:
-
Securely cap the waste container immediately after adding waste. It is a violation of EPA regulations to leave a hazardous waste container open.[15][18]
-
Place the sealed container in a designated secondary containment bin within your lab's satellite accumulation area to contain any potential leaks.[16]
-
Store away from incompatible materials, such as strong oxidizing agents.[13][14]
-
-
Disposal Request:
Protocol for Small Spills
Accidents can happen. A swift and correct response is critical.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Situation: Ensure the area is well-ventilated. If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: For a small, manageable spill (<50 mL), absorb the liquid onto an inert absorbent material like vermiculite or sand.[19]
-
Collect Waste: Carefully scoop the contaminated absorbent material into a designated container. Use non-sparking tools if the material is flammable.[6]
-
Label and Dispose: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and dispose of it through your EHS department.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Regulatory Imperatives: Adherence to the Law
All disposal activities are governed by strict federal and state regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) is the primary law governing the disposal of hazardous waste.[21][22] RCRA's Land Disposal Restrictions (LDR) program prohibits the land disposal of untreated hazardous wastes and mandates specific treatment standards to minimize threats to human health and the environment.[18][23] Your institution's EHS office is your primary resource for ensuring compliance with all applicable regulations.[24][25]
By adhering to these scientifically sound and legally mandated procedures, you ensure the safety of yourself, your colleagues, and the environment, completing the lifecycle of this compound with the same diligence and precision applied to its use in your research.
References
- 1. This compound [webbook.nist.gov]
- 2. epa.gov [epa.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. zerowasteeurope.eu [zerowasteeurope.eu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. zeeco.com [zeeco.com]
- 8. theic2.org [theic2.org]
- 9. usbioclean.com [usbioclean.com]
- 10. needle.tube [needle.tube]
- 11. bucknell.edu [bucknell.edu]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. md.rcm.upr.edu [md.rcm.upr.edu]
- 18. epa.gov [epa.gov]
- 19. chemtalk.com.au [chemtalk.com.au]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 22. epa.gov [epa.gov]
- 23. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 24. mcfenvironmental.com [mcfenvironmental.com]
- 25. cleanmanagement.com [cleanmanagement.com]
Mastering the Safe Handling of Methyl 2-fluorobenzoate: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is as crucial as the innovative science they enable. Methyl 2-fluorobenzoate, a common reagent in organic synthesis, presents a specific set of handling challenges that demand a meticulous and informed approach to safety. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring that safety in your laboratory is not just a protocol, but a deeply ingrained practice. Our commitment is to provide you with the essential, immediate safety and logistical information that builds a foundation of trust and empowers your groundbreaking work.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A thorough understanding of these hazards is the first step in mitigating risk.
-
Skin and Eye Irritation: Direct contact can lead to inflammation, redness, and discomfort. The fluorinated aromatic ring and the ester functional group contribute to its irritant properties.
-
Respiratory Irritation: Inhalation of vapors or mists can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[1]
-
Combustibility: While not highly flammable, it is a combustible liquid, meaning it can ignite when exposed to an ignition source at or above its flash point of 93.8°C (200.8°F).[2]
-
Hazardous Combustion Products: In the event of a fire, the decomposition of this compound can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[1]
A proactive risk assessment is paramount before any handling of this chemical. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., heating, agitation), and the adequacy of existing engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.
-
Chemical Splash Goggles: These should be worn when there is a higher risk of splashing, such as during transfers of larger volumes or when reactions are being conducted. They must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.
-
Face Shield: In addition to goggles, a face shield is required when handling larger quantities or when there is a significant risk of a violent reaction or splash.
Skin Protection
Preventing skin contact is critical to avoid irritation.
-
Laboratory Coat: A standard lab coat is sufficient for most applications.
-
Chemical-Resistant Apron: When handling larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Closed-Toed Shoes: These are a standard and essential requirement in any laboratory setting.
Respiratory Protection
Engineering controls should always be the primary method of controlling exposure to vapors.
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[2]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[1] A cartridge with a P100 particulate filter may be needed if aerosols are generated. The specific type of cartridge should be selected based on a thorough risk assessment and in accordance with OSHA's 29 CFR 1910.134 regulations. Cartridges have a limited lifespan and must be replaced on a regular schedule.[7]
The following table summarizes the recommended PPE for different operational scenarios:
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-scale weighing and transfer (<100 mL) | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Chemical fume hood |
| Reaction setup and monitoring (>100 mL) | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat, Chemical-resistant apron | Chemical fume hood |
| Large volume transfer or potential for splashing | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Lab coat, Chemical-resistant apron | Chemical fume hood |
| Spill cleanup or inadequate ventilation | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant suit | NIOSH-approved respirator with organic vapor cartridge |
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][8]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2] Use of non-sparking tools is recommended.
-
Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] The storage area should be separate from incompatible materials such as strong oxidizing agents.
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
Spill Management
In the event of a spill, a swift and prepared response is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish any open flames and turn off equipment that could be a source of ignition.
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing the appropriate PPE (including respiratory protection if necessary), carefully scoop the absorbed material into a suitable, labeled container for disposal.[11][12]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical handling lifecycle. As a halogenated organic compound, this compound requires specific disposal procedures.[1][3]
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. This container should be specifically marked for "Halogenated Organic Waste".[1][3]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste.[3][13] This is crucial for proper disposal and often has significant cost implications.
-
Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[9] Never pour this compound down the drain.[2]
Below is a decision-making workflow for selecting the appropriate PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these detailed protocols, founded on a comprehensive understanding of the risks associated with this compound, you can ensure a safe and productive laboratory environment. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. spokane.wsu.edu [spokane.wsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. northwestern.edu [northwestern.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. mastersupplyonline.com [mastersupplyonline.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
